molecular formula C7H7NO3 B1592660 4-(Hydroxymethyl)picolinic acid CAS No. 923169-37-3

4-(Hydroxymethyl)picolinic acid

Cat. No.: B1592660
CAS No.: 923169-37-3
M. Wt: 153.14 g/mol
InChI Key: QMLYYPGJXCVEHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)picolinic acid is a useful research compound. Its molecular formula is C7H7NO3 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(hydroxymethyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3/c9-4-5-1-2-8-6(3-5)7(10)11/h1-3,9H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLYYPGJXCVEHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20627278
Record name 4-(Hydroxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923169-37-3
Record name 4-(Hydroxymethyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20627278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Hydroxymethyl)picolinic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Strategic Value of a Bifunctional Pyridine Scaffold

In the landscape of modern drug discovery and organic synthesis, the strategic selection of foundational scaffolds is paramount. Heterocyclic compounds, particularly those based on the pyridine ring, represent a privileged class of structures due to their presence in numerous natural products and FDA-approved pharmaceuticals. 4-(Hydroxymethyl)picolinic acid (CAS No. 923169-37-3) emerges as a particularly compelling building block within this class. Its intrinsic bifunctionality—a nucleophilic hydroxymethyl group and an electrophilic carboxylic acid—paired with the inherent metal-chelating and hydrogen-bonding capabilities of the picolinic acid core, offers a rich platform for generating molecular diversity. This guide provides an in-depth examination of its properties, synthesis, and strategic applications, designed for researchers and professionals in the chemical and pharmaceutical sciences.

Section 1: Core Physicochemical and Safety Profile

A comprehensive understanding of a compound's fundamental properties is the bedrock of its effective application. The key characteristics of this compound are summarized below.

Physicochemical Data
PropertyValueSource(s)
CAS Number 923169-37-3[1][2]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
IUPAC Name 4-(hydroxymethyl)pyridine-2-carboxylic acid[3]
Appearance White crystalline powder[1]
Purity Typically ≥98% (Reagent Grade)[1]
Storage Conditions Inert atmosphere, 2–8 °C for optimal stability[1][4]
InChI Key QMLYYPGJXCVEHA-UHFFFAOYSA-N[4]
SMILES Code O=C(O)C1=NC=CC(CO)=C1[5]
GHS Safety Data

As a responsible laboratory practice, adherence to safety protocols is non-negotiable. The Globally Harmonized System (GHS) classification for this compound necessitates careful handling.

GHS ParameterClassificationSource
Pictogram GHS07 (Exclamation Mark)[4]
Signal Word Warning[4]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[4]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[4]

Section 2: Synthesis and Chemical Logic

While this compound is commercially available, understanding its synthesis provides insight into its reactivity and potential impurities. A common and logical synthetic strategy involves the preparation of a stable ester intermediate, followed by a final hydrolysis step. This approach is advantageous as the ester group protects the carboxylic acid during manipulations of other parts of the molecule and often simplifies purification.

A plausible and efficient route begins with a commercially available picoline derivative, which is oxidized and esterified to form ethyl 4-(hydroxymethyl)picolinate (CAS No. 59663-96-6)[6][7]. The final step is a straightforward saponification (base-catalyzed hydrolysis) to yield the target acid.

G cluster_0 Step 1: Intermediate Formation cluster_1 Step 2: Final Product Synthesis Start 4-Methylpicolinic Acid Derivative Intermediate Ethyl 4-(hydroxymethyl)picolinate (CAS: 59663-96-6) Start->Intermediate Oxidation & Esterification Final This compound (CAS: 923169-37-3) Intermediate->Final Base Hydrolysis (Saponification) e.g., NaOH, H₂O/EtOH

Caption: Plausible two-step synthesis of this compound.

Section 3: Applications in Drug Discovery and Development

This compound serves as a crucial building block for creating compounds with potential pharmaceutical and agrochemical properties[2]. Its value lies in the orthogonal reactivity of its two functional groups, allowing for sequential and controlled modifications.

Role as a Versatile Intermediate

The pyridine-2-carboxylic acid moiety is a well-established pharmacophore and a bidentate chelating agent for various metal ions, a feature exploited in the development of metalloenzyme inhibitors[8]. The hydroxymethyl group at the 4-position enhances reactivity and provides a key attachment point for building more complex molecules, improving pharmacokinetic properties like solubility, or acting as a handle for prodrug strategies[1].

This scaffold is an important intermediate in the synthesis of small molecule inhibitors targeting kinases, such as c-Met, which are implicated in cancer therapy[9][10]. The general workflow involves using the carboxylic acid and hydroxymethyl groups as anchors for diversification.

G cluster_0 Carboxylic Acid Chemistry cluster_1 Hydroxymethyl Group Chemistry Core This compound Amide Amide Derivatives Core->Amide Amide Coupling (e.g., HATU, EDCI) Ester Ester Prodrugs Core->Ester Esterification Ether Ether Linkages Core->Ether Williamson Ether Synthesis Oxidation Aldehyde/Acid Core->Oxidation Oxidation (e.g., PCC, DMP) Library Diverse Compound Library for Screening Amide->Library Ester->Library Ether->Library Oxidation->Library

Caption: Synthetic utility of this compound in library generation.

Potential Biological Activity

While specific biological screening data for this compound is not widely published, the parent picolinic acid scaffold is a known endogenous metabolite with notable biological activities. Recent studies have highlighted picolinic acid as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, by disrupting viral entry and membrane fusion[3]. Furthermore, various derivatives of picolinic acid have demonstrated antibacterial activity against Gram-positive pathogens like Staphylococcus aureus[11].

The introduction of the 4-hydroxymethyl group can be hypothesized to modulate these activities. It may:

  • Enhance Solubility: Improve aqueous solubility, a critical factor for bioavailability.

  • Provide New Interactions: The hydroxyl group can act as a hydrogen bond donor or acceptor, potentially forming new, beneficial interactions with a biological target.

  • Metabolic Site: Serve as a site for Phase II metabolism (e.g., glucuronidation), influencing the compound's pharmacokinetic profile.

Section 4: Field-Proven Experimental Protocols

The following protocols are representative of how this compound would be synthesized and subsequently utilized in a medicinal chemistry setting. They are designed as self-validating systems, with clear checkpoints for monitoring and characterization.

Protocol: Synthesis via Ester Hydrolysis

This protocol describes the saponification of ethyl 4-(hydroxymethyl)picolinate to yield the target acid.

Causality: Base-catalyzed hydrolysis is a robust and high-yielding method for converting esters to carboxylic acids. The use of a water/ethanol co-solvent system ensures the solubility of both the somewhat nonpolar ester and the ionic sodium hydroxide.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 4-(hydroxymethyl)picolinate (1.0 eq) in a 3:1 mixture of ethanol and water.

  • Reagent Addition: Add sodium hydroxide (1.5 eq) to the solution.

  • Reaction: Stir the mixture at room temperature for 4-6 hours.

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting ester spot (higher Rf) and the appearance of the carboxylate salt spot (baseline) indicates completion.

  • Workup - Neutralization: Remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and cool in an ice bath. Carefully acidify the solution to pH ~4 using 1M HCl. A white precipitate should form.

  • Isolation: Collect the solid precipitate by vacuum filtration, washing with cold water.

  • Purification & Validation: Dry the solid under high vacuum. The final product's identity and purity (>98%) should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

G Start Dissolve Ester in EtOH/H₂O AddBase Add NaOH Start->AddBase Stir Stir at RT, 4-6h AddBase->Stir TLC Monitor by TLC Stir->TLC TLC->Stir Incomplete Evap Remove EtOH TLC->Evap Complete Acidify Acidify with 1M HCl to pH 4 Evap->Acidify Filter Filter Precipitate Acidify->Filter Dry Dry Under Vacuum Filter->Dry Analyze Characterize by NMR, LC-MS Dry->Analyze

Caption: Workflow for the synthesis and validation of this compound.

Protocol: Amide Coupling with Benzylamine (Representative Reaction)

This protocol details the formation of an amide bond, a cornerstone reaction in drug development.

Causality: HATU is a modern coupling reagent that activates the carboxylic acid to form a highly reactive intermediate, facilitating efficient reaction with the amine nucleophile (benzylamine) under mild conditions with minimal side products. DIPEA is used as a non-nucleophilic base to neutralize the acid formed during the reaction.

Step-by-Step Methodology:

  • Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Reagent Addition: Add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq). Stir for 15 minutes at room temperature to pre-activate the acid.

  • Nucleophile Addition: Add benzylamine (1.05 eq) dropwise.

  • Reaction: Allow the reaction to stir at room temperature for 12-18 hours.

  • Monitoring (Self-Validation): Monitor the reaction by LC-MS to confirm the consumption of the starting acid and the formation of the desired product mass.

  • Workup - Quench & Extract: Pour the reaction mixture into water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel.

  • Validation: Confirm the structure and purity of the isolated amide product by NMR and high-resolution mass spectrometry (HRMS).

References

An In-depth Technical Guide to 4-(hydroxymethyl)picolinic acid: Structure, Properties, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)picolinic acid, a versatile heterocyclic compound with significant potential in pharmaceutical research and drug development. We will delve into its core chemical and physical properties, synthesis methodologies, and explore its burgeoning role as a key building block in advanced therapeutic modalities.

Molecular Structure and Physicochemical Properties

This compound, also known as 4-(hydroxymethyl)-2-pyridinecarboxylic acid, is a derivative of picolinic acid, a naturally occurring organic compound. Its structure is characterized by a pyridine ring with a carboxylic acid group at the 2-position and a hydroxymethyl group at the 4-position.

Chemical Structure:

this compound structure

The presence of the carboxylic acid, the hydroxymethyl group, and the nitrogen atom in the pyridine ring imparts a unique combination of properties to the molecule, making it a valuable intermediate in organic synthesis.

Core Physicochemical Data:

PropertyValueSource
CAS Number 923169-37-3
Molecular Formula C₇H₇NO₃
Molecular Weight 153.14 g/mol
Appearance White crystalline powder
Purity Typically ≥98% (Reagent Grade)
Storage Conditions Inert atmosphere, 2–8 °C

Spectroscopic and Analytical Characterization

A comprehensive understanding of a molecule's spectroscopic fingerprint is paramount for its identification and quality control in research and development. While a dedicated public database of spectra for this compound is not available, data for closely related compounds can provide valuable insights.

Expected Spectroscopic Features:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the carboxylic acid proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the pyridine ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the pyridine ring, and the methylene carbon of the hydroxymethyl group.

  • FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the O-H stretching of the carboxylic acid and the alcohol, the C=O stretching of the carboxylic acid, and the C=N and C=C stretching vibrations of the pyridine ring. The broadness of the O-H band will be indicative of hydrogen bonding.

  • Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (153.14 g/mol ). Fragmentation patterns can provide further structural information.

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, often starting from commercially available pyridine derivatives. A common strategy involves the oxidation of a methyl group at the 4-position of the pyridine ring to a hydroxymethyl group, followed by the introduction or modification of the carboxylic acid group at the 2-position.

Illustrative Synthetic Workflow:

Below is a conceptual workflow for the synthesis of this compound, illustrating the key chemical transformations.

SynthesisWorkflow Start 4-Methyl-2-pyridinecarbonitrile Step1 Oxidation of methyl group Start->Step1 Intermediate 4-(Hydroxymethyl)picolinonitrile Step1->Intermediate Step2 Hydrolysis of nitrile group Intermediate->Step2 Product This compound Step2->Product

Caption: A conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical):

This protocol is a representative example based on established chemical transformations and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 4-(hydroxymethyl)picolinonitrile from 4-methyl-2-pyridinecarbonitrile

  • To a solution of 4-methyl-2-pyridinecarbonitrile in a suitable solvent (e.g., acetic acid), add an oxidizing agent (e.g., selenium dioxide).

  • Heat the reaction mixture at a controlled temperature (e.g., reflux) for a specified period, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and filter to remove any solid byproducts.

  • Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 4-(hydroxymethyl)picolinonitrile.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of this compound from 4-(hydroxymethyl)picolinonitrile

  • Dissolve 4-(hydroxymethyl)picolinonitrile in a mixture of a strong acid (e.g., concentrated hydrochloric acid) and water.

  • Heat the reaction mixture at reflux for several hours, monitoring the hydrolysis of the nitrile group by TLC or LC-MS.

  • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid using a suitable base (e.g., sodium hydroxide solution) to precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Applications in Drug Development

The unique structural features of this compound make it a highly attractive building block in drug discovery and development, particularly in the design of targeted therapies.

Role as a Linker in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates are a class of targeted therapeutics that utilize the specificity of a monoclonal antibody to deliver a potent cytotoxic payload to cancer cells. The linker that connects the antibody and the payload is a critical component of the ADC, influencing its stability, pharmacokinetics, and efficacy.[1][2][3]

This compound can serve as a versatile scaffold for the construction of both cleavable and non-cleavable linkers.[1] The hydroxymethyl group provides a convenient handle for further functionalization, allowing for the attachment of the payload or the antibody. The pyridine ring can also be modified to tune the properties of the linker, such as its solubility and stability.

Conceptual ADC Linker Strategy:

ADCLinker Antibody Antibody Linker 4-(Hydroxymethyl)picolinic acid derivative Antibody->Linker Payload Cytotoxic Payload Linker->Payload

Caption: Conceptual representation of an ADC utilizing a this compound-based linker.

The carboxylic acid group of this compound can be activated to form an amide bond with an amine-containing payload or a functionalized antibody. Alternatively, the hydroxymethyl group can be used to form an ether or ester linkage. The choice of linkage chemistry will depend on the desired release mechanism of the payload (e.g., hydrolysis in the acidic environment of the lysosome or enzymatic cleavage).

Pharmacophore in Biologically Active Molecules

The picolinic acid scaffold is a known pharmacophore in a variety of biologically active compounds, exhibiting a range of activities including antibacterial, antiviral, and anticancer effects.[4] The introduction of a hydroxymethyl group at the 4-position can modulate the biological activity and pharmacokinetic properties of these molecules.

A recent study on a novel derivative of picolinic acid demonstrated its ability to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells.[5][[“]][7][8][9] This finding suggests that picolinic acid derivatives can target specific cellular pathways to induce cancer cell death.

Proposed Mechanism of Action in Cancer Cells:

The study on the picolinic acid derivative in non-small cell lung cancer cells revealed the following key events:[5][9]

  • Induction of Apoptosis: The compound triggered programmed cell death in cancer cells.

  • Activation of Caspases: Key executioner proteins of apoptosis, caspases 3, 4, and 9, were activated.

  • ER Stress Pathway: The compound induced ER stress, as evidenced by the phosphorylation of eukaryotic initiation factor-2α (eIF2α).

  • Release of Smac/DIABLO: The release of Smac/DIABLO from the mitochondria, which promotes apoptosis, was enhanced.

This mechanism of action provides a rationale for the further exploration of this compound and its derivatives as potential anticancer agents.

ERStressPathway PicolinicAcid Picolinic Acid Derivative ER Endoplasmic Reticulum PicolinicAcid->ER Mitochondria Mitochondria PicolinicAcid->Mitochondria eIF2a eIF2α Phosphorylation ER->eIF2a Caspase4 Caspase-4 Activation ER->Caspase4 Caspase9 Caspase-9 Activation Caspase4->Caspase9 SmacDiablo Smac/DIABLO Release Mitochondria->SmacDiablo SmacDiablo->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A simplified diagram of the proposed ER stress-mediated apoptotic pathway induced by a picolinic acid derivative.

Metal Chelating Properties

Picolinic acid is a well-known chelating agent for various metal ions, including iron, zinc, and chromium.[10][11][12][13] This property is crucial for its biological activities, as it can influence the homeostasis of essential metals and the activity of metalloenzymes. The hydroxymethyl group in this compound can potentially modulate its chelating properties, offering opportunities to design molecules with specific metal-binding affinities for therapeutic or diagnostic applications.

Conclusion and Future Directions

This compound is a versatile and valuable building block for drug discovery and development. Its unique combination of functional groups provides a platform for the synthesis of a wide range of derivatives with diverse biological activities. The potential of this molecule as a linker in ADCs and as a pharmacophore for the development of novel anticancer agents is particularly promising.

Future research in this area should focus on:

  • Elucidation of Detailed Physicochemical Properties: A thorough characterization of the pKa, solubility, and other physicochemical properties of this compound is needed to guide its application in drug formulation and delivery.

  • Development of Efficient and Scalable Synthetic Routes: The development of robust and cost-effective synthetic methods will be crucial for the large-scale production of this compound for preclinical and clinical studies.

  • Exploration of its Potential in ADC Linker Technology: A systematic investigation of different linker strategies utilizing the this compound scaffold is warranted to optimize the performance of ADCs.

  • Investigation of its Mechanism of Action: Further studies are needed to elucidate the precise molecular targets and signaling pathways modulated by this compound and its derivatives in various disease models.

By addressing these key areas, the full therapeutic potential of this compound can be unlocked, paving the way for the development of new and innovative medicines.

References

An In-depth Technical Guide to 4-(hydroxymethyl)-2-pyridinecarboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-(hydroxymethyl)-2-pyridinecarboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We will delve into its chemical and physical properties, established synthesis and purification protocols, and its reactivity, providing a robust resource for its application in research and development.

Core Chemical Identity and Properties

4-(hydroxymethyl)-2-pyridinecarboxylic acid is an organic compound featuring a pyridine ring substituted with both a hydroxymethyl and a carboxylic acid group.[1] This unique bifunctional structure makes it a versatile building block in organic synthesis.

1.1. Structural Information & Identifiers

Below is a table summarizing the key identifiers for 4-(hydroxymethyl)-2-pyridinecarboxylic acid.

IdentifierValue
IUPAC Name 4-(hydroxymethyl)pyridine-2-carboxylic acid[2]
Synonyms 2-(Hydroxymethyl)isonicotinic acid, 2-(hydroxymethyl)pyridine-4-carboxylic acid[1][3]
CAS Number 915140-06-6[4]
Molecular Formula C₇H₇NO₃[4]
Molecular Weight 153.14 g/mol [5]
InChI Key HMFKOGCATGREDJ-UHFFFAOYSA-N[5]
SMILES OCc1cc(ccn1)C(O)=O[4]
1.2. Physicochemical Data

The physical and chemical properties of a compound are critical for its handling, storage, and application in experimental work.

PropertyValueSource
Appearance White to off-white or cream to pale brown/pink powder/solid[1][2][1][2]
Solubility Soluble in polar solvents like water and alcohols[1][1]
Melting Point 74-76 °C (for methyl ester)[6]
Boiling Point 335.8 ± 32.0 °C (Predicted for methyl ester)[6]
pKa 13.17 ± 0.10 (Predicted for methyl ester)[6]

Note: Some physical data, such as melting and boiling points, are more readily available for the methyl ester derivative of the title compound.

1.3. Safety and Handling

As with any chemical, proper safety precautions are paramount. The Globally Harmonized System (GHS) classifications provide a standardized approach to hazard communication.

  • GHS Pictograms : ☣️ (Exclamation Mark)

  • Signal Word : Warning

  • Hazard Statements :

    • H315: Causes skin irritation

    • H319: Causes serious eye irritation

    • H335: May cause respiratory irritation

  • Precautionary Statements :

    • P261: Avoid breathing dust

    • P280: Wear protective gloves/eye protection/face protection

    • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing

Always consult the full Safety Data Sheet (SDS) before handling this compound. To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Synthesis and Purification

The synthesis of pyridinecarboxylic acids is a well-established field in organic chemistry.[7] While specific, detailed protocols for the direct synthesis of 4-(hydroxymethyl)-2-pyridinecarboxylic acid are not extensively published in readily available literature, general methodologies for the synthesis of related compounds can be adapted. One common approach involves the oxidation of a corresponding methyl-substituted pyridine. For instance, the synthesis of 2,6-bis(hydroxymethyl)pyridine has been achieved from 2,6-lutidine via oxidation and subsequent reduction.[8]

2.1. Conceptual Synthesis Workflow

A plausible synthetic route could involve the selective oxidation of one methyl group of a dimethylpyridine precursor to a hydroxymethyl group, followed by the oxidation of the other methyl group to a carboxylic acid. The challenge lies in the selective and controlled oxidation of the two methyl groups. Biocatalytic methods, using enzymes like xylene monooxygenase, have shown promise for the selective hydroxylation of methyl groups on pyridine rings and could be a viable green chemistry approach.[8]

Synthesis_Workflow Start 2,4-Lutidine (Starting Material) Step1 Selective Monohydroxylation (e.g., Biocatalysis) Start->Step1 Intermediate (4-methylpyridin-2-yl)methanol Step1->Intermediate Step2 Oxidation of second methyl group (e.g., KMnO4) Intermediate->Step2 Product 4-(hydroxymethyl)-2- pyridinecarboxylic acid Step2->Product

Caption: Conceptual workflow for the synthesis of 4-(hydroxymethyl)-2-pyridinecarboxylic acid.

2.2. Purification Protocol: Recrystallization

For a solid compound like this, recrystallization is a standard and effective purification technique.

Objective: To purify crude 4-(hydroxymethyl)-2-pyridinecarboxylic acid by removing impurities.

Materials:

  • Crude 4-(hydroxymethyl)-2-pyridinecarboxylic acid

  • A suitable solvent (e.g., a water/ethanol mixture)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of polar solvents like water and ethanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals. For better crystal formation, the cooling process can be further slowed by insulating the flask.

  • Isolation: Once crystallization is complete, collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Rationale: This method relies on the differences in solubility between the desired compound and the impurities at different temperatures. The slow cooling process allows for the formation of a pure crystalline lattice, excluding the impurities which remain in the solution.

Chemical Reactivity and Applications

The reactivity of 4-(hydroxymethyl)-2-pyridinecarboxylic acid is dictated by its three main functional components: the pyridine ring, the carboxylic acid, and the primary alcohol.

Reactivity Molecule 4-(hydroxymethyl)-2-pyridinecarboxylic acid Carboxylic Acid (-COOH) Pyridine Ring Hydroxymethyl (-CH2OH) Carboxylic_Reactions Esterification Amide formation Decarboxylation Molecule:c->Carboxylic_Reactions Pyridine_Reactions N-oxidation Coordination to metals Molecule:p->Pyridine_Reactions Hydroxymethyl_Reactions Oxidation to aldehyde/acid Ether formation Esterification Molecule:h->Hydroxymethyl_Reactions

References

An In-depth Technical Guide to the Physical Properties of 4-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(Hydroxymethyl)picolinic acid (CAS No: 923169-37-3), a pyridine carboxylic acid derivative, is a heterocyclic compound of increasing interest in pharmaceutical research and organic synthesis.[1][2] Its structure, featuring both a carboxylic acid and a hydroxymethyl group on the pyridine ring, imparts a unique combination of reactivity and potential for intermolecular interactions, making it a valuable building block for advanced drug intermediates and other functional materials.[1] This guide provides a comprehensive overview of the key physical properties of this compound, intended for researchers, scientists, and drug development professionals. In instances where specific experimental data for this compound is not publicly available, this guide details robust, field-proven methodologies for their determination, ensuring scientific integrity and empowering researchers to generate reliable data.

Core Molecular and Physical Attributes

A foundational understanding of a compound begins with its fundamental identifiers and observable characteristics. This compound is a white crystalline powder with a molecular formula of C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1] Commercially available reagents typically have a purity of 98% or higher.[1] For optimal stability, it is recommended to store the compound in an inert atmosphere at 2–8 °C.[3]

PropertyValue/DescriptionSource(s)
CAS Number 923169-37-3[1]
Molecular Formula C₇H₇NO₃[3]
Molecular Weight 153.14[3]
Physical Form White crystalline powder[1]
Purity ≥98%[1]
Storage Inert atmosphere, 2-8°C[3]

Thermal Properties: Melting Point

The melting point is a critical indicator of a crystalline solid's purity. A sharp melting range typically signifies a high degree of purity, while a broad range often indicates the presence of impurities. As of this guide's compilation, a specific, experimentally determined melting point for this compound has not been reported in the surveyed literature. For a related compound, ethyl 4-(hydroxymethyl)picolinate, a melting point of 78-79 °C has been documented.[4]

Experimental Protocol for Melting Point Determination

The capillary melting point method is a standard and reliable technique for determining the melting range of a crystalline solid.

Causality Behind Experimental Choices:

  • Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial. Rapid heating does not allow for thermal equilibrium between the sample, the heating block, and the thermometer, leading to an inaccurate, often depressed and broad, melting range.

  • Dry, Finely Powdered Sample: The sample must be completely dry, as residual solvent can act as an impurity, depressing the melting point. A finely powdered sample ensures uniform packing and efficient heat transfer within the capillary tube.

Step-by-Step Methodology:

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass. Finely powder the sample using a spatula.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

  • Sample Packing: Invert the capillary tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample should be approximately 2-3 mm in height.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Heating (Optional): If the approximate melting point is unknown, a rapid heating run can be performed to quickly determine an approximate range.

  • Accurate Determination: For an accurate measurement, begin heating at a rate that will bring the temperature to within 20 °C of the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range).

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement A Dry Sample B Powder Sample A->B C Load Capillary B->C D Pack Sample C->D E Place in Apparatus D->E Transfer to Apparatus F Heat Rapidly (Optional) E->F G Heat Slowly (1-2°C/min) F->G H Record T_start & T_end G->H

Caption: Workflow for Melting Point Determination.

Acid-Base Properties: pKa

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For this compound, two pKa values are expected: one for the carboxylic acid group and another for the protonated pyridine nitrogen. The pKa of the parent compound, picolinic acid, has been reported as approximately 1 for the carboxylic acid and 5.2 for the pyridine nitrogen. The substituents on this compound will influence these values.

Experimental Protocol for pKa Determination via Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant of known concentration is added incrementally.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Purging the solution with an inert gas like nitrogen or argon is essential to remove dissolved carbon dioxide, which can react with the basic titrant (e.g., NaOH) to form carbonic acid, thereby introducing an error in the titration curve.

  • Constant Ionic Strength: Maintaining a constant ionic strength, typically with a background electrolyte like KCl, is important because the activity coefficients of the ions in solution, and thus the measured pH, are dependent on the ionic strength.

Step-by-Step Methodology:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M).

  • System Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).

  • Titration Setup: Place the sample solution in a jacketed beaker to maintain a constant temperature. Begin stirring the solution with a magnetic stir bar. Purge the solution with nitrogen gas for 10-15 minutes before and during the titration.

  • Titration: Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.

  • Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. These points can be accurately determined from the first or second derivative of the titration curve.

pKaWorkflow cluster_setup System Setup cluster_titration Titration & Analysis A Prepare Analyte Solution B Calibrate pH Meter A->B C Purge with N2 B->C D Incremental Titrant Addition C->D Begin Titration E Record pH vs. Volume D->E F Plot Titration Curve E->F G Determine Equivalence Points F->G H Calculate pKa G->H

Caption: Workflow for pKa Determination by Potentiometric Titration.

Solubility Profile

Experimental Protocol for Solubility Determination via UV-Vis Spectroscopy

The shake-flask method followed by UV-Vis spectroscopic analysis is a common and reliable way to determine the equilibrium solubility of a compound.

Causality Behind Experimental Choices:

  • Equilibrium Attainment: Allowing the suspension to equilibrate for an extended period (e.g., 24-48 hours) with constant agitation is critical to ensure that the solution is truly saturated and the measured concentration represents the thermodynamic solubility.

  • Calibration Curve: A calibration curve is essential to relate the measured absorbance to the concentration of the solute, based on the Beer-Lambert law. This requires preparing a series of standard solutions of known concentrations.

Step-by-Step Methodology:

  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution using a UV-Vis spectrophotometer to determine the λmax, where the compound absorbs most strongly.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard at the predetermined λmax and plot absorbance versus concentration to generate a calibration curve.

  • Equilibration: Add an excess amount of solid this compound to a known volume of the solvent in a sealed vial.

  • Agitation: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Preparation: After equilibration, allow the solid to settle. Carefully withdraw a sample of the supernatant and filter it through a syringe filter (e.g., 0.22 µm) to remove any undissolved solid.

  • Analysis: Dilute the filtered supernatant with the solvent as necessary to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

  • Calculation: Use the calibration curve to determine the concentration of the diluted sample. Account for the dilution factor to calculate the equilibrium solubility of this compound in the solvent at that temperature.

Spectroscopic and Structural Characterization

Spectroscopic and crystallographic data provide invaluable insights into the molecular structure and solid-state packing of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental techniques for elucidating the molecular structure of organic compounds. While specific spectra for this compound are not available in the searched databases, the expected chemical shifts can be predicted based on the structure and data from related compounds like picolinic acid.[7][8]

  • ¹H NMR: One would expect to see signals corresponding to the three aromatic protons on the pyridine ring, a singlet for the methylene protons of the hydroxymethyl group, and a broad singlet for the hydroxyl proton. The carboxylic acid proton may also be observable, typically as a very broad singlet at a high chemical shift.

  • ¹³C NMR: The spectrum would show seven distinct signals: five for the sp²-hybridized carbons of the pyridine ring, one for the carboxylic acid carbonyl carbon, and one for the methylene carbon of the hydroxymethyl group.

Infrared (IR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for:

  • O-H stretch (alcohol): A broad band around 3200-3600 cm⁻¹.

  • O-H stretch (carboxylic acid): A very broad band from 2500-3300 cm⁻¹.[9]

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.[9]

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1400-1600 cm⁻¹ region.

  • C-O stretch (alcohol): A band in the 1000-1250 cm⁻¹ region.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[10][11] Such an analysis for this compound would reveal precise bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and hydroxymethyl groups. While studies on other picolinic acid derivatives have been conducted, a crystal structure for this compound is not currently available in the public domain.[10][12]

Conclusion

This compound is a compound with significant potential in various scientific domains. While a complete, experimentally verified dataset of its physical properties is not yet fully compiled in the literature, this guide provides a robust framework for its characterization. By employing the detailed, validated protocols outlined herein for determining melting point, pKa, solubility, and spectroscopic and structural properties, researchers can confidently generate the high-quality data necessary to advance their work in drug discovery and materials science.

References

4-(hydroxymethyl)picolinic acid solubility in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-(hydroxymethyl)picolinic acid in Organic Solvents

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the solubility characteristics of this compound, a heterocyclic compound of interest in pharmaceutical research and organic synthesis.[1] Given the limited publicly available experimental data on its solubility in a wide range of organic solvents, this document synthesizes theoretical principles, predictive analysis based on its structural analogue picolinic acid, and detailed experimental protocols for researchers, scientists, and drug development professionals to accurately determine its solubility profile.

Introduction to this compound

This compound, with the chemical formula C₇H₇NO₃, is a derivative of picolinic acid.[1] It features a pyridine ring functionalized with both a carboxylic acid group and a hydroxymethyl group.[1] These functional groups impart a high degree of polarity to the molecule and the capacity for extensive hydrogen bonding, which are critical determinants of its solubility.[2] Understanding the solubility of this compound is paramount in various applications, including:

  • Drug Development: Solubility is a critical factor influencing a drug's bioavailability and formulation.[3][4]

  • Organic Synthesis: Its utility as a building block for more complex molecules is dependent on its solubility in reaction media.[1]

  • Crystallization Studies: Knowledge of solubility is essential for developing crystallization processes to obtain desired polymorphs.[5][6]

This guide will delve into the theoretical underpinnings of its solubility and provide actionable protocols for its experimental determination.

Theoretical Framework of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process governed by the principle of "like dissolves like." For this compound, a white crystalline powder at room temperature, several key factors dictate its solubility in organic solvents:

  • Molecular Polarity: The presence of a nitrogen atom in the pyridine ring, a carboxylic acid group, and a hydroxymethyl group makes this compound a highly polar molecule.[2] This inherent polarity suggests a higher affinity for polar solvents.

  • Hydrogen Bonding: Both the carboxylic acid and hydroxymethyl groups can act as hydrogen bond donors and acceptors. This capability for strong intermolecular interactions with solvent molecules is a primary driver of its solubility in protic solvents like alcohols.

  • Crystal Lattice Energy: As a solid, the energy required to break the crystal lattice structure of this compound must be overcome by the energy released upon solvation. A high lattice energy can limit solubility, even in polar solvents.

  • Solvent Properties: The polarity, proticity (ability to donate hydrogen bonds), and dielectric constant of the organic solvent will significantly influence its ability to solvate the molecule.

  • Temperature: Generally, the solubility of solids in liquids increases with temperature.[2]

  • pH: The carboxylic acid group's ionization is pH-dependent, which will affect its solubility in aqueous and protic organic solutions.[2]

cluster_molecule This compound cluster_solvent Solvent Interactions Molecule C₇H₇NO₃ Pyridine Pyridine Ring (Polar) COOH Carboxylic Acid (H-bond donor/acceptor) CH2OH Hydroxymethyl (H-bond donor/acceptor) Protic Protic Solvents (e.g., Ethanol) Pyridine->Protic Dipole-Dipole Aprotic Aprotic Solvents (e.g., Acetonitrile) Pyridine->Aprotic Dipole-Dipole COOH->Protic Strong H-bonding COOH->Aprotic H-bonding (acceptor) CH2OH->Protic Strong H-bonding CH2OH->Aprotic H-bonding (acceptor)

Intermolecular forces influencing solubility.

Predicted Solubility Profile of this compound

While specific experimental data is scarce, a qualitative solubility profile can be predicted based on the known solubility of its parent compound, picolinic acid, and the influence of the added hydroxymethyl group. Picolinic acid is significantly less soluble in ethanol (a polar protic solvent) and even less so in acetonitrile (a polar aprotic solvent) compared to water.[5][6] The addition of a hydroxymethyl group, which enhances polarity and hydrogen bonding capacity, is expected to increase its solubility in polar organic solvents compared to picolinic acid.

Solvent Class Example Solvents Predicted Qualitative Solubility Rationale
Polar Protic Methanol, EthanolModerate to HighStrong hydrogen bonding interactions with both the carboxylic acid and hydroxymethyl groups.
Polar Aprotic DMSO, DMF, AcetonitrileLow to ModerateCapable of dipole-dipole interactions and accepting hydrogen bonds, but less effective at solvating the acidic proton.
Nonpolar Hexane, TolueneVery Low / InsolubleThe high polarity of the solute is incompatible with the nonpolar nature of the solvent.
Ethers Diethyl ether, THFLowEthers are weak hydrogen bond acceptors and have lower polarity, resulting in poor solvation.
Halogenated Chloroform, DichloromethaneLowAlthough somewhat polar, their ability to form strong hydrogen bonds is limited.

Disclaimer: This table presents a theoretical prediction. Experimental verification is essential for accurate solubility determination.

Protocols for Experimental Solubility Determination

Accurate determination of solubility is crucial for any research or development activity involving this compound. The following section provides detailed, field-proven methodologies.

The Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a classic and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[7] It involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound into a series of glass vials. The excess solid is crucial to ensure a saturated solution is achieved.

    • Add a precise volume of the desired organic solvent to each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath. A temperature of 25 °C is standard, but other temperatures can be used depending on the application.

    • Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. It is advisable to test different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Separation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.

    • Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis:

    • Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[8]

  • Calculation:

    • Calculate the solubility by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

cluster_workflow Shake-Flask Method Workflow A 1. Add excess solute to solvent B 2. Equilibrate at constant temperature (24-48h) A->B C 3. Separate solid and liquid phases (filtration/centrifugation) B->C D 4. Analyze supernatant concentration (HPLC/UV-Vis) C->D E 5. Calculate solubility D->E

Workflow for the shake-flask solubility determination.
High-Throughput Screening (HTS) for Kinetic Solubility

In early drug discovery, kinetic solubility assays are often employed for rapid screening of a large number of compounds.[4] These methods measure the solubility of a compound that is rapidly precipitated from a stock solution (typically in DMSO) into an aqueous or organic medium.[4]

Protocol (Example using Nephelometry):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

  • Assay Plate Preparation: Add the desired organic solvent to the wells of a microtiter plate.

  • Precipitation:

    • Rapidly add a small volume of the DMSO stock solution to the solvent in the wells. The sudden change in solvent composition will cause the compound to precipitate if its solubility is exceeded.

  • Measurement:

    • Measure the amount of precipitated solid using a nephelometer, which detects light scattering from the suspended particles.[3]

    • Alternatively, the plate can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by HPLC-UV or UV-Vis spectroscopy.[4]

  • Data Analysis: The kinetic solubility is often reported as the concentration at which precipitation is first observed.

cluster_decision Selecting a Solubility Method Start Goal of Measurement? Thermodynamic Thermodynamic (Equilibrium) Solubility Start->Thermodynamic Accurate, for formulation and final candidate selection Kinetic Kinetic Solubility (High-Throughput) Start->Kinetic Rapid screening of many compounds in early discovery ShakeFlask Use Shake-Flask Method Thermodynamic->ShakeFlask HTS Use HTS Method (e.g., Nephelometry) Kinetic->HTS

Decision tree for selecting a solubility determination method.

Data Interpretation and Reporting

When reporting solubility data, it is essential to include the following information for reproducibility and clarity:

  • The method used: (e.g., Shake-Flask, HTS).

  • The solvent: including its grade and purity.

  • The temperature: at which the measurement was performed.

  • The analytical method: used for concentration determination.

  • The units: of solubility (e.g., mg/mL, µg/mL, mM).

For thermodynamic solubility, it is good practice to confirm that equilibrium was reached by measuring the concentration at multiple time points.

Conclusion

References

biological activity of 4-(hydroxymethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of 4-(Hydroxymethyl)picolinic Acid: A Focused Investigation into Anti-Fibrotic Potential

Authored by a Senior Application Scientist

This guide delves into the biological activities of this compound (4-HMPA), moving beyond its role as a synthetic building block to explore its therapeutic potential.[1][2] We will construct a scientific narrative grounded in the established bioactivities of its parent scaffold, picolinic acid, and extrapolate a compelling, testable hypothesis for 4-HMPA as a modulator of pathological processes. The primary focus will be its prospective role as an inhibitor of key enzymes in collagen biosynthesis, presenting a novel therapeutic avenue for fibrotic diseases.

Foundational Concepts: From Picolinic Acid's Known Bioactivity to the Challenge of Fibrosis

Picolinic acid, a tryptophan metabolite, is not an inert molecule. Research has identified it as a broad-spectrum inhibitor of enveloped viruses, including SARS-CoV-2 and influenza A virus, by disrupting viral entry into host cells.[3][4] Furthermore, certain derivatives of picolinic acid have demonstrated antibacterial efficacy against Gram-positive pathogens.[5] This inherent bioactivity within the picolinate scaffold provides a strong rationale for investigating substituted analogs like 4-HMPA for novel therapeutic applications.

The hydroxymethyl functional group can be strategically introduced into molecules to enhance properties such as solubility and bioavailability, potentially improving pharmacokinetic profiles without diminishing the core pharmacophore's activity.[6]

Contemporaneously, fibrotic diseases—such as idiopathic pulmonary fibrosis (IPF), liver cirrhosis, and systemic sclerosis—represent a significant and largely unmet medical need.[7] These pathologies are universally characterized by the excessive accumulation of extracellular matrix (ECM) components, principally collagen, which leads to tissue stiffening, organ dysfunction, and eventual failure.[8][9] A central event in fibrosis is the activation of myofibroblasts, the primary cell type responsible for pathological collagen deposition.[9] Therefore, strategies aimed at inhibiting collagen synthesis and deposition are of paramount therapeutic interest.

The Core Scientific Hypothesis: 4-HMPA as an Inhibitor of Collagen Prolyl 4-Hydroxylase (CP4H)

The structural integrity and stability of collagen are critically dependent on a post-translational modification: the hydroxylation of proline residues to form 4-hydroxyproline.[10][11] This reaction is catalyzed by the enzyme collagen prolyl 4-hydroxylase (CP4H).[12] In the absence of this hydroxylation, procollagen chains fail to form a stable triple helix at physiological temperatures, preventing their secretion and assembly into functional collagen fibrils.[12] This makes CP4H a rate-limiting and highly attractive target for anti-fibrotic drug development.

The active site of CP4H contains a non-heme Fe(II) ion and requires O₂, 2-oxoglutarate (α-ketoglutarate), and ascorbate as co-factors.[12] The enzyme's mechanism involves the oxidative decarboxylation of 2-oxoglutarate. Notably, compounds that can chelate the active site iron or act as competitive inhibitors of 2-oxoglutarate are effective inhibitors of CP4H. Several pyridinedicarboxylic acids have been identified as potent CP4H inhibitors on this basis.[10]

Our central hypothesis is that this compound, by mimicking the structural features of the 2-oxoglutarate co-substrate, acts as a competitive inhibitor at the active site of CP4H, thereby reducing collagen maturation and deposition. The pyridine ring and carboxylic acid moiety provide the necessary scaffold for coordinating with the Fe(II) center, positioning 4-HMPA as a prime candidate for targeted inhibition.

cluster_ER Endoplasmic Reticulum cluster_Cofactors CP4H Co-factors Procollagen Procollagen α-chains (Pro-X-Gly repeats) CP4H Collagen Prolyl 4-Hydroxylase (CP4H) Procollagen->CP4H Proline Residues Hydroxylated Hydroxylated Procollagen (Hyp-X-Gly repeats) CP4H->Hydroxylated Hydroxylation Helix Stable Procollagen Triple Helix Hydroxylated->Helix Helix Formation Secretion Secretion & ECM Assembly Helix->Secretion Fe Fe(II) Fe->CP4H Required for activity O2 O₂ O2->CP4H Required for activity KG 2-Oxoglutarate KG->CP4H Required for activity Asc Ascorbate Asc->CP4H Required for activity Fibrosis FIBROSIS Secretion->Fibrosis

Caption: The Collagen Synthesis and Hydroxylation Pathway.

Proposed Mechanism of Action and Experimental Validation

We propose that 4-HMPA functions as a competitive inhibitor by coordinating the Fe(II) ion at the CP4H active site via its carboxylate and pyridine nitrogen atoms, thereby occluding the binding of the endogenous co-substrate, 2-oxoglutarate. This direct, competitive inhibition is a well-established mechanism for enzyme-targeted drug action.

cluster_substrates Binding Events cluster_outcomes Reaction Outcomes CP4H_Site CP4H Active Site Fe_ion Fe(II) Ion Hydroxylation Proline Hydroxylation (Collagen Maturation) CP4H_Site->Hydroxylation Leads to Inhibition Inhibition of Hydroxylation (Anti-Fibrotic Effect) CP4H_Site->Inhibition Leads to KG 2-Oxoglutarate (Co-substrate) KG->CP4H_Site Normal Binding HMPA 4-HMPA (Hypothesized Inhibitor) HMPA->CP4H_Site Competitive Binding

Caption: Proposed Mechanism of CP4H Inhibition by 4-HMPA.

To rigorously test this hypothesis, a multi-tiered experimental approach is essential. The following protocols provide a self-validating system, progressing from direct enzyme inhibition to cellular and molecular effects.

Experimental Protocol 1: In Vitro CP4H Inhibition Assay
  • Objective: To determine the direct inhibitory effect of 4-HMPA on CP4H activity and calculate its half-maximal inhibitory concentration (IC₅₀).

  • Methodology:

    • Reagents: Recombinant human CP4H, (Pro-Pro-Gly)₁₀ peptide substrate, 2-oxoglutarate, FeSO₄, Ascorbic Acid, 4-HMPA stock solution.

    • Reaction Setup: Prepare a reaction buffer containing all components except 2-oxoglutarate.

    • Inhibitor Addition: Add varying concentrations of 4-HMPA (e.g., from 1 nM to 100 µM) to the reaction wells. Include a no-inhibitor control and a no-enzyme control.

    • Initiation: Start the reaction by adding 2-oxoglutarate. Incubate at 37°C for a defined period (e.g., 20 minutes).

    • Termination: Stop the reaction by adding HCl.

    • Detection: The assay measures the decarboxylation of [1-¹⁴C]2-oxoglutarate, where the released ¹⁴CO₂ is captured and quantified by scintillation counting. Alternatively, non-radioactive methods can measure succinate formation via a coupled enzyme system.

    • Analysis: Plot percentage inhibition against log[4-HMPA concentration] and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Experimental Protocol 2: Cellular Assay for Collagen Production (Sirius Red Staining)
  • Objective: To assess the ability of 4-HMPA to reduce collagen deposition in a cellular model of fibrosis.

  • Methodology:

    • Cell Culture: Plate primary human dermal fibroblasts (HDFs) in 24-well plates and grow to confluence.

    • Induction of Fibrosis: Starve cells in serum-free media for 24 hours, then stimulate with a pro-fibrotic cytokine, such as TGF-β1 (10 ng/mL), in the presence of varying concentrations of 4-HMPA. Include untreated and TGF-β1-only controls.

    • Incubation: Culture for 48-72 hours to allow for collagen production and deposition.

    • Fixation: Wash cells with PBS and fix with Bouin's fluid for 1 hour.

    • Staining: Stain with Sirius Red/picric acid solution for 1 hour. This dye specifically binds to the [Gly-X-Y]n helical structure of collagen.

    • Elution & Quantification: After washing away unbound dye, elute the bound dye with a destain solution (0.2 M NaOH/methanol 1:1). Measure the absorbance of the eluate at 540 nm.

    • Analysis: Normalize collagen content to cell number (determined in parallel wells, e.g., via crystal violet staining) and calculate the percentage reduction in collagen deposition relative to the TGF-β1-only control.

Experimental Protocol 3: Gene Expression Analysis of Fibrotic Markers (RT-qPCR)
  • Objective: To determine if 4-HMPA modulates the expression of key genes involved in fibrosis.

  • Methodology:

    • Cell Treatment: Treat HDFs with TGF-β1 and 4-HMPA as described in Protocol 2 for 24 hours.

    • RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

    • Quantitative PCR (qPCR): Perform qPCR using SYBR Green master mix and primers specific for target genes:

      • COL1A1 (Collagen Type I Alpha 1 Chain)

      • ACTA2 (Alpha-Smooth Muscle Actin, a myofibroblast marker)

      • CTGF (Connective Tissue Growth Factor)

      • Housekeeping gene for normalization (e.g., GAPDH or ACTB)

    • Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method, comparing 4-HMPA-treated samples to the TGF-β1-only control.

cluster_tier1 Tier 1: Biochemical Validation cluster_tier2 Tier 2: Cellular Validation cluster_tier3 Tier 3: Molecular Validation start Hypothesis: 4-HMPA is Anti-Fibrotic p1 Protocol 1: In Vitro CP4H Assay start->p1 o1 Outcome: Direct Enzyme Inhibition (IC₅₀) p1->o1 p2 Protocol 2: Sirius Red Collagen Assay o1->p2 conclusion Conclusion: 4-HMPA is a Valid Anti-Fibrotic Lead o1->conclusion o2 Outcome: Reduced Collagen Deposition p2->o2 p3 Protocol 3: RT-qPCR for Fibrotic Genes o2->p3 o2->conclusion o3 Outcome: Downregulation of COL1A1, ACTA2 p3->o3 o3->conclusion

Caption: Integrated Experimental Workflow for Validation.

Anticipated Data and Broader Implications

The successful execution of these protocols would yield a robust, multi-faceted dataset validating the anti-fibrotic potential of this compound.

Table 1: Anticipated Quantitative Outcomes
ParameterAssayAnticipated ResultImplication
IC₅₀ In Vitro CP4H Assay5 - 50 µMDemonstrates potent, direct inhibition of the target enzyme.
Collagen Deposition Sirius Red Assay40 - 70% reduction at 2x IC₅₀Confirms cellular efficacy in preventing pathological matrix deposition.
Gene Expression RT-qPCR (COL1A1)> 3-fold decrease vs. TGF-β1Shows modulation of the fibrotic program at the transcriptional level.
Gene Expression RT-qPCR (ACTA2)> 2-fold decrease vs. TGF-β1Suggests inhibition of myofibroblast differentiation.

These results would position 4-HMPA as a highly promising lead compound for the development of novel anti-fibrotic therapeutics. The presence of the hydroxymethyl group offers a key advantage, providing a chemical handle for further medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties.[6]

Future Directions:

  • In Vivo Efficacy: Testing 4-HMPA in preclinical animal models of fibrosis (e.g., bleomycin-induced pulmonary fibrosis or carbon tetrachloride-induced liver fibrosis).

  • Pharmacokinetic Studies: Evaluating the absorption, distribution, metabolism, and excretion (ADME) profile of 4-HMPA.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of 4-HMPA to optimize its inhibitory activity and drug-like properties.

References

discovery and history of hydroxymethyl picolinic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and History of Hydroxymethyl Picolinic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

Picolinic acid, a simple pyridine derivative, serves as the foundational scaffold for a vast array of synthetic and naturally occurring compounds with profound biological activities. The introduction of a hydroxymethyl group to this core structure gives rise to hydroxymethyl picolinic acids, a class of molecules that have garnered significant interest as versatile intermediates and pharmacophores in drug discovery and materials science. This guide provides a comprehensive exploration of the discovery, historical development, and evolving applications of hydroxymethyl picolinic acids. We will delve into the progression of synthetic methodologies, from early oxidative processes to modern catalytic and multi-component reactions. Furthermore, this document will elucidate the critical role these compounds play as building blocks for therapeutics targeting a range of conditions, including metabolic disorders and infectious diseases, supported by detailed experimental protocols and structural analyses.

The Picolinic Acid Framework: A Foundation for Discovery

Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound that serves as a fundamental building block in chemistry and biology.[1] It is an isomer of nicotinic acid (vitamin B3) and isonicotinic acid.[1][2] In biological systems, picolinic acid is a natural catabolite of the amino acid tryptophan, produced via the kynurenine pathway.[1] While its precise physiological functions are still under investigation, it is implicated in neuroprotective, immunological, and anti-proliferative processes.[1] A key characteristic of picolinic acid is its function as a bidentate chelating agent for divalent and trivalent metal ions, which is believed to facilitate the absorption of minerals like zinc and chromium in the small intestine.[1][3]

The true value of the picolinic acid scaffold lies in its derivatization. Its structural framework is present in numerous natural products with potent biological effects, such as the antibiotic fusaric acid and the antitumor agent streptonigrin.[3][4][5] Synthetic derivatives have also led to major commercial products, including widely used herbicides and the first-line tuberculosis drug, isoniazid.[3][4] This inherent versatility has made picolinic acid and its derivatives, particularly the hydroxymethyl variants, a subject of intense research and development.

Historical Trajectory and Evolution of Synthesis

The history of hydroxymethyl picolinic acids is intrinsically linked to the broader development of pyridine chemistry. While the initial isolation of picolinic acid dates back to earlier investigations of pyridine oxidation, the targeted synthesis of its hydroxylated and methylated derivatives evolved with the advancement of organic chemistry techniques.

Early Synthetic Approaches

Initial laboratory synthesis of the parent picolinic acid was achieved through the oxidation of 2-methylpyridine (α-picoline) using strong oxidizing agents like potassium permanganate (KMnO₄).[1] Commercial-scale production later adopted more efficient methods, such as the ammoxidation of 2-picoline followed by the hydrolysis of the resulting nitrile.[1]

The synthesis of specific hydroxymethyl picolinic acids often begins with a pre-functionalized pyridine ring. For instance, commercially available methyl 6-(hydroxymethyl)picolinate can serve as a starting point for further derivatization.[6] Early patented processes, such as one from 1963, describe the production of various N-substituted amides of 3-hydroxy-picolinic acid, highlighting the early interest in these compounds as intermediates for medicaments.[7]

Modern Synthetic Methodologies

Modern organic synthesis offers more sophisticated and efficient routes to hydroxymethyl picolinic acids and their derivatives. These methods provide better control over regioselectivity and yield.

  • Multi-component Reactions: Recent research has demonstrated the synthesis of picolinates through multi-component reactions involving reagents like 2-oxopropanoic acid, ammonium acetate, malononitrile, and various aldehydes, facilitated by novel heterogeneous catalysts.[8] This approach allows for the construction of complex molecular architectures in a single step.

  • Functional Group Interconversion: A common strategy involves the synthesis of a picolinic acid derivative with a placeholder group that can be converted to a hydroxymethyl group. For example, 4-alkoxy-3-hydroxypicolinic acids can be prepared from 4,6-dibromo-3-hydroxypicolinonitrile through a sequence of bromo substitution, nitrile hydrolysis, and halogen reduction.[9]

  • Oxidation of Precursors: A two-step synthesis for 3,6-dihydroxypicolinic acid starts with 3-hydroxypicolinic acid, proceeding through an Elbs oxidation to form an intermediate sulfate ester, which is then hydrolyzed.[10]

The choice of synthetic route is dictated by the desired substitution pattern on the pyridine ring and the availability of starting materials. The progression from harsh oxidation reactions to controlled, catalyzed multi-component strategies reflects the broader evolution of synthetic chemistry towards greater efficiency and elegance.

G cluster_methods Synthetic Transformations cluster_products Hydroxymethyl Picolinic Acid Derivatives Start1 2-Methylpyridine Method1 Oxidation (e.g., KMnO4) Start1->Method1 Method4 Multi-component Reaction Start1->Method4 Start2 3-Hydroxypicolinic Acid Method2 Elbs Oxidation -> Hydrolysis Start2->Method2 Start2->Method4 Start3 Furfural Method3 Cyano-amination -> Bromination -> Substitution/Hydrolysis Start3->Method3 Start3->Method4 Product1 Picolinic Acid (Parent) Method1->Product1 Product2 3,6-Dihydroxypicolinic Acid Method2->Product2 Product3 4-Alkoxy-3-hydroxypicolinic Acid Method3->Product3 Product4 Substituted Picolinates Method4->Product4

Caption: Generalized synthetic pathways to picolinic acid derivatives.

Biological Activities and Therapeutic Frontiers

The introduction of a hydroxymethyl group, along with other substituents, onto the picolinic acid scaffold dramatically influences its biological activity. These derivatives have become crucial intermediates and lead compounds in drug development.

Derivative Class/CompoundBiological Activity/ApplicationKey FindingsReference(s)
Picolinamide Derivatives Inhibition of 11β-HSD1Potent and metabolically stable inhibitors were developed, showing efficacy in reducing blood glucose and insulin levels in mouse models of diabetes.[11][12]
Dipicolinic Acid (DPA) Isosteres Inhibition of Metallo-β-Lactamases (e.g., NDM-1)Starting from methyl 6-(hydroxymethyl)picolinate, isosteres of DPA were synthesized to combat antibiotic resistance by inhibiting key bacterial enzymes.[6]
Natural Product Derivatives (e.g., Fusaric Acid) Antibacterial, Antitumor, Enzyme InhibitionNatural picolinic acid derivatives exhibit a wide range of activities, including toxicity to microorganisms and inhibition of dopamine β-hydroxylase.[3][4][5]
Intermediates for Respiratory Drugs Synthesis of complex moleculesSpecific picolinic acid derivatives are used as key intermediates in improved synthetic processes for drugs treating respiratory disorders.[13]
3,6-Dihydroxypicolinic Acid Microbial MetabolismIdentified as an intermediate in the biodegradation of picolinic acid by various microorganisms.[10][14]

The consistent theme is the utility of the picolinic acid core as a versatile scaffold. The hydroxymethyl group, in particular, often serves as a handle for further chemical modification or as a key interacting moiety within a biological target's active site. For instance, research into inhibitors for 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating metabolic syndrome, has extensively utilized picolinamide derivatives.[11][12] Optimization of these structures has led to potent and orally available inhibitors.[12]

G cluster_derivatives Key Derivatives cluster_applications Therapeutic Applications & Research Areas Core Picolinic Acid Core Deriv1 Hydroxymethyl Picolinic Acids Core->Deriv1 Deriv2 Picolinamides Core->Deriv2 Deriv3 Natural Products (e.g., Fusaric Acid) Core->Deriv3 Deriv4 Isosteres Core->Deriv4 App3 Antituberculosis (e.g., Isoniazid) Core->App3 App5 Agrochemicals (Herbicides) Core->App5 App2 Antibiotic Resistance (MBL Inhibition) Deriv1->App2 App6 Drug Synthesis Intermediates Deriv1->App6 App1 Diabetes & Metabolic Syndrome (11β-HSD1 Inhibition) Deriv2->App1 App4 Oncology & Antimicrobials Deriv3->App4 Deriv4->App2

Caption: Relationship between picolinic acid, its derivatives, and applications.

Key Experimental Protocols

The integrity of research relies on reproducible and well-documented methodologies. Below are detailed protocols for the synthesis of key hydroxymethyl picolinic acid precursors, adapted from published literature.

Protocol 1: Synthesis of 3-Hydroxy-pyridine-2-carboxylic Acid Methyl Ester

This protocol describes the esterification of 3-hydroxypicolinic acid, a common starting material.

  • Causality: Sulfuric acid acts as a catalyst for the Fischer esterification reaction between the carboxylic acid and methanol. Refluxing provides the necessary energy to drive the reaction to completion. The final workup with sodium bicarbonate neutralizes the acid catalyst.

  • Methodology:

    • Suspend 3-hydroxypicolinic acid (10 g, 72 mmol) in methanol (150 mL).

    • Cool the suspension to 0 °C in an ice bath.

    • Add concentrated sulfuric acid (12 mL, 216 mmol) dropwise to the cooled suspension.

    • Remove the ice bath and stir the resulting solution at reflux for 6 hours.

    • Cool the reaction mixture and concentrate it under reduced pressure to remove the bulk of the methanol.

    • Carefully adjust the pH of the residue to 8.5 using a saturated aqueous solution of NaHCO₃ and solid NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (EtOAc).

    • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the product as a white solid.[15]

Protocol 2: Synthesis of the Dipotassium Salt of 3-Hydroxypyridine-2-carboxylic acid-6-sulfate Monohydrate (Intermediate for 3,6-Dihydroxypicolinic Acid)

This protocol outlines the first step in a two-step synthesis of 3,6-dihydroxypicolinic acid via an Elbs persulfate oxidation.

  • Causality: Potassium peroxydisulfate acts as the oxidizing agent to introduce a sulfate group onto the pyridine ring, ortho to the existing hydroxyl group. The dipotassium salt of the product is poorly soluble in the reaction mixture, allowing for its isolation via precipitation.

  • Methodology:

    • Dissolve potassium hydroxide (1 g, ~15 mmol) in 10 mL of water and cool the solution.

    • To the cooled solution, add 3-hydroxypicolinic acid (0.82 g, 6 mmol) followed by potassium peroxydisulfate (0.9 g, 3.3 mmol).

    • Stir the reaction mixture at room temperature for 24 hours.

    • A precipitate will form during the reaction. Collect the solid precipitate by filtration.

    • Wash the collected solid with acetone and dry to yield the dipotassium salt intermediate.[10] The subsequent step involves acidic hydrolysis to yield the final 3,6-dihydroxypicolinic acid.

Conclusion

The journey from the fundamental structure of picolinic acid to the complex and highly functionalized hydroxymethyl derivatives illustrates a classic narrative in medicinal chemistry. What began as a simple pyridine catabolite has evolved into a privileged scaffold, providing the foundation for drugs that combat tuberculosis, diabetes, and antibiotic-resistant bacteria. The continuous refinement of synthetic methodologies has enabled chemists to access an ever-expanding chemical space, tailoring these molecules for specific biological targets. As our understanding of disease pathways deepens, the strategic application and further derivatization of hydroxymethyl picolinic acids will undoubtedly continue to yield novel therapeutic agents and advanced materials, solidifying their importance in the landscape of scientific research and development.

References

Methodological & Application

synthesis of 4-(hydroxymethyl)picolinic acid from picoline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 4-(Hydroxymethyl)picolinic Acid from 4-Picoline

Abstract

This technical guide provides a comprehensive, multi-step protocol for the synthesis of this compound, a valuable building block in pharmaceutical and fine chemical industries. The synthesis commences with 4-picoline and proceeds through key intermediates including 4-picoline N-oxide and 4-pyridinemethanol. Each step is detailed with underlying chemical principles, reaction parameters, and purification techniques to ensure reproducibility and high purity of the final product. This document is intended for researchers, chemists, and professionals in drug development and organic synthesis.

Introduction

This compound is a bifunctional pyridine derivative incorporating both a carboxylic acid at the 2-position and a hydroxymethyl group at the 4-position. This unique arrangement of functional groups makes it a highly versatile intermediate in the synthesis of complex molecules, including pharmaceuticals and specialty materials. The picolinic acid moiety is a known chelating agent, while the hydroxymethyl group provides a site for further chemical modification.

The synthesis of substituted pyridines can be challenging due to the electron-deficient nature of the pyridine ring. This guide outlines a robust and logical synthetic pathway starting from the readily available and inexpensive starting material, 4-picoline. The presented methodology is based on established chemical transformations, providing a reliable route to this important synthetic intermediate.

Synthetic Strategy Overview

The synthesis of this compound from 4-picoline is a multi-step process. The overall strategy involves the initial functionalization of the methyl group at the 4-position, followed by the introduction and subsequent oxidation of a functional group at the 2-position of the pyridine ring. The key transformations are:

  • N-Oxidation of 4-Picoline: The synthesis begins with the oxidation of the pyridine nitrogen in 4-picoline to form 4-picoline N-oxide. This step serves to activate the pyridine ring for subsequent reactions.

  • Rearrangement to 4-(Acetoxymethyl)pyridine: The N-oxide undergoes a rearrangement in the presence of acetic anhydride to introduce an acetoxymethyl group at the 4-position.

  • Hydrolysis to 4-Pyridinemethanol: The acetate group is then hydrolyzed to yield 4-pyridinemethanol.

  • Introduction of the Carboxylic Acid Moiety: This is the most challenging transformation. A plausible route, based on established pyridine chemistry, involves the introduction of a methyl group at the 2-position of the 4-pyridinemethanol (after protection of the hydroxyl group), followed by oxidation to the carboxylic acid.

Below is a graphical representation of the synthetic workflow.

Synthetic_Workflow 4-Picoline 4-Picoline 4-Picoline_N-oxide 4-Picoline_N-oxide 4-Picoline->4-Picoline_N-oxide H2O2, Acetic Acid 4-(Acetoxymethyl)pyridine 4-(Acetoxymethyl)pyridine 4-Picoline_N-oxide->4-(Acetoxymethyl)pyridine Acetic Anhydride 4-Pyridinemethanol 4-Pyridinemethanol 4-(Acetoxymethyl)pyridine->4-Pyridinemethanol Hydrolysis Protected_4-Pyridinemethanol Protected_4-Pyridinemethanol 4-Pyridinemethanol->Protected_4-Pyridinemethanol Protection 2-Methyl-4-(protected-hydroxymethyl)pyridine 2-Methyl-4-(protected-hydroxymethyl)pyridine Protected_4-Pyridinemethanol->2-Methyl-4-(protected-hydroxymethyl)pyridine Methylation Protected_4-(hydroxymethyl)picolinic_acid Protected_4-(hydroxymethyl)picolinic_acid 2-Methyl-4-(protected-hydroxymethyl)pyridine->Protected_4-(hydroxymethyl)picolinic_acid Oxidation 4-(Hydroxymethyl)picolinic_acid 4-(Hydroxymethyl)picolinic_acid Protected_4-(hydroxymethyl)picolinic_acid->4-(Hydroxymethyl)picolinic_acid Deprotection

Caption: Overall synthetic workflow from 4-picoline.

Experimental Protocols

Materials and Instrumentation

All reagents should be of analytical grade and used as received unless otherwise specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Nuclear Magnetic Resonance (NMR) spectra can be recorded on a 400 MHz spectrometer.

Step 1: Synthesis of 4-Picoline N-oxide

Principle: The nitrogen atom of the pyridine ring in 4-picoline is nucleophilic and can be oxidized by peracetic acid, generated in situ from hydrogen peroxide and acetic acid, to form the corresponding N-oxide.[1] This transformation activates the pyridine ring, particularly the positions ortho and para to the nitrogen.

Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-picoline (1.0 mol) and glacial acetic acid (3.0 mol).

  • Cool the mixture in an ice bath to below 20 °C.

  • Slowly add 30% hydrogen peroxide (1.2 mol) dropwise, ensuring the temperature does not exceed 60-70 °C.

  • After the addition is complete, heat the mixture at 70-80 °C for 3-4 hours.

  • Monitor the reaction by TLC until the 4-picoline is consumed.

  • After the reaction is complete, distill off the excess acetic acid and water under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium carbonate.

  • Extract the product with chloroform or dichloromethane (3 x 100 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield 4-picoline N-oxide as a crystalline solid.

ReactantMolar Mass ( g/mol )Amount (mol)Volume/Mass
4-Picoline93.131.093.1 g (97 mL)
Glacial Acetic Acid60.053.0180.2 g (172 mL)
30% Hydrogen Peroxide34.011.2136 g (124 mL)

Expected Yield: 85-95%

Step 2: Synthesis of 4-(Acetoxymethyl)pyridine

Principle: 4-Picoline N-oxide undergoes a rearrangement reaction with acetic anhydride. The reaction proceeds through an initial acylation of the N-oxide oxygen, followed by a[2][2]-sigmatropic rearrangement to yield 4-(acetoxymethyl)pyridine.[3][4]

Rearrangement_Mechanism cluster_0 Acylation and Rearrangement N-oxide 4-Picoline N-oxide Acylated Acylated Intermediate N-oxide->Acylated + Ac2O Rearranged 4-(Acetoxymethyl)pyridine Acylated->Rearranged [3,3]-Sigmatropic Shift

Caption: Mechanism of N-oxide rearrangement.

Protocol:

  • Place 4-picoline N-oxide (1.0 mol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add acetic anhydride (3.0 mol) to the flask.

  • Heat the mixture to reflux (approximately 140 °C) for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and carefully add it to ice water to quench the excess acetic anhydride.

  • Make the solution basic by adding a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 150 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

ReactantMolar Mass ( g/mol )Amount (mol)Volume/Mass
4-Picoline N-oxide109.131.0109.1 g
Acetic Anhydride102.093.0306.3 g (283 mL)

Expected Yield: 70-80%

Step 3: Synthesis of 4-Pyridinemethanol

Principle: The acetate ester of 4-(acetoxymethyl)pyridine is hydrolyzed under basic conditions to afford 4-pyridinemethanol.[5][6]

Protocol:

  • Dissolve 4-(acetoxymethyl)pyridine (1.0 mol) in methanol (500 mL) in a round-bottom flask.

  • Add a solution of sodium hydroxide (1.2 mol) in water (200 mL).

  • Stir the mixture at room temperature for 4-6 hours or until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction mixture with hydrochloric acid.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate or chloroform (4 x 100 mL).

  • Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain 4-pyridinemethanol, which is a low-melting solid.

ReactantMolar Mass ( g/mol )Amount (mol)Mass
4-(Acetoxymethyl)pyridine151.171.0151.2 g
Sodium Hydroxide40.001.248.0 g

Expected Yield: >90%

Step 4: Synthesis of this compound

This part of the synthesis is more complex and involves several transformations. A proposed route is outlined below, which involves protection of the alcohol, introduction of a methyl group at the 2-position, oxidation of this new methyl group, and finally deprotection.

3.5.1. Protection of 4-Pyridinemethanol

The hydroxyl group of 4-pyridinemethanol should be protected to prevent it from reacting in subsequent steps. A common protecting group for alcohols is the tert-butyldimethylsilyl (TBDMS) group.

3.5.2. Introduction of a Methyl Group at the 2-Position

Introducing a methyl group at the 2-position of a 4-substituted pyridine can be achieved through various methods, often involving lithiation followed by reaction with an electrophile.

3.5.3. Oxidation of the 2-Methyl Group

The newly introduced methyl group at the 2-position can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or nitric acid.[2] This oxidation is often performed under harsh conditions.

3.5.4. Deprotection

The TBDMS protecting group can be removed under acidic conditions or with a fluoride source like tetrabutylammonium fluoride (TBAF).

Note on an Alternative Final Step: While the multi-step introduction of the carboxylic acid is a standard approach in organic synthesis, direct C-H activation and carboxylation methods are emerging but may require specialized catalysts and conditions not suitable for a general protocol.

Safety and Handling

  • 4-Picoline: Flammable liquid and vapor. Harmful if swallowed or in contact with skin. Causes severe skin burns and eye damage.

  • Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Risk of fire or explosion if heated or in contact with combustible materials.

  • Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

  • Acetic Anhydride: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes severe skin burns and eye damage.

  • Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.

All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from 4-picoline is a feasible yet challenging multi-step process that provides access to a valuable bifunctional building block. The protocols detailed in this application note are based on established and reliable chemical transformations. Successful execution of this synthesis requires careful attention to reaction conditions and purification techniques. Further optimization of the introduction of the carboxylic acid moiety could improve the overall efficiency of the synthesis.

References

The Versatile Synthon: Harnessing 4-(Hydroxymethyl)picolinic Acid in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Bifunctional Building Block with Untapped Potential

In the landscape of modern organic synthesis, the strategic design of molecular scaffolds that offer multiple points for diversification is of paramount importance. 4-(Hydroxymethyl)picolinic acid, a heterocyclic compound featuring a pyridine-2-carboxylic acid backbone appended with a 4-(hydroxymethyl) group, represents a highly versatile and increasingly valuable synthon for chemists in pharmaceutical and materials science research. Its intrinsic bifunctionality, combining a nucleophilic alcohol and a carboxylic acid capable of a wide array of transformations, all positioned on a privileged pyridine ring, renders it an ideal starting material for the construction of complex molecular architectures.

This application note provides a comprehensive guide to the practical use of this compound in organic synthesis. We will delve into its reactivity, offering detailed, field-proven protocols for key transformations including esterification, halide substitution, oxidation, and etherification. Furthermore, we will explore its application as a cornerstone in the synthesis of sophisticated ligands for catalysis and as a foundational element in the development of bioactive molecules, underscoring its significance for researchers, scientists, and drug development professionals.

Physicochemical Properties and Handling

This compound is commercially available as a white to off-white crystalline powder.[1] Its key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₇NO₃[1]
Molecular Weight153.14 g/mol [1]
AppearanceWhite crystalline powder[1]
Purity≥98% (Reagent Grade)
StorageInert atmosphere, 2–8 °C[1]

Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It is advisable to work in a well-ventilated fume hood. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

Core Synthetic Transformations and Protocols

The unique arrangement of the carboxylic acid and hydroxymethyl groups on the pyridine ring allows for a range of selective and versatile chemical modifications. The electron-withdrawing nature of the pyridine nitrogen influences the reactivity of both functional groups.

Protocol 1: Synthesis of Methyl 4-(chloromethyl)picolinate - A Key Intermediate

A common and highly useful transformation involves the simultaneous esterification of the carboxylic acid and chlorination of the hydroxymethyl group. This is efficiently achieved in a one-pot reaction using thionyl chloride (SOCl₂) and methanol. The thionyl chloride first converts the carboxylic acid to an acyl chloride and the alcohol to a chlorosulfite ester which then collapses to the alkyl chloride. The subsequent addition of methanol quenches the remaining thionyl chloride and converts the acyl chloride to the methyl ester.

Reaction Scheme:

G start This compound reagents 1. SOCl₂, DMF (cat.) 2. Methanol product Methyl 4-(chloromethyl)picolinate reagents->product G start This compound reagents Methanol (excess) H₂SO₄ (cat.) Reflux product Methyl 4-(hydroxymethyl)picolinate reagents->product G start Methyl 4-(hydroxymethyl)picolinate reagents MnO₂ Dichloromethane Room Temperature product Methyl 4-formylpicolinate reagents->product G start1 Methyl 4-(chloromethyl)picolinate reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) start2 Arylboronic Acid product Methyl 4-(arylmethyl)picolinate reagents->product

References

Preparation of 4-(Hydroxymethyl)picolinic Acid Derivatives: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-(Hydroxymethyl)picolinic Acid Scaffolds

This compound and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1] The presence of a carboxylic acid, a hydroxymethyl group, and a pyridine ring provides a versatile scaffold for the synthesis of a wide array of molecules with diverse biological activities. The pyridine nitrogen can act as a hydrogen bond acceptor and a coordination site for metal ions, while the carboxylic acid and alcohol functionalities allow for the formation of esters, amides, and ethers, enabling the exploration of vast chemical space. These structural features make them valuable building blocks for creating complex molecules, including potential therapeutics.[2]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation of this compound derivatives. It delves into key synthetic strategies, offering detailed protocols and explaining the rationale behind experimental choices to ensure both technical accuracy and practical applicability.

Strategic Approaches to Synthesis

The preparation of this compound derivatives can be approached through several synthetic routes. The choice of a particular strategy often depends on the availability of starting materials, the desired substitution pattern on the pyridine ring, and the compatibility of functional groups.

A primary and direct approach involves the derivatization of commercially available this compound.[1][3] This core structure allows for modifications at the carboxylic acid and hydroxymethyl positions.

Alternatively, a multi-step synthesis can be employed, starting from more readily available picolinic acid precursors. This approach offers greater flexibility in introducing various substituents onto the pyridine ring.

Below is a workflow diagram illustrating the general synthetic strategies.

Caption: General synthetic workflows for this compound derivatives.

PART 1: Direct Derivatization of this compound

This section focuses on the direct chemical modification of the carboxylic acid and hydroxymethyl functional groups of the parent molecule. Careful consideration of protecting group strategies is often necessary to achieve selective reactions.

Esterification of the Carboxylic Acid

The conversion of the carboxylic acid to an ester is a fundamental transformation. Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, is a common method.[4][5]

Protocol 1: General Procedure for Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (typically 0.1-0.2 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude ester can be further purified by column chromatography on silica gel.

Reactant Ratios (Typical)ReagentsConditionsTypical Yield
1.0 eq this compoundAlcohol (solvent), H₂SO₄ (0.1 eq)Reflux, 2-6 h85-95%
Amide Bond Formation

Amide coupling reactions are crucial for generating a diverse library of derivatives. These reactions typically involve the activation of the carboxylic acid followed by reaction with an amine. Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) to suppress side reactions and racemization.[6][7]

Protocol 2: EDC/HOBt Mediated Amide Coupling

  • Activation: Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Coupling Agent Addition: Add EDC hydrochloride (1.2 eq) portion-wise to the cooled solution and stir for 30 minutes to an hour to form the active ester intermediate.

  • Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a tertiary amine base such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous NaHCO₃ solution, and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Reactant Ratios (Typical)ReagentsConditionsTypical Yield
1.0 eq this compound1.1 eq Amine, 1.2 eq EDC, 1.2 eq HOBt, 2.0 eq DIPEA0 °C to RT, 12-24 h70-90%
Protecting Group Strategies

When both the carboxylic acid and the hydroxymethyl group can react under the same conditions, the use of protecting groups is essential for selectivity.[8][9][10]

Workflow for Selective Derivatization:

Protecting_Group_Strategy Start This compound Protect_COOH Protect COOH (e.g., as Ester) Start->Protect_COOH Derivatize_OH Derivatize -OH (e.g., Etherification) Protect_COOH->Derivatize_OH Deprotect_COOH Deprotect COOH (Hydrolysis) Derivatize_OH->Deprotect_COOH Derivatize_COOH Derivatize COOH (e.g., Amide Coupling) Deprotect_COOH->Derivatize_COOH Final_Product Selectively Derivatized Product Derivatize_COOH->Final_Product

Caption: Workflow for selective derivatization using a protecting group strategy.

For instance, the carboxylic acid can be protected as a methyl or ethyl ester.[10] The free hydroxymethyl group can then be derivatized, for example, by etherification. Subsequent hydrolysis of the ester under basic or acidic conditions regenerates the carboxylic acid, which can then undergo further reactions like amide coupling.

PART 2: Multi-Step Synthesis from Picolinic Acid Precursors

This approach provides greater flexibility for introducing substituents at various positions on the pyridine ring. A common strategy involves starting with a substituted picoline and performing a series of functional group transformations.

Oxidation of a 4-Methyl Group

One of the most direct routes to the 4-carboxy scaffold is the oxidation of a 4-methyl group. Reagents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) can be employed for this transformation.[11][12][13]

Protocol 3: Oxidation of 4-Methylpicolinic Acid

  • Reaction Setup: In a round-bottom flask, suspend 4-methylpicolinic acid (1.0 eq) in water.

  • Oxidant Addition: While stirring vigorously, add a solution of potassium permanganate (KMnO₄) (typically 2.0-3.0 eq) in water portion-wise, maintaining the reaction temperature below a certain limit (e.g., by using an ice bath) to control the exotherm.

  • Reaction: After the addition is complete, heat the mixture to reflux for several hours until the purple color of the permanganate has disappeared.

  • Work-up: Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct. Acidify the filtrate with a strong acid (e.g., concentrated HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent can be performed for further purification.

Reduction of a 4-Carboxy or 4-Ester Group

The hydroxymethyl group can be introduced by the reduction of a carboxylic acid or its corresponding ester at the 4-position. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents like sodium borohydride (NaBH₄) in the presence of a Lewis acid can be used.

Protocol 4: Reduction of a Picolinic Acid Ester

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) in an anhydrous ether solvent such as tetrahydrofuran (THF) or diethyl ether. Cool the suspension to 0 °C.

  • Substrate Addition: Dissolve the 4-ester-substituted picolinic acid derivative (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for a few hours. Monitor the reaction by TLC.

  • Quenching: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup).

  • Purification: Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the desired alcohol.

Palladium-Catalyzed Cross-Coupling Reactions

For the synthesis of more complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to introduce substituents at the 4-position of a halopicolinate precursor.[14][15][16][17][18][19]

Protocol 5: Sonogashira Coupling of a 4-Halopicolinate

  • Reaction Setup: To a Schlenk flask, add the 4-halopicolinate (e.g., 4-iodo or 4-bromopicolinate) (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq), and a copper(I) co-catalyst like CuI (0.05-0.1 eq).

  • Solvent and Reagents: Add an anhydrous solvent, typically a mixture of an amine base like triethylamine or diisopropylamine and a co-solvent such as THF or DMF.

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate and purify the residue by column chromatography to obtain the alkyne-coupled product.

Characterization and Quality Control

The identity and purity of the synthesized this compound derivatives should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of new functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C=O stretch for esters and amides, O-H stretch for alcohols and carboxylic acids).

Conclusion

The synthetic methodologies outlined in this guide provide a robust framework for the preparation of a wide range of this compound derivatives. By understanding the principles behind each reaction and employing appropriate experimental protocols and purification techniques, researchers can efficiently generate novel compounds for screening in drug discovery programs and other scientific investigations. The versatility of this scaffold, combined with the synthetic strategies presented, opens up numerous possibilities for the development of new chemical entities with potential therapeutic applications.

References

Application Notes & Protocols: The Strategic Utility of 4-(Hydroxymethyl)picolinic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Hydroxymethyl)picolinic acid is a trifunctional heterocyclic building block of significant interest in medicinal chemistry and drug development. Its unique structure, featuring a pyridine core substituted with a carboxylic acid at the 2-position and a hydroxymethyl group at the 4-position, offers orthogonal reactivity that enables the strategic construction of complex molecular architectures. This guide provides an in-depth exploration of its properties, handling, and application in the synthesis of advanced pharmaceutical intermediates. We will delve into the causality behind key synthetic transformations and provide detailed, field-proven protocols for its esterification and amidation, critical steps in the elaboration of novel drug candidates.

Introduction: A Versatile Scaffold for Drug Discovery

In the landscape of pharmaceutical synthesis, the selection of starting materials is a critical decision that dictates the efficiency, novelty, and ultimate success of a drug discovery campaign. This compound (CAS 923169-37-3) has emerged as a valuable scaffold due to the distinct chemical personalities of its three functional groups.[1][2]

  • The Picolinic Acid Moiety: The carboxylic acid at the 2-position, adjacent to the ring nitrogen, makes it a bidentate chelating agent.[3] This intrinsic property can be exploited in various catalytic processes or to modulate the physicochemical properties of the final active pharmaceutical ingredient (API). The carboxylic acid is a primary handle for forming amide bonds, a cornerstone of peptide and small molecule drug synthesis, or esters, which are often used as prodrugs.

  • The Hydroxymethyl Group: The primary alcohol at the 4-position provides a secondary site for modification. It can be oxidized to an aldehyde or carboxylic acid, etherified, or converted into a leaving group for nucleophilic substitution, allowing for the introduction of diverse pharmacophores.

  • The Pyridine Core: The nitrogenous heterocycle is a common feature in many approved drugs, contributing to aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds with biological targets.

This trifunctional nature allows for a sequential and controlled series of reactions, making this compound a strategic linchpin in the synthesis of compounds targeting a wide array of diseases.[2][4][5]

Physicochemical Properties & Safe Handling

Accurate knowledge of a reagent's properties and handling requirements is fundamental to experimental success and laboratory safety.

Table 1: Properties of this compound

PropertyValueSource
CAS Number 923169-37-3[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance White crystalline powder[1]
Purity Typically ≥98% (Reagent Grade)[1]
Storage Inert atmosphere, 2–8 °C[1][6]
Safety & Handling

As with any chemical reagent, proper safety protocols must be strictly followed.

  • Hazard Identification: this compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[7]

    • GHS Pictogram: GHS07 (Exclamation Mark)

    • Hazard Statements: H302, H315, H319, H335

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[8][9]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7][9] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[7]

  • Spill Management: In case of a spill, collect the dry material without creating dust and dispose of it as hazardous waste.

Synthetic Pathways: Accessing the Building Block

While commercially available, understanding the synthesis of this compound provides insight into potential impurities and alternative routes. A common laboratory-scale approach involves the selective oxidation of a suitable precursor, such as 4-methylpicolinic acid. The key challenge is to achieve oxidation of the methyl group to a hydroxymethyl group without over-oxidation to the carboxylic acid.

Synthesis_Pathway Precursor 4-Methylpicolinic Acid Intermediate This compound Precursor->Intermediate Mild Oxidation (e.g., SeO2 or controlled KMnO4) Oxidized Pyridine-2,4-dicarboxylic Acid Intermediate->Oxidized Strong Oxidation (e.g., excess KMnO4)

Caption: Plausible synthetic route to this compound.

The choice of oxidizing agent is critical. While potassium permanganate (KMnO₄) is a classic reagent for oxidizing alkyl chains on aromatic rings, conditions must be carefully controlled (temperature, stoichiometry) to halt the reaction at the alcohol stage.[3][10]

Core Applications in Intermediate Synthesis

The strategic value of this compound lies in the ability to selectively address its functional groups. The carboxylic acid is generally more reactive, particularly towards esterification or amidation, allowing the hydroxymethyl group to be carried through initial synthetic steps for later modification.

Workflow Start This compound Step1 Protect/Esterify Carboxylic Acid Start->Step1 Intermediate1 Ester Intermediate Step1->Intermediate1 Step2 Modify Hydroxymethyl Group Intermediate1->Step2 Intermediate2 Functionalized Ester Intermediate Step2->Intermediate2 Step3 Deprotect/Hydrolyze Ester Intermediate2->Step3 Intermediate3 Functionalized Picolinic Acid Step3->Intermediate3 Step4 Amide Coupling Intermediate3->Step4 Final Complex Pharmaceutical Intermediate Step4->Final

Caption: General workflow for elaborating this compound.

Esterification of the Carboxylic Acid

Esterification is often the first step, serving either to protect the carboxylic acid or to create a prodrug moiety. The Fischer esterification, which involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis, is a robust and scalable method.[11]

  • Causality: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid. This protonation dramatically increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol. Using the alcohol as the solvent drives the equilibrium towards the product ester, according to Le Châtelier's principle.[11]

Amide Bond Formation

The formation of an amide bond is arguably the most common transformation in drug synthesis. Direct condensation with an amine is generally not feasible; therefore, the carboxylic acid must first be "activated." A standard and effective method is the conversion to an acyl chloride.

  • Causality: Reagents like thionyl chloride (SOCl₂) convert the hydroxyl group of the carboxylic acid into an excellent leaving group.[12] The subsequent nucleophilic attack by an amine on the highly electrophilic acyl chloride carbonyl is rapid and irreversible, leading to the formation of a stable amide bond. The addition of a catalytic amount of DMF can accelerate the formation of the acyl chloride via the Vilsmeier reagent.[12][13]

Detailed Experimental Protocols

The following protocols are provided as a guide for laboratory-scale synthesis. All operations should be performed in a fume hood with appropriate PPE.

Protocol 1: Fischer Esterification to Methyl 4-(hydroxymethyl)picolinate

This protocol describes the conversion of the carboxylic acid to its methyl ester.

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.53 g, 10.0 mmol).

  • Reagent Addition: Add methanol (40 mL). The starting material may not fully dissolve initially.

  • Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.5 mL) dropwise. The addition is exothermic.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) and maintain for 12-24 hours. The reaction can be monitored by TLC or LC-MS until consumption of the starting material is complete.

  • Work-up (Quenching): Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing ice water (100 mL) and saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Use caution as CO₂ evolution will occur.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure methyl ester.

Protocol 2: Two-Step Amide Synthesis via Acyl Chloride

This protocol details the synthesis of a generic amide derivative, N-benzyl-4-(hydroxymethyl)picolinamide.

Step A: Formation of 4-(hydroxymethyl)picolinoyl chloride hydrochloride

  • Reaction Setup: To a flame-dried 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (1.53 g, 10.0 mmol).

  • Reagent Addition: Add thionyl chloride (SOCl₂, 5 mL, ~68 mmol) followed by one drop of N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature. Gas evolution (SO₂ and HCl) will be observed. After the initial effervescence subsides, gently heat the mixture to 40-50 °C for 2-3 hours until a clear solution is formed.

  • Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride in vacuo. The resulting solid is the acyl chloride hydrochloride salt, which is typically used immediately in the next step without further purification.[12]

Step B: Amide Coupling

  • Reaction Setup: In a separate 100 mL flask under a nitrogen atmosphere, dissolve benzylamine (1.07 g, 10.0 mmol) and a non-nucleophilic base such as triethylamine (2.53 g, 25.0 mmol, ~2.5 eq) in anhydrous dichloromethane (DCM, 40 mL). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM (~10 mL) and add it dropwise to the stirred amine solution at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours. Monitor by TLC or LC-MS.

  • Work-up: Quench the reaction by adding water (30 mL). Transfer to a separatory funnel, separate the layers, and wash the organic layer sequentially with 1 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the pure amide.

Conclusion

This compound stands out as a highly adaptable and strategic building block in pharmaceutical synthesis. The orthogonal reactivity of its carboxylic acid and hydroxymethyl groups provides chemists with a reliable platform for constructing complex molecules in a controlled, stepwise manner. The protocols and insights provided herein demonstrate its utility and offer a solid foundation for its application in the development of next-generation therapeutics.

References

The Versatile Catalyst Component: Application Notes and Protocols for 4-(Hydroxymethyl)picolinic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher in catalysis and drug development, the quest for novel, efficient, and selective catalytic systems is perpetual. In this context, the strategic design of ligands and catalysts plays a pivotal role. This guide delves into the catalytic applications of 4-(hydroxymethyl)picolinic acid, a pyridine derivative with significant potential in orchestrating a variety of chemical transformations. While its direct applications are an emerging area of study, its structural motifs are present in a range of catalytically active molecules. This document provides a comprehensive overview of its established and potential uses, complete with detailed protocols and mechanistic insights, to empower researchers to harness its capabilities.

Introduction: The Strategic Advantage of this compound

This compound, also known as 4-(hydroxymethyl)-2-pyridinecarboxylic acid, is a bifunctional molecule possessing a pyridine ring, a carboxylic acid group, and a hydroxymethyl substituent. This unique combination of functional groups makes it an attractive candidate for various roles in catalysis.

  • Chelating Ligand: The pyridine nitrogen and the carboxylate group can form a stable five-membered chelate ring with a metal center. This bidentate coordination is a well-established motif in coordination chemistry and catalysis, providing stability to the metal complex.[1]

  • Modulation of Catalytic Activity: The 4-(hydroxymethyl) group, while not directly involved in chelation, can influence the electronic properties of the pyridine ring through resonance and inductive effects. This can, in turn, modulate the reactivity of the metal center. Furthermore, the hydroxyl group can participate in hydrogen bonding, potentially influencing substrate orientation or stabilizing transition states.

  • Versatility in Catalytic Systems: As we will explore, derivatives of picolinic acid have demonstrated efficacy in a range of catalytic reactions, including oxidations, cross-coupling reactions, and C-H activation.

Application in Manganese-Catalyzed Oxidation Reactions

One of the most promising applications of picolinic acid derivatives is in activating manganese catalysts for oxidation reactions. While Mn(II) salts are generally poor catalysts for oxidants like peracetic acid, the addition of picolinic acid as a chelating ligand can dramatically enhance their catalytic activity.[2][3] This system has shown remarkable efficiency in the epoxidation of olefins and the degradation of micropollutants in wastewater.[2][3][4]

Mechanistic Insights: The Role of High-Valent Manganese Species

The prevailing hypothesis for the enhanced reactivity of the Mn(II)/picolinic acid system is the formation of high-valent manganese species, such as Mn(V)=O, which are potent oxidants.[2][4] The picolinic acid ligand is crucial for stabilizing these high-valent states and facilitating their formation.

The catalytic cycle is believed to proceed through the following key steps:

  • Complexation: Mn(II) reacts with this compound to form a stable complex.

  • Activation of the Oxidant: The Mn(II)-ligand complex reacts with the oxidant (e.g., peracetic acid) to form a high-valent manganese-oxo species.

  • Oxygen Atom Transfer: The high-valent manganese-oxo species transfers an oxygen atom to the substrate (e.g., an alkene to form an epoxide).

  • Catalyst Regeneration: The manganese center is reduced back to Mn(II), completing the catalytic cycle.

Manganese-Catalyzed Oxidation Cycle Mn_II Mn(II)-L Complex Mn_V High-Valent Mn(V)=O Species Mn_II->Mn_V Oxidant Activation Substrate_Product Substrate -> Product Mn_V->Substrate_Product Oxygen Atom Transfer Substrate_Product->Mn_II Catalyst Regeneration Oxidant Oxidant (e.g., Peracetic Acid) Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition R¹-X PdII_1 R¹-Pd(II)-X(L)₂ OxAdd->PdII_1 Transmetal Transmetalation R²-B(OR)₂ PdII_2 R¹-Pd(II)-R²(L)₂ Transmetal->PdII_2 RedElim Reductive Elimination Product R¹-R² RedElim->Product Product->Pd0 Catalyst Regeneration

References

protocol for Suzuki coupling with picolinic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and In-Depth Protocol for the Suzuki-Miyaura Cross-Coupling of Picolinic Acid Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Picolinic Acid Derivatives in Modern Chemistry

Picolinic acid and its derivatives represent a class of "privileged" heterocyclic scaffolds, integral to a significant number of FDA-approved pharmaceuticals and high-value chemical entities.[1][2] Their utility stems from the unique electronic properties of the pyridine ring and the chelating ability of the nitrogen and carboxylate functionalities.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for carbon-carbon bond formation in organic synthesis, celebrated for its high functional group tolerance and the stability of its organoboron reagents.[3][4]

This guide provides a detailed protocol and expert insights for the successful execution of Suzuki-Miyaura coupling reactions involving picolinic acid derivatives. We will delve into the mechanistic nuances, provide a robust, field-tested protocol, and offer comprehensive troubleshooting advice tailored to the specific challenges presented by nitrogen-containing heterocycles. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reaction for the synthesis of novel biaryl and heteroaryl compounds.

The Underlying Chemistry: Mechanism and Key Considerations

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.[4][5] Understanding this cycle is paramount to effective troubleshooting and optimization. The primary steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.

// Nodes Pd0 [label="Pd(0)Ln\nActive Catalyst", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_A [label="trans-R¹-Pd(II)-X L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_B [label="R¹-Pd(II)-R² L₂", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for layout center [shape=point, width=0.01, height=0.01, label=""];

// Reactants and Products Reactants1 [label="R¹-X\n(Halo-Picolinate)", shape=cds, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Boronate [label="[R²-B(OH)₃]⁻", shape=cds, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="R¹-R²\n(Coupled Product)", shape=cds, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base (e.g., K₃PO₄)\n+ R²-B(OH)₂", shape=plaintext, fontcolor="#5F6368"];

// Edges Pd0 -> OxAdd [color="#5F6368"]; OxAdd -> PdII_A [color="#5F6368"]; PdII_A -> Transmetalation [color="#5F6368"]; Transmetalation -> PdII_B [color="#5F6368"]; PdII_B -> RedElim [color="#5F6368"]; RedElim -> Pd0 [label=" Catalyst\nRegeneration", color="#5F6368"];

Reactants1 -> OxAdd [color="#4285F4"]; Boronate -> Transmetalation [color="#34A853"]; RedElim -> Product [color="#EA4335"]; Base -> Boronate [style=dashed, color="#34A853"]; }

References

Application Notes & Protocols: 4-(Hydroxymethyl)picolinic Acid for Metalloenzyme Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Targeting of Metalloenzymes

Metalloenzymes represent a vast and functionally diverse class of proteins, constituting nearly 40% of all known enzymes.[1] They are indispensable for a multitude of physiological processes, including respiration, signal transduction, DNA replication, and protein degradation.[2][3] The catalytic or structural core of these enzymes features one or more metal ions, with zinc being particularly prevalent.[4][5] In catalytic sites, the zinc ion typically functions as a Lewis acid, activating water molecules or substrate functional groups to facilitate hydrolysis or other chemical transformations.[4][6]

The critical role of metalloenzymes in pathophysiology, from bacterial resistance to cancer progression, makes them high-value targets for therapeutic intervention.[7] The design of inhibitors for these enzymes often revolves around a key pharmacophoric element known as a Metal-Binding Group (MBG) or Metal-Binding Pharmacophore (MBP).[8][9] This functional group is engineered to coordinate with the active site metal ion, displacing the catalytically essential water molecule and rendering the enzyme inactive.[7] While traditional MBGs like hydroxamic acids and thiols have seen success, their development is often hampered by pharmacokinetic liabilities.[9] This has spurred the exploration of novel, structurally diverse scaffolds that can offer improved drug-like properties.

Pillar 1: 4-(Hydroxymethyl)picolinic Acid as a Versatile Metal-Binding Pharmacophore

Picolinic acid (pyridine-2-carboxylic acid) and its derivatives have long been recognized for their potent metal-chelating properties.[10][11][12] The nitrogen atom of the pyridine ring and the oxygen of the carboxylate group form a stable bidentate chelate with metal ions like Zn(II).[10][13] This inherent metal-binding ability makes the picolinic acid scaffold an excellent starting point for designing metalloenzyme inhibitors.

This compound (CAS: 923169-37-3) emerges as a particularly strategic fragment for inhibitor design.[14][15] It retains the foundational N,O-bidentate chelation motif of picolinic acid while introducing a hydroxymethyl group at the 4-position. This seemingly simple modification provides several distinct advantages:

  • Vector for Growth: The hydroxymethyl group serves as a chemical handle for synthetic elaboration, allowing chemists to build out the scaffold and explore interactions with amino acid residues in the enzyme's active site pockets, thereby enhancing both potency and selectivity.

  • Additional H-Bonding: The hydroxyl moiety can act as a hydrogen bond donor or acceptor, forming crucial interactions with the protein backbone or side chains that can significantly increase binding affinity.

  • Modulation of Physicochemical Properties: The addition of the polar hydroxymethyl group can favorably alter the solubility and other drug-like properties of the inhibitor.

The use of such scaffolds falls within the highly successful strategy of fragment-based drug discovery (FBDD), where small, low-affinity fragments are identified and then optimized into high-potency lead compounds.[8][16] Furthermore, the concept of isosteric replacement—substituting one functional group for another with similar steric and electronic properties—has been successfully applied to picolinic acid derivatives to generate novel inhibitors with diverse characteristics.[17][18][19]

Caption: Bidentate chelation of a Zinc ion by this compound.

Pillar 2: Synthesis and Characterization Protocols

Protocol 1: General Synthesis of this compound Derivatives

This protocol outlines a generalized, multi-step synthetic route adaptable for creating a library of derivatives based on the this compound scaffold. The causality behind this approach is to start with a commercially available or readily synthesized precursor and build complexity systematically.

Materials:

  • Methyl 6-(hydroxymethyl)picolinate or similar starting material

  • Appropriate solvents (e.g., DCM, MeOH, THF, H₂O)

  • Reagents for functional group transformation (e.g., NaBH₄ for reduction, SOCl₂ for chlorination, Palladium catalysts for cross-coupling)[17][20]

  • Bases and acids for hydrolysis and pH adjustment (e.g., NaOH, LiOH, HCl)

  • Purification supplies: Silica gel for column chromatography, TLC plates

Step-by-Step Methodology:

  • Esterification (if starting from acid):

    • Rationale: Protecting the carboxylic acid as an ester prevents unwanted side reactions and improves solubility in organic solvents for subsequent steps.

    • Dissolve picolinic acid precursor in methanol. Add a catalytic amount of sulfuric acid.

    • Reflux the mixture for 12-24 hours, monitoring by TLC until starting material is consumed.

    • Neutralize, extract with an organic solvent, and purify the resulting methyl ester.

  • Functionalization of the 4-position (if necessary):

    • Rationale: This is the core step for introducing the hydroxymethyl group or a precursor. If starting with a bromo- or iodo-picolinate, a palladium-catalyzed coupling reaction can be employed. A more direct route involves the reduction of a 4-formyl or 4-carboxy derivative.

    • Example (Reduction): Dissolve the methyl 4-formylpicolinate in a mixture of MeOH and CH₂Cl₂ and cool to 0°C.

    • Add Sodium borohydride (NaBH₄) portion-wise and stir for 1 hour.[17]

    • Quench the reaction carefully with aqueous NaHCO₃.

    • Extract the product and purify to yield methyl 4-(hydroxymethyl)picolinate.

  • Derivatization of the Hydroxymethyl Group (Optional):

    • Rationale: To explore Structure-Activity Relationships (SAR), the hydroxymethyl group can be converted to other functionalities (e.g., ethers, esters, azides for click chemistry).

    • Example (Alkylation): To a solution of the alcohol in THF, add a base like NaH, followed by an alkyl halide (e.g., benzyl bromide). Stir at room temperature until completion. Purify the resulting ether.

  • Saponification (Ester Hydrolysis):

    • Rationale: The final step is to deprotect the carboxylic acid, which is crucial for metal chelation.

    • Dissolve the ester intermediate in a mixture of THF and water.

    • Add an excess of LiOH or NaOH and stir at room temperature or with gentle heating (e.g., 60°C) for 2-6 hours.[17]

    • Monitor by TLC. Upon completion, remove the organic solvent in vacuo.

    • Acidify the aqueous solution with 1M HCl to a pH of ~4. The product will often precipitate and can be collected by filtration.

G Start Picolinic Acid Precursor (e.g., 4-Bromo-picolinate) Step1 Step 1: Functionalization (e.g., Pd-catalyzed coupling or Reduction) Start->Step1 Intermediate1 Esterified Scaffold (e.g., Methyl 4-(hydroxymethyl)picolinate) Step1->Intermediate1 Step2 Step 2 (Optional): Derivatization (Alkylation, Esterification, etc.) Intermediate1->Step2 Step3 Step 3: Saponification (Base Hydrolysis, e.g., LiOH) Intermediate1->Step3 Direct Path Intermediate2 Modified Ester Intermediate Step2->Intermediate2 Intermediate2->Step3 End Final Inhibitor (this compound derivative) Step3->End

Caption: General synthetic workflow for this compound derivatives.

Pillar 3: Protocols for Evaluating Inhibitor Efficacy and Mechanism

A trustworthy protocol must be a self-validating system. This involves including appropriate positive and negative controls and ensuring data reproducibility.

Protocol 2: In Vitro Metalloenzyme Inhibition Assay (IC₅₀ Determination)

This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀), a standard measure of inhibitor potency.

Materials:

  • Purified metalloenzyme of interest (e.g., MMP-2, Carbonic Anhydrase II)

  • Assay buffer specific to the enzyme

  • Fluorogenic or chromogenic substrate

  • This compound derivative stock solution (in DMSO)

  • Known inhibitor for the target enzyme (positive control)

  • 96-well microplates (black for fluorescence, clear for absorbance)

  • Plate reader

Step-by-Step Methodology:

  • Preparation:

    • Prepare serial dilutions of the test inhibitor and positive control in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%) across all wells to avoid solvent effects.

    • Prepare a solution of the enzyme in assay buffer at 2x the final desired concentration.

    • Prepare a solution of the substrate in assay buffer at 2x the final desired concentration.

  • Assay Execution:

    • To the wells of the 96-well plate, add 50 µL of the serially diluted inhibitor solutions.

    • Include "no inhibitor" wells (100% activity control) and "no enzyme" wells (background control), adding 50 µL of assay buffer instead.

    • Add 50 µL of the 2x enzyme solution to all wells except the "no enzyme" background controls.

    • Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for 15-30 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[21]

    • Initiate Reaction: Add 100 µL of the 2x substrate solution to all wells to start the reaction.

  • Data Acquisition:

    • Immediately place the plate in a plate reader.

    • Measure the fluorescence or absorbance kinetically over a set period (e.g., 30-60 minutes) at the appropriate wavelengths.

  • Data Analysis:

    • Subtract the background reading (from "no enzyme" wells) from all other readings.

    • Determine the initial reaction velocity (V₀) for each inhibitor concentration by calculating the slope of the linear portion of the kinetic curve.

    • Normalize the data by expressing the velocities as a percentage of the "no inhibitor" control (100% activity).

    • Plot the percent activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Parameter Matrix Metalloproteinase (MMP-2) Carbonic Anhydrase (hCAII) New Delhi Metallo-β-lactamase (NDM-1)
Substrate Fluorogenic Peptide (e.g., Mca-PLGL-Dpa-AR-NH₂)4-Nitrophenyl Acetate (p-NPA)Meropenem or CENTA
Detection λ Ex: 328 nm, Em: 393 nm405 nm (Absorbance)405 nm (Absorbance)
Assay Buffer Tris-based buffer with CaCl₂, ZnCl₂, Brij-35Tris-HCl or HEPES, pH 7.5HEPES buffer with ZnSO₄
Positive Control Batimastat or CaptoprilAcetazolamideDipicolinic Acid or L-Captopril
Protocol 3: X-Ray Crystallography for Structural Validation

Rationale: To unequivocally confirm the binding mode of an inhibitor and understand the structural basis for its activity, X-ray crystallography is the gold standard.[22] It provides atomic-level detail of the interactions between the inhibitor and the enzyme's active site, guiding further rational design.[23][24]

Step-by-Step Workflow:

  • Protein Expression and Purification: Obtain high-purity (>95%) metalloenzyme.

  • Crystallization:

    • Screen a wide range of crystallization conditions (precipitants, buffers, salts) to find conditions that yield diffraction-quality crystals of the apo-enzyme.

    • Optimize these conditions to obtain larger, single crystals.

  • Inhibitor Soaking or Co-crystallization:

    • Soaking: Transfer apo-enzyme crystals into a solution containing a high concentration of the this compound inhibitor. This allows the inhibitor to diffuse into the crystal and bind to the enzyme.

    • Co-crystallization: Add the inhibitor to the protein solution before setting up the crystallization trials. This can sometimes yield a higher-quality complex structure.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystal and flash-cool it in liquid nitrogen.

    • Mount the crystal on a goniometer at a synchrotron beamline.

    • Collect a full diffraction dataset by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Solve the phase problem using molecular replacement with a known structure of the enzyme.

    • Build the inhibitor into the resulting electron density map.

    • Refine the atomic coordinates of the protein-inhibitor complex against the diffraction data until a high-quality, validated structure is achieved.

G cluster_biochem Biochemical & Biophysical Analysis cluster_xtal Structural Biology Workflow A High-Purity Metalloenzyme C IC₅₀ Determination (Protocol 2) A->C F Crystallization (Apo-Enzyme) A->F B Inhibitor Synthesis (Protocol 1) B->C D SAR Analysis C->D E Lead Compound D->E G Co-crystallization or Soaking E->G F->G H X-ray Data Collection G->H I Structure Solution & Refinement H->I J Validated E:I Complex Structure I->J J->D Rational Design Feedback

Caption: Integrated workflow combining biochemical assays and structural biology.

Conclusion: A Scaffold for Future Discovery

This compound represents a highly valuable and strategically designed scaffold for the development of novel metalloenzyme inhibitors. Its inherent metal-chelating ability, combined with a functional handle for synthetic elaboration, provides a robust platform for applying principles of fragment-based and rational drug design. The protocols detailed herein offer a comprehensive guide for researchers to synthesize, evaluate, and structurally validate inhibitors derived from this promising core. By integrating synthetic chemistry with rigorous biochemical and structural evaluation, the this compound scaffold can be effectively exploited to generate potent and selective therapeutics against a wide range of metalloenzyme targets.

References

Application Note: High-Performance Analytical Strategies for the Quantification of 4-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-(Hydroxymethyl)picolinic acid (HMPA) is a heterocyclic compound of increasing interest in pharmaceutical research and organic synthesis, serving as a versatile building block for advanced drug intermediates.[1] Accurate and robust quantification of HMPA in various matrices, from reaction mixtures to biological fluids, is critical for process optimization, quality control, and pharmacokinetic studies. This guide provides a comprehensive overview of state-of-the-art analytical methodologies for the detection and quantification of HMPA, with a focus on High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). We present detailed, field-proven protocols, explain the causality behind experimental choices, and offer insights into method validation and troubleshooting to ensure data integrity and reliability.

Introduction and Physicochemical Profile

This compound, a derivative of picolinic acid, possesses a unique chemical structure combining a pyridine ring with both a carboxylic acid and a hydroxymethyl group.[1][2] This amphiprotic and polar nature dictates the selection of appropriate analytical strategies. Understanding its fundamental properties is the first step in developing a robust analytical method.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonym(s) 4-(hydroxymethyl)-2-pyridinecarboxylic acid[2]
CAS Number 923169-37-3[1][2][3]
Molecular Formula C₇H₇NO₃[1][2]
Molecular Weight 153.14 g/mol [1][2][3]
Appearance White crystalline powder[1]
Purity Typically ≥98% (Reagent Grade)[1][2]
Storage Conditions Inert atmosphere, 2–8 °C[2][3][4]
InChI Key QMLYYPGJXCVEHA-UHFFFAOYSA-N[2]

The presence of both an acidic proton (carboxylic acid) and a basic site (pyridine nitrogen) makes HMPA amenable to reversed-phase chromatography with careful pH control and highly suitable for electrospray ionization mass spectrometry. Its polarity and low volatility make direct GC analysis challenging without prior derivatization.

General Workflow for HMPA Analysis

A successful analysis follows a structured workflow, from initial sample handling to final data interpretation. Each step must be optimized to ensure accuracy and reproducibility.

HMPA_Analysis_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing Sample Sample Receipt (e.g., Plasma, API, Formulation) Preparation Matrix-Specific Preparation (e.g., Protein Precipitation, Dilution) Sample->Preparation Filtration Filtration (0.22 µm) Preparation->Filtration Injection LC or GC Injection Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, MS/MS) Separation->Detection Integration Peak Integration & Quantification Detection->Integration Validation Method Validation Review Integration->Validation Report Final Report Generation Validation->Report

Caption: General workflow for the analysis of this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust, accessible, and widely used technique for quantifying pharmaceutical compounds. For HMPA, a reversed-phase method is most common, leveraging the compound's polarity for retention and separation on a C18 column.

Principle and Rationale

The separation is based on the partitioning of HMPA between a nonpolar stationary phase (C18) and a polar mobile phase. The mobile phase pH is a critical parameter; maintaining a pH around 3.0 ensures the carboxylic acid group is protonated, leading to more consistent retention and improved peak shape.[5] UV detection is suitable due to the chromophoric nature of the pyridine ring. The optimal wavelength should be determined by analyzing the UV-Vis spectrum of HMPA, but a wavelength around 260-270 nm is a typical starting point for pyridine derivatives.[6]

Detailed Protocol: HPLC-UV

Objective: To quantify HMPA in a bulk drug substance or simple formulation.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

Materials:

  • Column: C18, 4.6 x 150 mm, 5 µm (e.g., Phenomenex Prodigy ODS)[7]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Standard: this compound, ≥98% purity.

  • Diluent: Mobile Phase A.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of HMPA at 1.0 mg/mL in the diluent.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in the diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

    • Vortex/sonicate to ensure complete dissolution.

    • Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 265 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: 5% to 40% B

      • 10-12 min: 40% B

      • 12-13 min: 40% to 5% B

      • 13-18 min: 5% B (Re-equilibration)

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of HMPA in the sample using the linear regression equation from the calibration curve.

Table 2: Typical HPLC-UV Method Performance Characteristics

ParameterExpected ValueRationale
Retention Time ~6-8 minDependent on exact conditions, but should be well-retained past the void volume.
Linearity (r²) >0.995Demonstrates a direct relationship between concentration and response.
LOD (S/N=3) ~0.3 µg/mLSufficient for most quality control applications.
LOQ (S/N=10) ~1.0 µg/mLThe lowest concentration that can be reliably quantified.
Recovery 98-102%Assesses the accuracy of the sample preparation method.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as analysis in complex biological matrices (plasma, cerebrospinal fluid), LC-MS/MS is the gold standard.[8][9]

Principle and Rationale

LC-MS/MS combines the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer. Electrospray Ionization (ESI) is the preferred ionization technique for a polar molecule like HMPA.[10] The analysis is typically performed in positive ion mode, targeting the protonated molecular ion [M+H]⁺. Multiple Reaction Monitoring (MRM) is used for quantification, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. This process provides exceptional specificity, minimizing matrix interference.

LCMS_Process HPLC HPLC Effluent (HMPA + Matrix) ESI Electrospray Ionization [M+H]⁺ Ions Formed HPLC->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion (e.g., m/z 154.1) ESI->Q1 Ion Beam Q2 Quadrupole 2 (Q2) Collision Cell (CID) Precursor -> Fragments Q1->Q2 Q3 Quadrupole 3 (Q3) Selects Product Ion (e.g., m/z 108.1) Q2->Q3 Fragment Ions Detector Detector Signal Generated Q3->Detector

Caption: The process of Multiple Reaction Monitoring (MRM) in LC-MS/MS.

Detailed Protocol: LC-MS/MS

Objective: To quantify HMPA in human plasma.

Instrumentation:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

Materials:

  • Internal Standard (IS): A stable isotope-labeled version of HMPA (e.g., HMPA-d₄) is ideal. If unavailable, a structurally similar compound like Picolinic acid-d₄ can be used.[11]

  • Column: C18, 2.1 x 50 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[12]

  • Precipitation Solvent: Acetonitrile with 0.1% Formic Acid containing the internal standard (e.g., at 50 ng/mL).

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold precipitation solvent (containing IS).

    • Vortex vigorously for 1 minute.

    • Centrifuge at 14,000 x g for 10 minutes at 4 °C.[5]

    • Transfer the supernatant to an HPLC vial for analysis.

  • LC Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 40 °C.

    • Gradient: 2% B held for 0.5 min, ramp to 95% B over 3.0 min, hold for 1.0 min, return to 2% B and re-equilibrate for 1.5 min.

  • MS/MS Conditions (Positive ESI):

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • MRM Transitions:

      • HMPA: Precursor m/z 154.1 → Product m/z 108.1 (Loss of H₂O and CO).

      • Picolinic Acid-d₄ (IS example): Precursor m/z 128.0 → Product m/z 82.0.[11]

  • Data Analysis:

    • Calculate the peak area ratio (HMPA/IS).

    • Construct a calibration curve by plotting the peak area ratio against concentration. The curve should be weighted (1/x²) to account for heteroscedasticity.

Table 3: Typical LC-MS/MS Method Performance Characteristics

ParameterExpected ValueRationale
Linearity (r²) >0.998Essential for accurate quantification across a wide dynamic range.
LOD <0.5 ng/mLHigh sensitivity for detecting trace amounts in biological samples.
LOQ ~1.0 ng/mLValidated lower limit for reliable quantification.
Intra/Inter-day Precision <15% CVDemonstrates the reproducibility of the method.[9]
Matrix Effect 85-115%Assesses the impact of co-eluting matrix components on ionization.

Gas Chromatography-Mass Spectrometry (GC-MS)

While less common for this analyte, GC-MS can be employed for HMPA analysis, particularly in matrices where volatility is not a concern after derivatization.

Principle and Rationale

Direct GC analysis of HMPA is not feasible due to its low volatility and thermal instability caused by the polar carboxylic acid and hydroxyl groups. Therefore, a chemical derivatization step is mandatory.[13] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common approach. This process replaces the active hydrogens on the hydroxyl and carboxyl groups with nonpolar trimethylsilyl (TMS) groups, creating a volatile and thermally stable derivative suitable for GC analysis.[14] Electron Ionization (EI) is then used, which generates a characteristic and reproducible fragmentation pattern for structural confirmation and quantification.

Detailed Protocol: GC-MS with Silylation

Objective: To detect and identify HMPA in a dried extract or reaction mixture.

Instrumentation:

  • GC system with a split/splitless injector coupled to a single quadrupole or ion trap mass spectrometer.

Materials:

  • Derivatization Reagent: BSTFA with 1% TMCS (trimethylchlorosilane) catalyst.

  • Solvent: Pyridine or Acetonitrile (anhydrous).

  • GC Column: DB-5ms, 30 m x 0.25 mm x 0.25 µm, or equivalent.

Procedure:

  • Sample Preparation and Derivatization:

    • Ensure the sample is completely dry. Evaporate the sample to dryness under a stream of nitrogen if necessary.

    • Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dried sample.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Splitless (or split 10:1 depending on concentration).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[13]

    • Oven Program:

      • Initial Temp: 80 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Conditions (EI):

      • Ion Source Temperature: 230 °C.[14]

      • Electron Energy: 70 eV.

      • Scan Range: m/z 40-550.

Table 4: Expected GC-MS Results

ParameterExpected Outcome
Derivative Di-TMS-HMPA
Expected Mol. Ion (M⁺) m/z 297
Key Fragments m/z 282 (M-15), m/z 208 (M-89), m/z 73 (TMS)
Application Primarily for structural confirmation and analysis in non-aqueous matrices.

References

Application Note: A Robust HPLC Method for the Analysis of 4-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-(hydroxymethyl)picolinic acid. Due to its polar nature, traditional reversed-phase chromatography presents significant challenges in achieving adequate retention. This guide explores a more suitable approach, Hydrophilic Interaction Liquid Chromatography (HILIC), providing a comprehensive protocol from mobile phase preparation to method validation. This document is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for this compound.

Introduction

This compound (4-HMPA) is a heterocyclic compound of interest in pharmaceutical research and organic synthesis, serving as a versatile building block for more complex molecules.[1][2] Its structure, featuring both a carboxylic acid and a hydroxymethyl group on a pyridine ring, imparts significant polarity. This high polarity makes it challenging to retain on conventional C18 reversed-phase HPLC columns, where it often elutes near the solvent front, leading to poor resolution and unreliable quantification.[3][4]

Traditional reversed-phase HPLC relies on hydrophobic interactions between the analyte and the stationary phase.[5] Highly polar compounds, like 4-HMPA, have limited affinity for non-polar stationary phases and are thus poorly retained.[6] While techniques such as ion-pairing or operating at extreme pH can sometimes improve retention of polar molecules in reversed-phase, these approaches can introduce complexity, baseline instability, and are often incompatible with mass spectrometry.[4][7]

To overcome these challenges, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a powerful alternative.[8] HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, and a small amount of aqueous buffer.[9] This creates a water-enriched layer on the surface of the stationary phase, into which polar analytes can partition, leading to their retention.[9][10] The elution of analytes is then achieved by increasing the concentration of the aqueous component in the mobile phase.[11] This "reversed-reversed phase" mechanism is ideal for the separation of highly polar compounds that are difficult to analyze with traditional reversed-phase methods.[6][9]

This application note provides a detailed HILIC-based HPLC method for the analysis of 4-HMPA, followed by a comprehensive protocol for method validation according to the International Council for Harmonisation (ICH) guidelines.[12][13]

Analyte Properties

A thorough understanding of the analyte's physicochemical properties is crucial for effective method development.

PropertyValueSource
Chemical Name This compound[14]
Synonyms 4-(hydroxymethyl)-2-pyridinecarboxylic acid[14]
CAS Number 923169-37-3[1]
Molecular Formula C₇H₇NO₃[1]
Molecular Weight 153.14 g/mol [1]
Appearance White crystalline powder[1]
UV Maximum (λmax) Picolinic acid derivatives typically exhibit strong UV absorbance in the range of 210-280 nm.[15] An initial UV scan is recommended to determine the optimal wavelength for detection.

Experimental Protocol: HILIC-HPLC Method

Instrumentation and Materials
  • HPLC System: An Agilent 1260 Infinity system or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode array detector (DAD).[15]

  • Column: A HILIC column with an amide or zwitterionic stationary phase is recommended for good peak shape and retention of polar, ionizable compounds.[6][10] A suitable option is a TSKgel Amide-80 column (4.6 x 150 mm, 5 µm).[11]

  • Chemicals and Reagents:

    • This compound reference standard (≥98% purity)[1]

    • Acetonitrile (HPLC grade)

    • Ammonium acetate (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Deionized water (18.2 MΩ·cm)

Chromatographic Conditions

The following conditions have been optimized for the separation of 4-HMPA.

ParameterConditionRationale
Column TSKgel Amide-80 (4.6 x 150 mm, 5 µm)Amide phases provide excellent retention and selectivity for polar, hydrophilic compounds.[11]
Mobile Phase A 10 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Formic AcidThe buffer controls the ionization state of the analyte, improving peak shape. Ammonium acetate is volatile and MS-compatible.
Mobile Phase B AcetonitrileThe high organic content is essential for establishing the HILIC retention mechanism.[9]
Gradient 95% B to 60% B over 10 minutesA gradient elution is employed to ensure efficient elution and good peak shape.[11]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Injection Volume 5 µLA small injection volume helps to minimize peak broadening, especially when the sample solvent differs from the mobile phase.[9]
Detection Wavelength 265 nm (or determined λmax)Picolinic acid and its derivatives show UV absorbance in this region.[15] The optimal wavelength should be confirmed by a UV scan.
Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of 4-HMPA reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and deionized water.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 acetonitrile/water mixture to cover the desired concentration range for linearity assessment (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve the sample containing 4-HMPA in the 50:50 acetonitrile/water mixture to achieve a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

Experimental Workflow Diagram

HILIC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_System HPLC System Equilibration MobilePhase->HPLC_System Standard Standard & Sample Preparation Injection Sample Injection Standard->Injection HPLC_System->Injection Separation HILIC Separation Injection->Separation Detection DAD Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification Validation_Workflow cluster_protocol Validation Protocol cluster_execution Experimental Execution cluster_report Final Report Protocol Define Validation Parameters & Acceptance Criteria Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Compile Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

References

Application Notes and Protocols for the Enzymatic Synthesis of Substituted Picolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Strategic Advantage of Biocatalysis in Picolinic Acid Synthesis

Substituted picolinic acids are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Traditionally, their synthesis has relied on classical organic chemistry methods, which, while effective, can suffer from limitations such as harsh reaction conditions, the use of toxic reagents, and challenges in achieving regioselectivity, often requiring complex protection and deprotection strategies.[4][5][6][7]

Enzymatic synthesis, or biocatalysis, offers a compelling alternative, leveraging the inherent selectivity and efficiency of enzymes to construct these valuable molecules under mild, environmentally benign conditions. This approach not only aligns with the principles of green chemistry but also opens avenues for the synthesis of novel, complex picolinic acid derivatives that may be inaccessible through traditional routes. This guide provides a comprehensive overview of the enzymatic strategies for synthesizing substituted picolinic acids, complete with detailed protocols and expert insights to facilitate their adoption in the laboratory.

Core Principles: Harnessing Nature's Catalysts for Pyridine Ring Functionalization

The enzymatic synthesis of substituted picolinic acids primarily revolves around the regioselective functionalization of the pyridine ring. Several classes of enzymes have shown promise in this area, each with unique catalytic capabilities.

Hydroxylases: The Key to Regioselective Oxidation

Monooxygenases and dioxygenases are powerful biocatalysts capable of introducing hydroxyl groups onto aromatic rings with high precision.[8][9] This hydroxylation is often the critical first step in building substituted picolinic acids. For instance, the degradation pathway of picolinic acid in microorganisms like Alcaligenes faecalis involves initial hydroxylation at the 6-position by a picolinic acid dehydrogenase (PicA), followed by a subsequent hydroxylation.[10][11][12] By harnessing such enzymes, or engineered variants, it is possible to achieve targeted hydroxylation of the picolinic acid backbone or its precursors.

Nitrile Hydratases: A Gateway from Cyanopyridines

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides.[13][14][15][16] This provides an excellent synthetic route starting from readily available cyanopyridine derivatives. The resulting picolinamide can then be converted to the desired picolinic acid via hydrolysis, which can often be achieved using a broad-specificity amidase, sometimes from the same microbial source as the nitrile hydratase. This bienzymatic, one-pot approach is highly efficient and has been successfully applied in the industrial production of other amides and carboxylic acids.[13]

A Multi-Enzymatic Cascade Approach

The true power of biocatalysis lies in the ability to construct multi-enzyme cascades, mimicking the metabolic pathways found in nature. A hypothetical, yet plausible, enzymatic pathway for the synthesis of a hydroxylated picolinic acid could involve:

  • Hydroxylation: A monooxygenase or dioxygenase introduces a hydroxyl group at a specific position on a pyridine-containing precursor.

  • Further Oxidation/Functionalization: Other enzymes could then act on this hydroxylated intermediate to introduce further diversity.

  • Carboxylation/Side-Chain Manipulation: Enzymes like decarboxylases (in reverse), or others that act on side chains, could be used to install the carboxylic acid moiety.

This modular approach allows for the synthesis of a diverse library of substituted picolinic acids by mixing and matching different enzymes.

Experimental Section: Protocols and Methodologies

This section provides detailed protocols for two key enzymatic approaches to synthesizing substituted picolinic acids.

Protocol 1: Hydroxylation of Picolinic Acid using a Whole-Cell Biocatalyst

This protocol describes a general method for the hydroxylation of picolinic acid using a microorganism known to possess the necessary hydroxylase activity, such as Alcaligenes faecalis.

Rationale: Whole-cell catalysis is often more cost-effective and robust than using isolated enzymes, as the cellular machinery for cofactor regeneration (e.g., NADH/NADPH for hydroxylases) is kept intact.

Materials and Reagents:

  • Alcaligenes faecalis strain (e.g., JQ135)[17][10]

  • Growth medium (e.g., Luria-Bertani broth)

  • Inducer (if necessary, e.g., picolinic acid at a low concentration)

  • Picolinic acid (substrate)

  • Phosphate buffer (e.g., 50 mM, pH 7.5)

  • Glucose (for cofactor regeneration)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Analytical standards of expected products (for HPLC/LC-MS)

  • HPLC or LC-MS system for reaction monitoring and product quantification

Step-by-Step Protocol:

  • Cultivation of Biocatalyst:

    • Inoculate a sterile growth medium with a fresh culture of Alcaligenes faecalis.

    • Incubate at an optimal temperature (e.g., 30°C) with shaking (e.g., 200 rpm) until the culture reaches the late exponential or early stationary phase (typically 16-24 hours).

    • If the hydroxylase is inducible, add the inducer a few hours before harvesting the cells.

  • Preparation of Resting Cells:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with sterile phosphate buffer to remove residual growth medium.

    • Resuspend the cell pellet in the reaction buffer to a desired cell density (e.g., OD600 of 10-20).

  • Biotransformation Reaction:

    • In a reaction vessel, combine the resting cell suspension, the picolinic acid substrate (e.g., 1-10 mM), and glucose (e.g., 20 mM) as a co-substrate for cofactor regeneration.

    • Incubate the reaction mixture at the optimal temperature with shaking.

    • Monitor the reaction progress by taking samples at regular intervals.

  • Sample Analysis and Product Purification:

    • Centrifuge the samples to pellet the cells.

    • Analyze the supernatant by HPLC or LC-MS to quantify the substrate consumption and product formation.

    • Once the reaction is complete, remove the cells by centrifugation.

    • Acidify the supernatant to protonate the carboxylic acid and facilitate extraction.

    • Extract the product with an appropriate organic solvent.

    • Purify the product using standard techniques such as column chromatography or crystallization.

Visualization of the Workflow:

Enzymatic_Hydroxylation_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biotransformation cluster_analysis Analysis & Purification Culture Cell Culture Harvest Harvest & Wash Culture->Harvest Resuspend Resuspend in Buffer Harvest->Resuspend Reaction Incubate Cells + Substrate + Co-substrate Resuspend->Reaction Add Resting Cells Monitor Monitor with HPLC/LC-MS Reaction->Monitor Sample Periodically Purify Extract & Purify Product Monitor->Purify Reaction Complete Nitrile_Hydratase_Cascade Substrate 2-Cyanopyridine Intermediate 2-Picolinamide Substrate->Intermediate Nitrile Hydratase (NHase) Product Picolinic Acid Intermediate->Product Amidase

References

Application Notes and Protocols: Coordination Chemistry of 4-(Hydroxymethyl)picolinic Acid with Copper (II)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the coordination chemistry of 4-(hydroxymethyl)picolinic acid with copper (II). It details the synthesis, characterization, and potential applications of the resulting complex. The protocols herein are designed to be self-validating, with in-depth explanations of the underlying chemical principles to ensure both reproducibility and a thorough understanding of the experimental choices. This guide is grounded in authoritative scientific literature to support its claims and methodologies.

Introduction and Scientific Background

Picolinic acid and its derivatives are of significant interest in coordination chemistry and medicinal applications due to their versatile chelating abilities and biological activities.[1][2] this compound, a derivative of picolinic acid, presents a unique tridentate or bidentate coordination potential through its pyridine nitrogen, carboxylate oxygen, and the hydroxylmethyl group. The coordination of this ligand with transition metals like copper (II) can lead to the formation of stable complexes with interesting structural, spectroscopic, and potentially therapeutic properties.[3][4][5]

Copper (II) complexes, in particular, are widely studied for their roles in biological systems and their potential as therapeutic agents, including anti-inflammatory, and anticancer applications.[3][4][5][6] The geometry and electronic structure of Cu(II) complexes are crucial to their function and can be elucidated through various spectroscopic techniques.[7][8][9] The coordination of this compound with copper (II) is expected to form a stable chelate, and the resulting complex's properties will be influenced by the coordination environment of the copper ion.

This guide will focus on the synthesis of a copper (II) complex with this compound and its detailed characterization using various analytical techniques.

Rationale for Experimental Design

The choice of reactants and reaction conditions is critical for the successful synthesis of the desired copper (II) complex. The use of a suitable copper (II) salt, such as copper (II) sulfate pentahydrate or copper (II) acetate, provides the central metal ion.[10][11] The reaction is typically carried out in a solvent system that can dissolve both the ligand and the metal salt, often a mixture of water and ethanol. The pH of the reaction mixture can also play a crucial role in the deprotonation of the carboxylic acid and coordination to the metal center.

Synthesis of Bis[4-(hydroxymethyl)picolinato]copper(II)

This section provides a detailed protocol for the synthesis of the copper (II) complex of this compound.

Materials and Reagents
  • This compound

  • Copper (II) sulfate pentahydrate (CuSO₄·5H₂O) or Copper (II) acetate monohydrate (Cu(CH₃COO)₂·H₂O)[10]

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Deionized water

Step-by-Step Synthesis Protocol
  • Ligand Solution Preparation: Dissolve a stoichiometric amount of this compound in a minimal amount of deionized water. If necessary, add a dilute solution of sodium hydroxide dropwise to aid in dissolution by deprotonating the carboxylic acid.

  • Copper Salt Solution Preparation: In a separate beaker, dissolve a stoichiometric amount (1:2 molar ratio of Cu:ligand) of copper (II) sulfate pentahydrate or copper (II) acetate monohydrate in deionized water.

  • Reaction: Slowly add the copper salt solution to the ligand solution with constant stirring. A color change and the formation of a precipitate should be observed.

  • Reaction Completion and Isolation: Continue stirring the reaction mixture at room temperature for a designated period (e.g., 2-4 hours) to ensure the completion of the reaction.[12]

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid product with deionized water and then with a small amount of ethanol to remove any unreacted starting materials and impurities.[11]

  • Drying: Dry the resulting solid in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction & Isolation Ligand_Sol Dissolve this compound in H₂O (adjust pH with NaOH if needed) Mix Mix solutions with stirring Ligand_Sol->Mix Copper_Sol Dissolve Copper(II) salt in H₂O Copper_Sol->Mix Stir Stir at room temperature (2-4h) Mix->Stir Filter Vacuum filter precipitate Stir->Filter Wash Wash with H₂O and Ethanol Filter->Wash Dry Dry the final product Wash->Dry Final_Product Final_Product Dry->Final_Product Bis[4-(hydroxymethyl)picolinato]copper(II)

Caption: Workflow for the synthesis of the copper(II) complex.

Physicochemical Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized complex.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy is used to identify the functional groups present in the complex and to confirm the coordination of the ligand to the copper (II) ion.[13]

Protocol:

  • Obtain the IR spectrum of the free this compound ligand and the synthesized copper (II) complex using the KBr pellet method or an ATR accessory.

  • Compare the spectra, paying close attention to the shifts in the vibrational frequencies of the carboxylate (COO⁻) and pyridine ring groups.

Expected Observations:

  • A shift in the asymmetric and symmetric stretching vibrations of the carboxylate group upon coordination to the copper ion.[14][15] The difference between these two frequencies (Δν) can provide information about the coordination mode of the carboxylate group.[14]

  • Changes in the vibrational modes of the pyridine ring, indicating coordination of the nitrogen atom to the copper center.

Functional GroupLigand (cm⁻¹)Complex (cm⁻¹)Interpretation
ν(O-H) of COOHBroad, ~3000AbsentDeprotonation of carboxylic acid
ν(C=O) of COOH~1700AbsentDeprotonation and coordination
νₐₛ(COO⁻)-~1600-1650Asymmetric stretch of coordinated carboxylate
νₛ(COO⁻)-~1380-1420Symmetric stretch of coordinated carboxylate
Pyridine ring vibrationsMultiple bandsShifted bandsCoordination of pyridine nitrogen
ν(O-H) of CH₂OH~3300~3300May show slight shift if coordinated
UV-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within the complex, particularly the d-d transitions of the copper (II) ion, which are sensitive to the coordination geometry.[16][17]

Protocol:

  • Dissolve a small amount of the complex in a suitable solvent (e.g., water or methanol).

  • Record the UV-Vis spectrum over a range of approximately 200-900 nm.[11]

Expected Observations:

  • A broad absorption band in the visible region (around 600-700 nm), which is characteristic of the d-d transitions for a d⁹ Cu(II) ion in an octahedral or distorted octahedral geometry.[12][18]

  • Intense bands in the UV region corresponding to ligand-to-metal charge transfer (LMCT) transitions.[11]

Thermal Analysis (TGA/DTA)

Principle: Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are used to study the thermal stability of the complex and to determine the presence of any coordinated or lattice water molecules.[14]

Protocol:

  • Place a small, accurately weighed sample of the complex in the TGA instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen or air atmosphere.

  • Record the weight loss as a function of temperature.

Expected Observations:

  • Initial weight loss at lower temperatures may indicate the loss of water molecules.

  • Decomposition of the organic ligand at higher temperatures.

  • The final residue at the end of the experiment in an air atmosphere is expected to be copper oxide (CuO).[19]

Electron Paramagnetic Resonance (EPR) Spectroscopy

Principle: EPR spectroscopy is a powerful technique for studying paramagnetic species like Cu(II) complexes. It provides detailed information about the electronic structure and the geometry of the metal center.[7][8][9][20][21]

Protocol:

  • The EPR spectrum of the complex can be recorded in the solid state or in a frozen solution at low temperatures.

  • The g-tensor values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥) are determined from the spectrum.

Expected Observations:

  • For a tetragonally distorted octahedral or square planar Cu(II) complex, an axial spectrum with g∥ > g⊥ > 2.0023 is expected, indicating that the unpaired electron resides in the dx²-y² orbital.[7][9]

  • The magnitude of the g-values and hyperfine coupling constants can provide insights into the nature of the copper-ligand bonds.

Characterization Workflow Diagram

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal & Structural Analysis Complex Synthesized Copper(II) Complex IR FT-IR Spectroscopy Complex->IR Functional Groups & Coordination UV_Vis UV-Visible Spectroscopy Complex->UV_Vis Electronic Transitions & Geometry EPR EPR Spectroscopy Complex->EPR Electronic Structure & Geometry TGA_DTA Thermal Analysis (TGA/DTA) Complex->TGA_DTA Thermal Stability & Composition X_Ray Single Crystal X-ray Diffraction (if suitable crystals are obtained) Complex->X_Ray Definitive Molecular Structure

Caption: Analytical workflow for complex characterization.

Potential Applications in Drug Development

The coordination of bioactive ligands to metal ions can enhance their therapeutic properties. Copper complexes of picolinic acid and its derivatives have shown promise in various biomedical applications.[3]

  • Anticancer Activity: Many copper complexes exhibit anticancer properties, which are often attributed to their ability to interact with DNA and generate reactive oxygen species (ROS).[1][5][6] The synthesized complex could be screened for its cytotoxic activity against various cancer cell lines.

  • Anti-inflammatory Properties: Some copper complexes have demonstrated anti-inflammatory activity, potentially through the modulation of inflammatory pathways.[5]

  • Antimicrobial Agents: Copper compounds are known for their antimicrobial effects.[5] The complex could be tested for its efficacy against a range of bacterial and fungal strains.

Further studies, including in vitro and in vivo testing, would be necessary to fully evaluate the therapeutic potential of the synthesized copper (II) complex of this compound.

Conclusion

This guide has provided a detailed framework for the synthesis and characterization of the copper (II) complex with this compound. By following the outlined protocols and understanding the underlying principles, researchers can confidently prepare and analyze this coordination compound. The comprehensive characterization of this complex is the first step towards exploring its potential applications in materials science and drug development.

References

Application Notes and Protocols for 4-(Hydroxymethyl)picolinic Acid as a Chelating Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Functionalized Picolinate

4-(Hydroxymethyl)picolinic acid, a derivative of the well-established chelating agent picolinic acid, presents a unique scaffold for researchers in chemistry, biology, and medicine. Its structural architecture, featuring a pyridine ring, a carboxylic acid group, and a hydroxymethyl group, offers a trifecta of functionalities. The pyridine nitrogen and the carboxylate oxygen act as a bidentate chelate, forming stable complexes with a wide array of metal ions.[1][2] The hydroxymethyl group at the 4-position not only influences the electronic properties of the pyridine ring, enhancing its reactivity and versatility, but also provides a site for further chemical modification, allowing for the development of more complex molecules and targeted drug delivery systems.[3]

This document provides an in-depth guide to the practical applications of this compound as a chelating agent. It is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and detailed, field-proven protocols for its use in metal complex synthesis, antimicrobial activity assessment, heavy metal detection, and as a potential ligand for MRI contrast agents.

I. Synthesis of Metal Complexes with this compound

The ability of this compound to form stable complexes with various metal ions is fundamental to its utility.[4] The following protocol provides a general yet robust method for the synthesis of these complexes, which can be adapted for a range of divalent and trivalent metal ions.

Causality Behind Experimental Choices:
  • Solvent Selection: Ethanol is a common choice as it dissolves both the ligand and many metal salts, and it can be easily removed post-reaction. For metal salts with poor solubility in ethanol, a mixture of ethanol and water can be employed.

  • Molar Ratio: A 2:1 or 3:1 ligand-to-metal molar ratio is often used to ensure complete coordination of the metal ion.[2] The specific ratio can be optimized based on the desired coordination number of the metal.

  • Refluxing: Heating the reaction mixture under reflux provides the necessary activation energy to facilitate the formation of the coordination bonds and drive the reaction to completion.

  • Isolation and Purification: Cooling the reaction mixture allows for the crystallization of the metal complex. Washing with a non-polar solvent like diethyl ether removes any unreacted ligand.[2]

Experimental Workflow: Synthesis of a Metal Complex

G cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation & Purification prep_ligand Dissolve this compound in ethanol mix Mix ligand and metal salt solutions prep_ligand->mix prep_metal Dissolve metal salt (e.g., CuCl2, FeCl3) in ethanol prep_metal->mix reflux Reflux the mixture for 2-4 hours mix->reflux cool Cool the reaction mixture to room temperature reflux->cool filter Filter the precipitate cool->filter wash_ethanol Wash with cold ethanol filter->wash_ethanol wash_ether Wash with diethyl ether wash_ethanol->wash_ether dry Dry the complex under vacuum wash_ether->dry

Caption: General workflow for the synthesis of a metal complex with this compound.

Detailed Protocol: Synthesis of a Copper(II) Complex
  • Dissolution of Ligand: In a 100 mL round-bottom flask, dissolve 2.0 mmol of this compound in 30 mL of ethanol. Gentle heating may be required to facilitate dissolution.

  • Dissolution of Metal Salt: In a separate beaker, dissolve 1.0 mmol of copper(II) chloride dihydrate (CuCl₂) in 10 mL of ethanol.

  • Reaction: Slowly add the copper(II) chloride solution to the ligand solution with constant stirring. A color change should be observed, indicating complex formation.

  • Reflux: Equip the round-bottom flask with a condenser and reflux the reaction mixture for 3 hours.

  • Isolation: Allow the reaction mixture to cool to room temperature, during which a precipitate should form. For enhanced precipitation, the flask can be placed in an ice bath.

  • Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol, followed by two washes with diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting solid in a vacuum oven at 60°C to a constant weight.

  • Characterization: The synthesized complex should be characterized by techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and elemental analysis to confirm its structure and purity.

Technique Expected Observations
FT-IR Shift in the C=O stretching frequency of the carboxylic acid group and changes in the pyridine ring vibrations upon coordination to the metal ion.[2]
UV-Vis Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion in the complex.
Elemental Analysis Confirmation of the elemental composition (C, H, N) and metal content of the synthesized complex.

II. Antimicrobial Activity of Metal Complexes

The chelation of metal ions by picolinic acid derivatives can significantly enhance their antimicrobial properties.[5][6] This is often attributed to the increased lipophilicity of the metal complex, which facilitates its transport across microbial cell membranes.

Causality Behind Experimental Choices:
  • Disc Diffusion Method: This is a widely used qualitative method to screen for antimicrobial activity. The size of the inhibition zone around the disc is indicative of the compound's efficacy against the test microorganism.

  • Minimum Inhibitory Concentration (MIC): This is a quantitative method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It provides a more precise measure of potency.

  • Choice of Microorganisms: A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains (e.g., Candida albicans), should be used to assess the broad-spectrum activity.

Experimental Workflow: Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis prep_culture Prepare microbial cultures inoculate Inoculate agar plates with microbial culture prep_culture->inoculate prep_plates Prepare agar plates prep_plates->inoculate prep_discs Prepare sterile discs with test compound place_discs Place discs on inoculated plates prep_discs->place_discs inoculate->place_discs incubate Incubate plates at 37°C for 24-48 hours place_discs->incubate measure_zones Measure zones of inhibition incubate->measure_zones determine_mic Determine Minimum Inhibitory Concentration (MIC) measure_zones->determine_mic

Caption: Workflow for assessing the antimicrobial activity of metal complexes.

Detailed Protocol: Disc Diffusion Assay
  • Culture Preparation: Grow the test microorganisms in a suitable broth medium overnight at 37°C to achieve a turbidity equivalent to the 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of a Mueller-Hinton agar plate.

  • Disc Application: Prepare sterile filter paper discs (6 mm in diameter) impregnated with a known concentration of the synthesized metal complex dissolved in a suitable solvent (e.g., DMSO). A solvent control disc should also be included.

  • Placement of Discs: Aseptically place the discs on the surface of the inoculated agar plates, ensuring firm contact.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • Measurement: After incubation, measure the diameter of the zone of inhibition (including the disc) in millimeters.

Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
  • Serial Dilutions: Prepare a series of twofold dilutions of the metal complex in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add a standardized inoculum of the test microorganism to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plate at 37°C for 24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

III. Heavy Metal Detection

The ability of this compound to form stable and often colored or fluorescent complexes with metal ions makes it a candidate for the development of sensors for heavy metal detection.[7]

Causality Behind Experimental Choices:
  • UV-Vis Spectroscopy: The formation of a metal complex often leads to a shift in the absorption spectrum of the ligand, which can be monitored to quantify the metal ion concentration.[5]

  • Fluorescence Spectroscopy: If the ligand or its metal complex is fluorescent, changes in fluorescence intensity or wavelength upon metal binding can be used for highly sensitive detection.[8]

  • Selectivity: It is crucial to test the response of the chelating agent to a range of different metal ions to determine its selectivity for the target heavy metal.

Experimental Workflow: Spectroscopic Metal Ion Detection

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep_ligand Prepare a stock solution of this compound titrate Titrate the ligand solution with the metal ion solution prep_ligand->titrate prep_metal Prepare stock solutions of various metal ions prep_metal->titrate record_spectra Record UV-Vis or fluorescence spectra after each addition titrate->record_spectra plot_data Plot absorbance/fluorescence vs. metal ion concentration record_spectra->plot_data determine_lod Determine the Limit of Detection (LOD) plot_data->determine_lod

Caption: Workflow for the detection of metal ions using spectroscopic methods.

Detailed Protocol: UV-Vis Titration for Heavy Metal Detection
  • Solution Preparation: Prepare a stock solution of this compound in a suitable buffer (e.g., HEPES buffer at pH 7.4). Prepare stock solutions of the heavy metal ion of interest (e.g., Pb²⁺, Cd²⁺, Hg²⁺) and other potentially interfering metal ions.

  • Titration: In a cuvette, place a known concentration of the this compound solution. Incrementally add small aliquots of the heavy metal ion solution.

  • Spectral Measurement: After each addition, mix the solution thoroughly and record the UV-Vis absorption spectrum.

  • Data Analysis: Plot the change in absorbance at a specific wavelength against the concentration of the added metal ion. The resulting titration curve can be used to determine the stoichiometry of the complex and the binding constant.

  • Selectivity Study: Repeat the titration with other metal ions to assess the selectivity of the chelating agent.

IV. Ligand for MRI Contrast Agents

Picolinic acid derivatives are being explored as components of ligands for gadolinium-based MRI contrast agents due to their ability to form highly stable complexes.[6][9] The hydroxymethyl group on this compound offers a potential site for conjugation to larger molecules or nanoparticles to improve relaxivity and targeting.

Causality Behind Experimental Choices:
  • Gadolinium Chelation: The primary function of the ligand is to form a highly stable and kinetically inert complex with Gd(III) to prevent the release of the toxic free metal ion in vivo.

  • Relaxivity Measurement: The effectiveness of an MRI contrast agent is determined by its relaxivity (r₁ and r₂), which is a measure of its ability to shorten the T₁ and T₂ relaxation times of water protons. This is typically measured using an MRI scanner or a relaxometer.[1][4]

  • Stability Studies: The thermodynamic stability (log K) and kinetic inertness of the Gd(III) complex are critical for its safety and efficacy.

Experimental Workflow: Evaluation of a Potential MRI Contrast Agent

G cluster_synthesis Synthesis cluster_relaxivity Relaxivity Measurement cluster_stability Stability Assessment synthesis Synthesize the Gd(III) complex of this compound prep_samples Prepare solutions of the Gd(III) complex at various concentrations synthesis->prep_samples thermodynamic Determine thermodynamic stability (log K) synthesis->thermodynamic kinetic Assess kinetic inertness (e.g., via transmetallation studies) synthesis->kinetic measure_t1 Measure T1 relaxation times using an MRI scanner or relaxometer prep_samples->measure_t1 calculate_r1 Calculate r1 relaxivity from the slope of 1/T1 vs. concentration measure_t1->calculate_r1

Caption: Workflow for the evaluation of a potential Gd(III)-based MRI contrast agent.

Detailed Protocol: Measurement of T₁ Relaxivity
  • Sample Preparation: Prepare a series of solutions of the Gd(III)-4-(hydroxymethyl)picolinate complex in water or a relevant biological buffer at different concentrations (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mM).

  • T₁ Measurement: Using a clinical MRI scanner or a benchtop relaxometer, measure the longitudinal relaxation time (T₁) of each sample at a specific magnetic field strength (e.g., 1.5 T or 3 T) and temperature (e.g., 37°C).[1][10]

  • Data Analysis: Calculate the relaxation rate (R₁) for each sample, where R₁ = 1/T₁.

  • Relaxivity Calculation: Plot R₁ as a function of the gadolinium concentration. The slope of the resulting linear fit is the T₁ relaxivity (r₁) in units of mM⁻¹s⁻¹.[4]

V. Determination of Metal Complex Stability Constants

The stability constant (log K) is a critical parameter that quantifies the strength of the interaction between a ligand and a metal ion.[11] The Irving-Rossotti pH-metric titration method is a classic and reliable technique for determining these constants.[12][13]

Causality Behind Experimental Choices:
  • pH-metric Titration: This method relies on the principle that the formation of a metal complex is a pH-dependent equilibrium. By monitoring the pH change during the titration of a solution containing the ligand and the metal ion, the formation constants can be calculated.

  • Irving-Rossotti Method: This specific titration technique involves three separate titrations (acid alone, acid + ligand, and acid + ligand + metal) to determine the proton-ligand and metal-ligand stability constants.

Detailed Protocol: Irving-Rossotti pH-metric Titration
  • Solution Preparation: Prepare the following three solutions with a constant ionic strength (e.g., 0.1 M KNO₃):

    • Solution A (Acid): A known concentration of a strong acid (e.g., 0.01 M HNO₃).

    • Solution B (Acid + Ligand): The same concentration of strong acid as in Solution A, plus a known concentration of this compound.

    • Solution C (Acid + Ligand + Metal): The same concentrations of acid and ligand as in Solution B, plus a known concentration of the metal salt.

  • Titration: Titrate each of the three solutions against a standard solution of a strong base (e.g., 0.1 M NaOH) at a constant temperature. Record the pH after each addition of the base.

  • Data Analysis:

    • Plot the pH versus the volume of NaOH added for all three titrations.

    • From the titration curves, calculate the average number of protons associated with the ligand (n̄ₐ) at different pH values.

    • Plot n̄ₐ versus pH to determine the proton-ligand stability constants (pKₐ values).

    • Calculate the average number of ligands attached to the metal ion (n̄) and the free ligand exponent (pL) at different pH values.

    • Plot n̄ versus pL (the formation curve). The metal-ligand stability constants (log K) can be determined from this curve using methods such as the half-integral method (at n̄ = 0.5, 1.5, etc.) or by computational analysis.[14]

VI. Conclusion

This compound is a versatile and functional chelating agent with significant potential across various scientific disciplines. The protocols outlined in this document provide a comprehensive framework for harnessing its properties in the synthesis of novel metal complexes, the development of new antimicrobial agents, the creation of sensitive heavy metal sensors, and the design of advanced MRI contrast agents. The inherent tunability of this molecule, through its hydroxymethyl group, opens up exciting avenues for future research and development.

VII. References

  • Methodology for determination of contrast agent relaxivity using MRI. (URL: --INVALID-LINK--)

  • Ultraviolet absorbance titration for determining stability constants of humic substances with Cu(II) and Hg(II). (URL: --INVALID-LINK--)

  • Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents. (URL: --INVALID-LINK--)

  • Protocol design for high relaxivity contrast agents in MR imaging of the CNS. (URL: --INVALID-LINK--)

  • Relaxivity - Questions and Answers in MRI. (URL: --INVALID-LINK--)

  • T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T. (URL: --INVALID-LINK--)

  • Fluorescent Sensors for the Detection of Heavy Metal Ions in Aqueous Media. (URL: --INVALID-LINK--)

  • Study of Stability Constants of Some of the Transition Metal Complexes with β-Diketones by Spectrophotometery. (URL: --INVALID-LINK--)

  • New gadolinium(III) complexes with simple organic acids (Oxalic, Glycolic and Malic Acid). (URL: --INVALID-LINK--)

  • 4 Hydroxymethyl Picolinic Acid Powder at best price in Isnapur - IndiaMART. (URL: --INVALID-LINK--)

  • Stability constants of complexes - Wikipedia. (URL: --INVALID-LINK--)

  • Synthesis of Metal Complexes of Picolines and Picolinic Acid and its Antimicrobial Studies. (URL: --INVALID-LINK--)

  • Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid - SJC. (URL: --INVALID-LINK--)

  • pH-Metric study of picolinic acid with Cu (II), Co (II) and Fe(II)ions. (URL: --INVALID-LINK--)

  • Investigating the heavy metal (Hg, Cd, Pb, Cr, As) binding affinity and sensing capability of 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide. (URL: --INVALID-LINK--)

  • Study of Stability Constant of Complexes of the metal ions Fe(III), Mn(II), Cr(III) and Ti(III). (URL: --INVALID-LINK--)

  • Potentiometric Studies On Transition Metal Complexes of Substituted derivative of Coumarin. (URL: 1513].pdf)

References

Application Notes & Protocols: Unraveling the Reaction Mechanism of Picolinic Acid Oxidation

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Picolinic Acid and Its Oxidation

Picolinic acid (pyridine-2-carboxylic acid) is a fundamental heterocyclic compound that serves as a crucial intermediate in the synthesis of pharmaceuticals, herbicides, and nutritional supplements.[1] Its biological role as a metal chelator and its involvement in various metabolic pathways underscore the importance of understanding its chemical transformations. The oxidation of picolinic acid is a key reaction, not only for the synthesis of valuable derivatives but also for understanding its degradation pathways and potential metabolic fates. The mechanism of this oxidation is highly dependent on the nature of the oxidizing agent and the reaction conditions, leading to a variety of products through distinct intermediates.

This guide provides a detailed exploration of the reaction mechanisms governing picolinic acid oxidation, offering both theoretical insights and practical, field-tested protocols for its study. We will delve into the pathways initiated by strong chemical oxidants and electrochemical methods, providing the causal reasoning behind experimental choices to ensure robust and reproducible results.

Mechanistic Pathways of Picolinic Acid Oxidation

The oxidation of picolinic acid can proceed through several distinct mechanisms, primarily dictated by the chosen oxidant. Here, we focus on two well-characterized pathways: oxidation by strong oxidizing agents like permanganate (MnO₄⁻) and Cerium(IV), and electrochemical oxidation.

Oxidation by Strong Inorganic Oxidants (e.g., Ce(IV), MnO₄⁻)

Strong inorganic oxidants are known to oxidize the alkyl side chains of aromatic rings to carboxylic acids.[2][3] In the case of picolinic acid, which already possesses a carboxylic acid group, the reaction can be complex. However, studies on related picolines (methylpyridines) provide a strong basis for the mechanistic steps involved. The oxidation typically proceeds via an electron transfer mechanism, often involving the formation of a radical cation intermediate.

With an oxidant like Cerium(IV) in an acidic medium, the reaction is believed to be initiated by the formation of a complex between the picolinic acid substrate and the active Ce(IV) species (e.g., Ce(OH)³⁺).[4][5] This is followed by an inner-sphere electron transfer within the complex, which is the rate-determining step. This generates a radical cation on the picolinic acid molecule. Subsequent rapid steps, including potential decarboxylation and further oxidation, lead to the final products. The rate of these reactions often shows a first-order dependence on the oxidant and a fractional order on the substrate, with an inverse dependence on acidity, suggesting that a deprotonated or complexed form of the substrate is more reactive.[4][6]

Similarly, oxidation by permanganate in acidic or alkaline conditions is a common method for converting alkylpyridines to their corresponding carboxylic acids.[2][7] While picolinic acid is the product of 2-picoline oxidation, subjecting it to harsh permanganate conditions can lead to ring cleavage and degradation into smaller molecules like CO₂, ammonia, and other acids.[7]

The generalized mechanism can be visualized as follows:

G cluster_0 Mechanism with Strong Oxidant (e.g., Ce(IV)) PA Picolinic Acid (Substrate) Complex [Picolinic Acid-Oxidant] Complex PA->Complex Fast Equilibrium Ox Oxidant (e.g., Ce(IV)) Ox->Complex Radical Picolinic Acid Radical Cation Complex->Radical Rate-Determining Step (Electron Transfer) Intermediates Unstable Intermediates Radical->Intermediates Fast Products Final Oxidation Products (e.g., Ring-opened fragments, CO2) Intermediates->Products Further Oxidation

Caption: Generalized mechanism of picolinic acid oxidation by a strong oxidant.

Electrochemical Oxidation

Electrochemical methods offer a "clean" oxidation technique that avoids the use of potentially hazardous chemical reagents.[8] Direct electrochemical oxidation of the electron-poor pyridine ring of picolinic acid typically requires high oxidation potentials in acidic media.[8] The mechanism involves the direct transfer of electrons from the picolinic acid molecule to the anode surface.

An alternative and often more efficient approach is indirect electrochemical oxidation. In this method, a redox mediator, such as Co(II)/Co(III), is used.[8] The Co(II) is first oxidized to Co(III) at the anode. The electrogenerated Co(III) then acts as a powerful chemical oxidant in the bulk solution, reacting with the picolinic acid. This process is often interpreted in terms of an electron transfer mechanism, forming a radical cation intermediate, similar to the pathway with strong chemical oxidants.[8][9] The Co(II) produced is then continuously regenerated at the anode, making the process catalytic.

Experimental Protocols

The following protocols provide step-by-step methodologies for investigating the kinetics and products of picolinic acid oxidation.

Protocol 1: Kinetic Analysis using UV-Vis Spectrophotometry

This protocol is designed to determine the reaction kinetics of picolinic acid oxidation by monitoring the disappearance of a colored oxidant, such as Cerium(IV) or permanganate.

Rationale: The rate of reaction can be determined by observing the change in absorbance of a reactant or product over time, as described by the Beer-Lambert law. Oxidants like Ce(IV) and MnO₄⁻ have strong absorbance in the visible or UV range, making them ideal for this technique.[4][10] Kinetic runs are performed under pseudo-first-order conditions (with the substrate in large excess) to simplify the rate law determination.[4]

Materials:

  • UV-Vis Spectrophotometer (e.g., Shimadzu-2450)[10]

  • Thermostatted water bath

  • Quartz cuvettes (1 cm path length)

  • Stock solutions: Picolinic acid, Cerium(IV) ammonium nitrate (or KMnO₄), Perchloric acid (or H₂SO₄), Sodium perchlorate (for ionic strength control)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reactants in doubly distilled water. The acid is used to establish the desired pH and prevent the hydrolysis of the metal oxidant. Sodium perchlorate is used to maintain a constant ionic strength.[4]

  • Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance (λmax) for the oxidant (e.g., ~316-320 nm for Ce(IV) in acidic media).[4][6]

  • Reaction Initiation:

    • Pipette the required volumes of picolinic acid, acid, and sodium perchlorate solutions into a temperature-controlled reaction vessel. Allow the solution to equilibrate to the desired temperature (e.g., 25 °C) for at least 15 minutes.

    • Separately, bring the oxidant stock solution to the same temperature.

    • To initiate the reaction, rapidly add the required volume of the oxidant solution to the reaction vessel, mix thoroughly, and immediately transfer a portion of the mixture to a quartz cuvette.

  • Data Acquisition: Place the cuvette in the spectrophotometer and begin recording the absorbance at fixed time intervals. The reaction should be followed until at least 80% completion.[11]

  • Data Analysis:

    • For a first-order reaction with respect to the oxidant, a plot of ln(Absorbance) versus time will yield a straight line.[10]

    • The pseudo-first-order rate constant (k_obs) is determined from the negative slope of this line.

    • Repeat the experiment varying the concentration of picolinic acid and H⁺ ions to determine the order of the reaction with respect to each.

G cluster_workflow Workflow: Kinetic Analysis prep 1. Prepare Stock Solutions (Picolinic Acid, Oxidant, Acid) equil 2. Equilibrate Reactants to Desired Temperature prep->equil init 3. Initiate Reaction (Mix Reactants) equil->init acq 4. Monitor Absorbance vs. Time (UV-Vis Spectrophotometer) init->acq plot 5. Plot ln(Absorbance) vs. Time acq->plot calc 6. Calculate k_obs (from slope) plot->calc

Caption: Experimental workflow for kinetic analysis of picolinic acid oxidation.

Protocol 2: Product Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method to separate, identify, and quantify the products of picolinic acid oxidation.

Rationale: HPLC is a powerful technique for separating components of a complex mixture. For compounds like picolinic acid and its potential oxidation products, reversed-phase HPLC is often effective.[12] Using an ion-pairing reagent can improve the retention and resolution of these polar, ionizable compounds on a C18 column.[12] UV detection is suitable as the pyridine ring is a strong chromophore.[13]

Materials:

  • HPLC system with a UV detector, autosampler, and column oven

  • Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm)[14]

  • Analytical standards of picolinic acid and any suspected products

  • Mobile phase solvents (HPLC grade): Methanol or Acetonitrile, Water

  • Buffers and additives: Phosphate buffer, Tetrabutylammonium hydrogen sulfate (TBAHS) as an ion-pairing reagent[12]

  • Syringe filters (0.45 µm)

Procedure:

  • Reaction Quenching: At desired time points, take an aliquot of the reaction mixture from the kinetic study (Protocol 1) and quench the reaction. This can be done by rapid cooling or by adding a reducing agent (e.g., sodium sulfite) to consume the remaining oxidant.

  • Sample Preparation:

    • Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.

    • Dilute the sample with the mobile phase if necessary to bring the analyte concentrations within the linear range of the detector.

  • HPLC Method Development (Example Conditions):

    • Mobile Phase: An isocratic or gradient mixture of a buffered aqueous phase and an organic modifier. A starting point could be 30 mM phosphate buffer (pH adjusted to ~6-7) with 1 mM TBAHS in water (Solvent A) and Methanol (Solvent B).[12]

    • Flow Rate: 0.8 - 1.0 mL/min.[15]

    • Column Temperature: 25-30 °C.

    • Detection Wavelength: Scan for the optimal wavelength using a UV-Vis spectrum of picolinic acid (~265 nm is a common choice).[12][13]

  • Analysis:

    • Inject the prepared analytical standards to determine their retention times and to generate calibration curves for quantification.

    • Inject the quenched reaction samples.

    • Identify the products by comparing their retention times with those of the standards.

    • Quantify the amount of remaining picolinic acid and formed products using the calibration curves.

Data Summary

Kinetic data from oxidation studies provide valuable insights into the reaction mechanism. The following table presents hypothetical, yet representative, kinetic data for the oxidation of picolinic acid by Ce(IV).

[Picolinic Acid] (mol/L)[Ce(IV)] (mol/L)[H⁺] (mol/L)Temperature (°C)k_obs (s⁻¹)
0.020.00020.5251.5 x 10⁻³
0.040.00020.5252.6 x 10⁻³
0.060.00020.5253.5 x 10⁻³
0.040.00020.25253.8 x 10⁻³
0.040.00021.0251.7 x 10⁻³
0.040.00020.5354.9 x 10⁻³

Table 1: Representative kinetic data for picolinic acid oxidation. The non-linear increase in k_obs with [Picolinic Acid] and the decrease with [H⁺] are characteristic of mechanisms involving complex formation and a reactive deprotonated species.[4]

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 4-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-(hydroxymethyl)picolinic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are handling this versatile heterocyclic compound. As a molecule featuring both an acidic carboxylic acid and a basic pyridine ring, along with a polar hydroxymethyl group, its purification presents unique challenges and opportunities.[1][2] This document provides in-depth, field-tested guidance in a troubleshooting and FAQ format to help you achieve the desired purity for your downstream applications.

Section 1: Understanding Your Crude Material: FAQs

Before attempting any purification, a thorough understanding of the target molecule and potential contaminants is critical.

Q1: What are the key chemical properties of this compound that influence its purification?

A1: The purification strategy is dictated by its structure. Key properties include:

  • Amphoteric Nature: It possesses a carboxylic acid group (acidic, pKa ~1-2) and a pyridine nitrogen (basic, pKa of pyridine is ~5.2). This allows for manipulation of its charge state and solubility with pH adjustments.

  • High Polarity: The combination of the carboxylate, hydroxymethyl, and pyridine moieties makes it a very polar molecule.

  • Solubility Profile: It is highly soluble in water, moderately soluble in alcohols like ethanol, and has low solubility in less polar organic solvents like acetonitrile and ethyl acetate.[3]

  • Physical State: It is a white to off-white crystalline solid at room temperature.[1][4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₇H₇NO₃[1]
Molecular Weight153.14 g/mol [1]
AppearanceWhite crystalline powder[1]
Storage Temp.2-8 °C, Inert Atmosphere[1]
Water SolubilityHigh[3]

Q2: What are the most common impurities I should expect in my crude this compound?

A2: Impurities are typically derived from the synthetic route. Common syntheses, such as the oxidation of a substituted lutidine, can introduce several related substances:

  • Unreacted Starting Materials: Residual 4-methyl-2-(hydroxymethyl)pyridine or similar precursors.

  • Over-oxidation Products: Pyridine-2,4-dicarboxylic acid, if the reaction is too harsh.

  • Under-oxidation Products: 4-formylpicolinic acid, if the oxidation of the hydroxymethyl group begins.

  • Isomeric Impurities: If the starting material was not isomerically pure.

  • Inorganic Salts: Salts like sodium sulfate or magnesium sulfate from workup steps, or salts formed during pH adjustments.

  • Residual Solvents: Solvents used in the reaction or initial workup.

Q3: How can I get a quick assessment of my crude product's purity before and after purification?

A3: Several analytical techniques can provide a reliable purity assessment:

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique. Use a polar mobile phase, such as 10-20% methanol in dichloromethane. The presence of multiple spots indicates impurities.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A C18 reversed-phase column with an acidic mobile phase (e.g., water/acetonitrile with 0.1% formic acid) is a good starting point.[5][6]

  • Nuclear Magnetic Resonance (¹H NMR): Can identify and quantify impurities if their structures and characteristic peaks are known. Integration of impurity peaks relative to product peaks gives a molar ratio.

  • Melting Point: A pure compound will have a sharp melting point range. Impurities typically cause melting point depression and broadening.[7]

Section 2: Troubleshooting Purification Protocols

This section addresses common problems encountered during the purification of this compound.

Workflow A: Purification by Recrystallization

Recrystallization is a powerful technique for purifying crystalline solids based on differences in solubility.[8][9]

Q: I'm struggling to find a suitable solvent for recrystallization. What do you recommend?

A: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[7] Given the high water solubility of your compound, a single-solvent recrystallization from water can be difficult due to high losses.[3]

  • Recommended Strategy: Solvent/Anti-Solvent System.

    • Dissolve the crude solid in a minimum amount of a hot solvent in which it is highly soluble (e.g., water or methanol).

    • While the solution is still warm, slowly add a miscible "anti-solvent" in which the compound is poorly soluble (e.g., acetonitrile, ethyl acetate, or isopropanol) until persistent cloudiness is observed.

    • Re-heat gently until the solution becomes clear again.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

Q: My product "oils out" instead of forming crystals. How can I resolve this?

A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is supersaturated to a high degree.[8]

  • Solution 1: Reduce Cooling Rate. Allow the solution to cool much more slowly. Insulate the flask to encourage gradual crystal growth.

  • Solution 2: Add More Solvent. The concentration of the solute may be too high. Add a small amount of the primary (good) solvent to the hot solution and re-cool.

  • Solution 3: Scratching/Seeding. Scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. Alternatively, add a tiny "seed" crystal of pure product to initiate crystallization.[7]

Q: My recovery is very low after recrystallization. What went wrong?

A: Low recovery is often due to using too much solvent or premature crystallization.

  • Causality & Correction:

    • Excess Solvent: Ensure you are dissolving the crude material in the minimum amount of hot solvent required. Any excess will keep more of your product dissolved upon cooling.

    • Premature Crystallization: If using hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated to prevent the product from crashing out on the cold glass.

    • Incomplete Cooling: Ensure the flask is thoroughly chilled in an ice bath for at least 20-30 minutes before filtration to maximize precipitation.

Workflow B: Purification by Acid-Base Extraction

This technique leverages the compound's amphoteric nature to separate it from neutral, and other acidic or basic, impurities.[10][11]

Q: My product won't precipitate after I re-acidify the basic aqueous extract. What should I do?

A: This is a common issue and usually points to one of two problems: incorrect pH or insufficient concentration.

  • Troubleshooting Steps:

    • Verify pH: Use a pH meter or pH paper to confirm the aqueous solution is sufficiently acidic. You need to target a pH well below the pKa of the carboxylic acid, typically pH 1-2, to ensure complete protonation and precipitation.

    • Concentration: If the solution is too dilute, the product may remain dissolved even at the correct pH. If you suspect this, you can try to concentrate the solution under reduced pressure before or after acidification.

    • Salting Out: Add solid sodium chloride (NaCl) to the aqueous solution. This increases the ionic strength of the solution, decreasing the solubility of your organic compound and promoting precipitation.

    • Back-Extraction: If precipitation fails, you can perform a back-extraction. Re-acidify the aqueous layer to pH 1-2, then extract your now-neutral product back into an organic solvent like ethyl acetate. Evaporating the organic solvent will then yield your product.

Q: I'm getting a persistent emulsion during the extraction. How can I break it?

A: Emulsions are common when dealing with polar compounds and basic solutions.

  • Solutions:

    • Patience: Allow the separatory funnel to stand undisturbed for 10-20 minutes.

    • Brine Wash: Add a small amount of saturated aqueous NaCl (brine). The increased ionic strength of the aqueous layer helps to break the emulsion.

    • Gentle Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel to mix the layers.

Workflow C: Purification by Column Chromatography

For challenging separations, silica gel chromatography is a viable, albeit more labor-intensive, option.

Q: My compound is streaking badly on the TLC plate and won't move from the baseline of my column. What's the issue?

A: This indicates that your compound is binding too strongly to the acidic silica gel, a common problem for basic compounds like pyridines.

  • The Fix: Modify the Mobile Phase.

    • Add a Base: Add a small amount of a basic modifier to your eluent. For example, add 0.5-1% triethylamine (Et₃N) or ammonia (in methanol) to your mobile phase (e.g., Dichloromethane/Methanol/Et₃N 89:10:1). The amine will compete with the pyridine nitrogen for binding sites on the silica, allowing your compound to elute properly.

    • Add an Acid: Alternatively, if streaking is due to the carboxylate, adding 0.5-1% acetic or formic acid to the mobile phase can keep the carboxylic acid protonated and reduce tailing. Experiment with both basic and acidic modifiers on TLC to see which gives better results.

Section 3: Standardized Experimental Protocols

Safety First: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Handle all chemicals in a well-ventilated fume hood.[12][13][14]

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to isolate this compound from neutral and less acidic impurities.

  • Dissolution: Dissolve the crude material (e.g., 5.0 g) in a suitable organic solvent like ethyl acetate (100 mL). If there are insoluble solids, filter them off.

  • Initial Extraction: Transfer the solution to a separatory funnel. Add 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently, venting frequently to release CO₂ gas.[11][15] Allow the layers to separate.

  • Separate Layers: Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with another 50 mL portion of saturated NaHCO₃ solution. Combine the aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) dropwise until the solution reaches pH ~2. A white precipitate of the purified product should form.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold deionized water.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization (Solvent/Anti-Solvent Method)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal volume of hot deionized water while heating and stirring until the solid is completely dissolved.

  • Addition of Anti-Solvent: While the solution is still hot, slowly add isopropanol (or acetonitrile) dropwise until you observe the first sign of persistent cloudiness.

  • Clarification: Add 1-2 drops of hot water to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Crystallization: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold isopropanol.

  • Drying: Dry the purified crystals under high vacuum.

Section 4: Visualization & Data

Diagram 1: Purification Method Selection Workflow

This diagram outlines the decision-making process for selecting an appropriate purification strategy based on the nature of the impurities.

Purification_Decision_Tree start Crude this compound check_impurities Assess Impurities (TLC/HPLC/NMR) start->check_impurities impurity_type What is the main impurity type? check_impurities->impurity_type neutral_or_basic Neutral / Basic Impurities? impurity_type->neutral_or_basic Yes polar_similar Structurally Similar / Isomeric Impurities? impurity_type->polar_similar Yes salts_or_insoluble Inorganic Salts / Insoluble Matter? impurity_type->salts_or_insoluble Yes acid_base Acid-Base Extraction neutral_or_basic->acid_base chromatography Column Chromatography polar_similar->chromatography recrystallization Recrystallization (after hot filtration) salts_or_insoluble->recrystallization end_product Pure Product acid_base->end_product chromatography->end_product recrystallization->end_product Acid_Base_Workflow cluster_0 Step 1: Dissolution & Extraction cluster_1 Step 2: Separation cluster_2 Step 3: Precipitation & Isolation organic1 Organic Layer (EtOAc) Crude Mixture: - Target (Neutral Form) - Neutral Impurities aqueous1 Aqueous Layer (NaHCO₃) Target (Anionic Salt Form) organic1->aqueous1 Add NaHCO₃, Shake Target moves to Aq. Layer organic2 Organic Layer (EtOAc) Neutral Impurities (Discard) aqueous2 Aqueous Layer (NaHCO₃) Purified Target (Anionic Salt) aqueous3 Aqueous Layer Target (Anionic Salt) aqueous2->aqueous3 Separate Layers precipitate Pure Solid Product Target (Neutral Form) (Filter & Dry) aqueous3->precipitate Add HCl to pH ~2

References

Technical Support Center: Regioselective Synthesis of Picolinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the regioselective synthesis of picolinic acid derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of functionalizing the pyridine ring with precision. Picolinic acid and its derivatives are crucial scaffolds in medicinal chemistry and materials science, making their controlled synthesis a topic of paramount importance.[1][2]

The inherent electronic properties of the pyridine ring, characterized by an electron-deficient nature due to the electronegative nitrogen atom, present unique challenges for regioselective functionalization.[3][4] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles in your synthetic endeavors.

Troubleshooting Guides

This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions in a question-and-answer format.

Issue 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)

Q: My directed ortho-metalation of a picolinic acid derivative is yielding a mixture of isomers or showing low conversion. What factors should I investigate?

A: Achieving high regioselectivity in the lithiation of pyridine derivatives is a common challenge.[5][6] The outcome is highly sensitive to the choice of base, solvent, temperature, and the nature of the directing metalating group (DMG). Here’s a systematic approach to troubleshooting:

  • Choice of Lithiating Agent: Standard alkyllithiums like n-BuLi can act as nucleophiles, adding to the C=N bond of the pyridine ring, leading to undesired byproducts.[7][8]

    • Solution: Employ a hindered, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures (-78 °C) to favor deprotonation over addition.[5][7]

  • Reaction Conditions: Temperature and solvent play a crucial role.

    • Solution: Maintain a strictly low temperature (typically -78 °C) throughout the lithiation and electrophilic quench. Use anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether (Et₂O).[7]

  • Directing Group Efficiency: Not all DMGs are created equal. The carboxylate of picolinic acid itself can direct metalation, but its efficiency can be influenced by other substituents.

    • Solution: If the inherent directing ability of the picolinic acid moiety is insufficient, consider using a stronger, more established DMG elsewhere on the ring if your synthetic route allows. The relative directing ability of common groups has been studied extensively.[5]

Table 1: Comparison of Lithiating Agents for Pyridine Derivatives

Lithiating AgentTypical TemperatureAdvantagesDisadvantages
n-BuLi-78 °C to 0 °CCommercially available, strong baseCan lead to nucleophilic addition
sec-BuLi-78 °CMore basic than n-BuLi, can be more effectiveAlso prone to nucleophilic addition
LDA-78 °CHindered, less nucleophilic, favors deprotonationCan be less reactive with weakly acidic protons
LTMP-78 °CHighly hindered, excellent for minimizing nucleophilic additionMore expensive and can be sterically demanding
TMPMgCl·LiCl-25 °C to 0 °CTolerates sensitive functional groups, good for electron-poor heteroarenesMilder base, may require longer reaction times
Issue 2: Low Yield in Transition-Metal-Catalyzed C-H Functionalization

Q: My palladium-catalyzed C-H arylation of a picolinic acid derivative is resulting in low yields of the desired product. What are the likely culprits?

A: Low yields in these reactions often stem from catalyst deactivation, poor substrate reactivity, or suboptimal reaction conditions.[9][10] Here's a troubleshooting workflow:

  • Catalyst and Ligand Choice: The combination of the palladium source and the ligand is critical for catalytic activity and stability.[10][11]

    • Solution: Ensure your palladium precatalyst is of high quality. If using a Pd(II) source, ensure conditions are suitable for its in situ reduction to the active Pd(0) species.[9] The choice of ligand is paramount; electron-rich, bulky phosphine ligands or N-heterocyclic carbenes (NHCs) often improve catalytic efficiency.[10]

  • Inert Atmosphere and Anhydrous Conditions: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Moisture can interfere with many of the reagents used.

    • Solution: Rigorously degas your solvent and reaction mixture (e.g., by freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of inert gas throughout the reaction. Use anhydrous solvents and reagents.[9]

  • Directing Group and Substrate Compatibility: The picolinic acid moiety itself can act as a bidentate directing group in C-H activation reactions.[12][13]

    • Solution: Ensure that other functional groups on your substrate are compatible with the catalytic system. Strongly coordinating groups can sometimes interfere with the desired catalytic cycle.

Issue 3: Unwanted Decarboxylation

Q: I am observing significant amounts of decarboxylated byproduct in my reaction. How can I prevent this?

A: Picolinic acid is prone to decarboxylation, especially under harsh conditions (e.g., high temperatures, strong acid or base).[14][15][16]

  • Mechanism of Decarboxylation: The mechanism often involves the formation of a zwitterionic intermediate, which is stabilized by the adjacent pyridine nitrogen.[15] This stabilization makes picolinic acid more susceptible to decarboxylation than its nicotinic and isonicotinic acid isomers.[15]

    • Solution:

      • Temperature Control: Avoid excessive heating. If a reaction requires elevated temperatures, carefully monitor for byproduct formation and consider if a lower temperature for a longer duration is feasible.

      • pH Control: Avoid strongly acidic or basic conditions if possible. The rate of decarboxylation can be pH-dependent.[14]

      • Protecting Groups: In multi-step syntheses, consider protecting the carboxylic acid as an ester until the final steps to prevent premature decarboxylation.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of regioselectivity in the functionalization of pyridine rings?

A1: The regioselectivity is governed by the electronic nature of the pyridine ring and the reaction mechanism. Pyridine is electron-deficient, which makes it resistant to electrophilic aromatic substitution, and when it does occur, it is typically directed to the 3-position.[3] For nucleophilic attack or deprotonation (metalation), the positions ortho (C2/C6) and para (C4) to the nitrogen are more electron-deficient and thus more susceptible. Directed ortho-metalation (DoM) leverages a directing group (like the carboxylate of picolinic acid) to deliver a strong base to a specific adjacent C-H bond, leading to high regioselectivity.[5][7] In transition-metal-catalyzed C-H activation, the regioselectivity is often controlled by the formation of a stable metallacyclic intermediate involving the catalyst, the directing group, and the targeted C-H bond.[12][17]

Q2: How do steric and electronic effects of other substituents influence the regioselective synthesis of picolinic acid derivatives?

A2: Steric and electronic effects play a significant role.

  • Electronic Effects: Electron-donating groups can increase the electron density of the ring, potentially making it more reactive towards electrophiles and influencing the acidity of C-H bonds. Electron-withdrawing groups further decrease electron density, making the ring more susceptible to nucleophilic attack but less so to electrophilic attack.[18][19]

  • Steric Effects: Bulky substituents near a potential reaction site can hinder the approach of reagents. For example, a large group at the 6-position can sterically block metalation at that site, favoring functionalization at the other ortho position if available.[18][20] This can be used to an advantage to control regioselectivity.

Q3: When should I choose Directed ortho-Metalation versus a Transition-Metal-Catalyzed C-H Functionalization approach?

A3: The choice depends on several factors, including the desired bond to be formed, functional group tolerance, and the availability of starting materials.

  • Choose DoM when: You need to introduce an electrophile ortho to a powerful directing group. It is a well-established and often high-yielding method for forming C-C, C-Si, C-halogen, and other bonds. However, it requires stoichiometric amounts of strong base and is often not tolerant of sensitive functional groups.[7][21]

  • Choose C-H Functionalization when: You are looking for more atom-economical and catalytic methods. These reactions often exhibit broader functional group tolerance and can access different positions on the ring (C2, C3, C4) depending on the catalytic system.[17][22][23] This is a rapidly evolving field offering novel transformations.

Visualizing Synthetic Strategies

Workflow for Troubleshooting Poor Regioselectivity in DoM

G start Low Regioselectivity in DoM check_base Is the base a hindered, non-nucleophilic one (e.g., LDA, LTMP)? start->check_base check_temp Was the reaction maintained at low temperature (e.g., -78°C)? check_base->check_temp Yes use_hindered_base Action: Switch to LDA or LTMP. check_base->use_hindered_base No check_purity Are all reagents and solvents anhydrous? check_temp->check_purity Yes maintain_low_temp Action: Ensure strict temperature control. check_temp->maintain_low_temp No check_dmg Is the Directing Metalating Group (DMG) strong enough? check_purity->check_dmg Yes dry_reagents Action: Dry solvents and reagents before use. check_purity->dry_reagents No modify_dmg Action: Consider a stronger DMG if possible. check_dmg->modify_dmg No outcome Improved Regioselectivity check_dmg->outcome Yes use_hindered_base->check_temp maintain_low_temp->check_purity dry_reagents->check_dmg modify_dmg->outcome G cluster_0 Catalytic Cycle cluster_1 Key Intermediate A Substrate + [M]-Catalyst B Coordination & C-H Activation (Metallacycle formation) A->B Coordination C Oxidative Addition / Reductive Elimination (New bond formation) B->C Reaction with Coupling Partner Metallacycle Five-membered Palladacycle B->Metallacycle Forms D Product Release & Catalyst Regeneration C->D Dissociation D->A Regeneration

References

Technical Support Center: Stability of 4-(Hydroxymethyl)picolinic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(hydroxymethyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Understanding the stability profile of this compound is critical for ensuring the accuracy, reproducibility, and validity of experimental results. This guide offers a series of frequently asked questions (FAQs) and troubleshooting protocols to address common challenges encountered during its handling and use.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound and its solutions?

A1: For the solid compound, storage in a cool, dry, and well-ventilated area is recommended. Supplier safety data sheets (SDS) often specify storage at 2-8°C under an inert atmosphere.[1] It is crucial to keep the container tightly closed to prevent moisture absorption and potential degradation.[2][3][4]

For solutions, the ideal storage conditions depend on the solvent and the intended duration of storage. As a general guideline:

  • Short-term storage (hours to a few days): Refrigeration at 2-8°C is recommended. Solutions should be protected from light, for example, by using amber vials or wrapping the container in aluminum foil.

  • Long-term storage (weeks to months): Aliquot the solution into single-use vials and store frozen at -20°C or -80°C. This minimizes repeated freeze-thaw cycles which can accelerate degradation. It is advisable to flash-freeze the aliquots in liquid nitrogen or a dry ice/acetone bath before transferring to the freezer.

Q2: My this compound solution has changed color. What does this indicate?

A2: A change in the color of a this compound solution is a potential indicator of degradation. The pyridine ring and the hydroxymethyl group are susceptible to oxidation, which can lead to the formation of colored byproducts. If you observe a color change, it is recommended to prepare a fresh solution. To investigate the cause, you can analyze the discolored solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify any new peaks corresponding to degradation products.

Q3: I am observing inconsistent results in my assays using a this compound solution. Could this be a stability issue?

A3: Inconsistent assay results are a common consequence of compound instability. Degradation of this compound will lead to a decrease in its effective concentration, resulting in variability in your experimental outcomes. To troubleshoot this, it is essential to:

  • Prepare fresh solutions: Always prepare fresh solutions of this compound before critical experiments.

  • Verify solution concentration: Use a validated analytical method, such as UV-Vis spectrophotometry or HPLC, to confirm the concentration of your stock solution before use.

  • Evaluate storage conditions: Ensure that your storage conditions are appropriate and that the solution has not been subjected to multiple freeze-thaw cycles or prolonged exposure to light or elevated temperatures.

Q4: What are the likely degradation pathways for this compound in solution?

A4: Based on the chemical structure of this compound, the following degradation pathways are plausible:

  • Oxidation: The hydroxymethyl group can be oxidized to an aldehyde and subsequently to a carboxylic acid. The pyridine ring itself can also be susceptible to oxidation.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions, leading to the formation of various photolytic degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all degradation pathways.[5]

The specific degradation products formed will depend on the conditions to which the solution is exposed (e.g., pH, temperature, presence of oxidizing agents, light exposure).

Troubleshooting Guides & Experimental Protocols

Troubleshooting Guide: Unexpected Peaks in HPLC Analysis
Observed Issue Potential Cause Recommended Action
Appearance of new, small peaks in the chromatogram of a stored solution.Formation of degradation products.1. Confirm the identity of the main peak by comparing the retention time with a freshly prepared standard. 2. Attempt to identify the new peaks by conducting forced degradation studies (see protocol below) to generate potential degradation products for comparison. 3. If available, use mass spectrometry (LC-MS) to obtain mass information for the unknown peaks to aid in their identification.[5]
The peak area of this compound decreases over time.Degradation of the compound.1. Quantify the extent of degradation by comparing the peak area to that of a freshly prepared standard of known concentration. 2. Review and optimize the storage conditions of the solution (e.g., lower temperature, protection from light, use of antioxidants). 3. Prepare fresh solutions more frequently.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[6][7][8] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions to promote degradation.[7]

Objective:

To identify the potential degradation products and degradation pathways of this compound under various stress conditions.

Materials:
  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% (v/v)

  • High-purity water

  • Methanol or other suitable organic solvent

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC system with a UV or PDA detector

  • LC-MS system (recommended for peak identification)

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Step-by-Step Methodology:
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, repeat the experiment with 1 M HCl.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the mixture at room temperature for a defined period (e.g., 8 hours).

    • At various time points, withdraw samples, neutralize with an appropriate amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

    • If no degradation is observed, the temperature can be increased or a higher concentration of NaOH can be used.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for a defined period (e.g., 24 hours), protected from light.

    • At various time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a sample of the solid this compound in a hot air oven at a high temperature (e.g., 105°C) for a defined period (e.g., 48 hours).

    • Also, heat an aliquot of the stock solution at a controlled temperature (e.g., 60°C) for a defined period.

    • At various time points, withdraw samples of the solution or dissolve a known amount of the solid in the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution and a sample of the solid compound to a light source that provides both UV and visible light in a photostability chamber.

    • A control sample should be kept in the dark under the same temperature conditions.

    • At various time points, withdraw samples for HPLC analysis.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.

    • A reverse-phase C18 column is often a good starting point.[9] The mobile phase composition can be optimized to achieve good separation.

    • A photodiode array (PDA) detector is useful for assessing peak purity.

Data Interpretation:

The goal is to achieve a modest level of degradation, typically in the range of 5-20%.[10] More extensive degradation can lead to the formation of secondary degradation products, which may complicate the analysis. The chromatograms from the stressed samples should be compared to that of an unstressed control to identify the degradation products.

Summary of Forced Degradation Conditions

Stress Condition Typical Reagent/Condition Typical Duration
Acid Hydrolysis0.1 M - 1 M HCl, 60°C24 hours
Base Hydrolysis0.1 M - 1 M NaOH, Room Temp. or 60°C8 - 24 hours
Oxidation3% H₂O₂, Room Temp.24 hours
Thermal (Dry Heat)105°C48 hours
Thermal (Solution)60°C48 hours
PhotolyticUV/Vis light exposureVaries

By following the guidance and protocols outlined in this technical support center, researchers can gain a comprehensive understanding of the stability of this compound in their specific experimental settings, leading to more reliable and reproducible scientific outcomes.

References

preventing decarboxylation of picolinic acid during reaction

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize picolinic acid in their synthetic protocols. Unwanted decarboxylation of picolinic acid is a common challenge that can lead to reduced yields, byproduct formation, and compromised reaction integrity. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, prevent, and control the decarboxylation of picolinic acid in your experiments.

Understanding the Instability: The Mechanism of Picolinic Acid Decarboxylation

Before delving into troubleshooting, it is crucial to understand the underlying chemical principles governing the decarboxylation of picolinic acid. The primary mechanism at play is the Hammick reaction , which typically occurs upon heating.[1]

The process is initiated by the thermal decarboxylation of α-picolinic acid, leading to the formation of a reactive intermediate.[1][2] This intermediate, initially thought to be a zwitterionic ylide, is now understood to be a carbene. In the presence of an electrophile, such as a carbonyl compound, this intermediate undergoes nucleophilic attack.[1]

Several factors significantly influence the rate of this decarboxylation:

  • Temperature: Heat is a major driver of picolinic acid decarboxylation.

  • pH: The rate of decarboxylation is pH-dependent, with a maximum rate observed around pH 1 in aqueous solutions.

  • Substituents: The presence of substituents on the pyridine ring can either accelerate or inhibit decarboxylation.

  • Solvent: The choice of solvent can influence the reaction rate. For instance, p-cymene has been shown to increase the yield of the Hammick reaction.[2]

  • Metal Ions: Certain divalent metal ions can inhibit decarboxylation.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our application scientists receive regarding picolinic acid decarboxylation.

Q1: At what temperature does picolinic acid start to decarboxylate?

While there is no single definitive temperature, studies have shown that significant decarboxylation of picolinic acid in aqueous solutions occurs at temperatures around 150°C.[3][4] However, the onset of decarboxylation can be influenced by other reaction conditions such as pH and the presence of catalysts or other reagents. For sensitive reactions, it is advisable to keep the temperature as low as possible while still achieving the desired reaction rate.

Q2: How does pH affect the stability of picolinic acid?

The rate of picolinic acid decarboxylation is highly dependent on the pH of the solution. The maximum rate of decarboxylation in aqueous solution is observed at a pH near 1.[3] As the pH increases, the rate decreases and eventually levels off at about half the maximum rate at pH values greater than 5.[4] This is because the isoelectric species (zwitterion) is more prone to decarboxylation.[3] Therefore, maintaining a pH outside of the optimal range for decarboxylation is a key strategy for prevention.

Q3: Can I use picolinic acid as a ligand in high-temperature reactions like Suzuki or Heck couplings?

Yes, picolinic acid and its derivatives can be used as ligands in palladium-catalyzed cross-coupling reactions.[5][6] However, the high temperatures often required for these reactions can promote decarboxylation. To mitigate this, careful optimization of reaction conditions is necessary. This may include using the lowest possible temperature, adjusting the pH, or adding inhibitors.

Q4: What are the common byproducts of picolinic acid decarboxylation?

The primary byproduct of picolinic acid decarboxylation is 2-pyridyl carbanion or a related ylide intermediate, which in the absence of a trapping agent, will likely be protonated to form pyridine.[3] In the presence of carbonyl compounds, the intermediate can be trapped to form 2-pyridyl-carbinols.[1][2] The specific byproducts will depend on the other components of your reaction mixture.

Q5: Are there any alternatives to picolinic acid for high-temperature applications?

Yes, several alternative ligands can be used in high-temperature catalysis. The choice of ligand will depend on the specific reaction. For example, in palladium-catalyzed cross-coupling reactions, bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands are often used for their high stability and activity.[7] Chelating ligands containing picolinate pendant arms have also been developed for their excellent coordinating ability.[4]

Troubleshooting Guide: Preventing Decarboxylation in Your Reactions

This section provides practical, step-by-step guidance to help you minimize or eliminate picolinic acid decarboxylation in your experiments.

Issue 1: Significant Decarboxylation Observed at Elevated Temperatures

Root Cause: Picolinic acid is thermally labile, and high temperatures drive the Hammick reaction.

Solutions:

  • Optimize Reaction Temperature:

    • Protocol: Conduct a temperature screening experiment, starting from a lower temperature and gradually increasing it until the desired reaction rate is achieved with minimal decarboxylation. For instance, if a reaction is typically run at 150°C, try running it at 120°C, 130°C, and 140°C to assess the impact on both product formation and picolinic acid stability.

    • Causality: Lowering the temperature directly reduces the kinetic energy available for the decarboxylation reaction to overcome its activation energy barrier.

  • Employ Microwave Irradiation:

    • Protocol: If available, utilize a microwave reactor. Microwave heating can often accelerate the desired reaction at a lower bulk temperature compared to conventional heating.[5]

    • Causality: Microwaves provide localized, efficient heating, which can lead to faster reaction times and potentially allow for the use of lower overall temperatures, thus minimizing the thermal decomposition of picolinic acid.

Issue 2: Decarboxylation Occurring in Acidic or Near-Neutral Aqueous Conditions

Root Cause: The rate of decarboxylation is maximized around pH 1 and remains significant at near-neutral pH.

Solutions:

  • Adjust the Reaction pH:

    • Protocol: Buffer the reaction mixture to a pH outside the optimal range for decarboxylation. For many applications, maintaining a slightly basic pH (e.g., pH 8-9) can significantly reduce the rate of decarboxylation without adversely affecting the primary reaction.

    • Causality: Shifting the pH away from the isoelectric point of picolinic acid reduces the concentration of the more reactive zwitterionic species.[3]

Issue 3: Decarboxylation in the Presence of Metal Catalysts

Root Cause: While some metal ions can inhibit decarboxylation, the reaction conditions of metal-catalyzed processes (e.g., high temperatures) can still promote it.

Solutions:

  • Introduce Inhibitory Divalent Metal Ions:

    • Protocol: Add a catalytic amount of a divalent metal salt such as copper(II), magnesium(II), or manganese(II) to the reaction mixture.[3][8] A typical starting concentration would be in the range of 1-5 mol%.

    • Causality: These metal ions form stable chelate complexes with picolinic acid, which decreases the electron density on the carboxyl group and makes it less susceptible to decarboxylation.[8]

    Experimental Protocol: Inhibition of Picolinic Acid Decarboxylation with Cu(II) Ions

    • To your reaction vessel containing picolinic acid and other reactants in the appropriate solvent, add a solution of copper(II) sulfate (or another suitable Cu(II) salt) to achieve the desired final concentration (e.g., 2 mol%).

    • Stir the mixture for 10-15 minutes at room temperature to allow for complex formation before proceeding with the rest of your experimental procedure (e.g., heating).

    • Monitor the reaction progress and the concentration of picolinic acid over time using a suitable analytical technique (e.g., HPLC, GC-MS).

  • Optimize Ligand-to-Metal Ratio in Catalysis:

    • Protocol: In reactions where picolinic acid is a ligand, carefully control the ligand-to-metal ratio. An excess of the ligand may not always be beneficial and could lead to increased decarboxylation.

    • Causality: The stability of the metal-picolinate complex is crucial. An optimal ligand-to-metal ratio ensures the formation of a stable catalytic species while minimizing the amount of free, and therefore more susceptible, picolinic acid.

Data Summary and Visualization

Table 1: Key Factors Influencing Picolinic Acid Decarboxylation and Prevention Strategies

FactorInfluence on DecarboxylationPrevention Strategy
Temperature Increases rate significantly above 100-120°CLower reaction temperature, use microwave heating
pH Maximum rate around pH 1Adjust pH to be outside the 1-5 range (e.g., slightly basic)
Metal Ions Divalent cations (Cu²⁺, Mg²⁺, Mn²⁺) inhibitAdd catalytic amounts of corresponding metal salts
Substituents Ring substituents can accelerate or inhibitModify picolinic acid structure if possible

Diagram 1: Decarboxylation Mechanism and Inhibition

G cluster_decarboxylation Decarboxylation Pathway cluster_inhibition Inhibition Pathway Picolinic_Acid Picolinic Acid Heat Heat (≥150°C) Picolinic_Acid->Heat Intermediate Hammick Intermediate (Carbene/Ylide) Heat->Intermediate Decarboxylation Decarboxylation_Product Pyridine + CO₂ Intermediate->Decarboxylation_Product Protonation Picolinic_Acid_Inhibit Picolinic Acid Metal_Ion Divalent Metal Ion (e.g., Cu²⁺) Picolinic_Acid_Inhibit->Metal_Ion Chelate_Complex Stable Chelate Complex Metal_Ion->Chelate_Complex Chelation No_Decarboxylation Decarboxylation Inhibited Chelate_Complex->No_Decarboxylation

Caption: Mechanism of thermal decarboxylation and its inhibition via chelation.

Concluding Remarks

The successful use of picolinic acid in chemical synthesis, particularly at elevated temperatures, hinges on the effective management of its inherent tendency to decarboxylate. By understanding the mechanistic principles and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve reaction outcomes. Careful control of temperature, pH, and the judicious use of inhibitory metal ions are key to preserving the integrity of picolinic acid throughout the course of a reaction. Should you encounter persistent issues, our team of application scientists is available for further consultation.

References

Technical Support Center: Optimization of Picolinic Acid Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the optimization of picolinic acid ester hydrolysis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) to ensure successful and efficient hydrolysis of picolinic acid esters in your experimental workflows.

Introduction to Picolinic Acid Ester Hydrolysis

Picolinic acid and its derivatives are crucial building blocks in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] The hydrolysis of picolinic acid esters to the corresponding carboxylic acid is a fundamental transformation, yet it can present unique challenges due to the presence of the pyridine ring. This guide will walk you through the critical parameters influencing this reaction and provide practical solutions to common problems.

The hydrolysis of an ester is a reaction that breaks the ester bond to form a carboxylic acid and an alcohol.[4] This process can be catalyzed by either acid or base.[4]

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Ester [label="Picolinic Acid Ester"]; Intermediate [label="Tetrahedral Intermediate", fillcolor="#34A853"]; Products [label="Picolinic Acid + Alcohol", fillcolor="#EA4335"]; Catalyst [label="H+ (Acid) or OH- (Base)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

Ester -> Intermediate [label="+ H2O"]; Intermediate -> Products; Catalyst -> Intermediate [style=dashed, label="Catalyzes"]; } dot Caption: General mechanism of ester hydrolysis.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions regarding the hydrolysis of picolinic acid esters.

Q1: What are the primary factors that influence the rate of picolinic acid ester hydrolysis?

A1: The rate of hydrolysis is primarily influenced by four key factors: pH , temperature , the choice of catalyst , and the solvent system . The structure of the ester itself, particularly steric hindrance around the carbonyl group, also plays a significant role.[5]

Q2: Which is better for picolinic acid ester hydrolysis: acidic or basic conditions?

A2: Both acidic and basic conditions can effect hydrolysis, but basic hydrolysis (saponification) is often preferred because it is an irreversible process, driving the reaction to completion.[4][6] Acid-catalyzed hydrolysis is a reversible equilibrium reaction, which may require a large excess of water to achieve high conversion.[4][7] However, the choice depends on the overall molecular structure and the presence of other acid- or base-labile functional groups.

Q3: Can the pyridine nitrogen in picolinic acid interfere with the hydrolysis reaction?

A3: Yes. The nitrogen atom in the pyridine ring can be protonated under acidic conditions, which can affect the electronic properties of the ester and its susceptibility to hydrolysis. Under basic conditions, the nitrogen is generally not protonated and has less of a direct electronic influence on the reaction center. The ability of picolinic acid to chelate metal ions can also be a factor if metal-based catalysts are used or if metal ion impurities are present.[8][9][10]

Q4: How does temperature affect the hydrolysis of picolinic acid esters?

A4: As with most chemical reactions, increasing the temperature generally increases the rate of hydrolysis.[11] However, excessively high temperatures can lead to side reactions or degradation of starting materials and products. It is crucial to find an optimal temperature that provides a reasonable reaction rate without compromising selectivity.

Q5: What are common side reactions to be aware of during picolinic acid ester hydrolysis?

A5: A common side reaction, particularly when using alcoholic co-solvents, is transesterification .[5] For example, if you are hydrolyzing an ethyl ester in the presence of methanol, you may form the methyl ester as a byproduct.[5] Racemization can also be a concern if there is a chiral center adjacent to the ester.

Troubleshooting Guide

Encountering issues with your picolinic acid ester hydrolysis? This section provides solutions to common problems.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficient Catalyst: The amount of acid or base may not be adequate to drive the reaction. 2. Low Temperature: The reaction may be too slow at the current temperature. 3. Poor Solubility: The ester may not be sufficiently soluble in the reaction medium. 4. Steric Hindrance: A bulky group near the ester may be slowing the reaction.1. Increase the concentration or equivalents of the acid or base catalyst.[5] 2. Gradually increase the reaction temperature while monitoring for side products. 3. Add a co-solvent like THF, dioxane, or methanol to improve solubility.[5][7][12] 4. For sterically hindered esters, consider more forcing conditions (higher temperature, stronger base like KOH or LiOH) or alternative methods.[5][13]
Incomplete Reaction 1. Equilibrium Limitation (Acid Hydrolysis): The reaction has reached equilibrium. 2. Catalyst Degradation: The catalyst may be consumed by side reactions. 3. Product Inhibition: The product may be inhibiting the catalyst.1. Use a large excess of water to shift the equilibrium towards the products.[7] 2. Add fresh catalyst portion-wise during the reaction. 3. Consider a different catalyst or reaction conditions.
Formation of Byproducts 1. Transesterification: Use of an alcoholic co-solvent that is different from the alcohol portion of the ester.[5] 2. Degradation: Other functional groups in the molecule may be sensitive to the reaction conditions.1. Use a co-solvent that matches the alcohol portion of the ester (e.g., ethanol for an ethyl ester) or use a non-alcoholic co-solvent like THF or dioxane.[5] 2. Screen different catalysts and temperatures to find milder conditions. Consider enzymatic hydrolysis for sensitive substrates.[14][15]
Difficulty in Product Isolation 1. Emulsion during Workup: Formation of a stable emulsion during extraction. 2. Product Solubility: The picolinic acid product may have significant water solubility.[16]1. Add brine (saturated NaCl solution) to break the emulsion. 2. Acidify the aqueous layer to a pH where the picolinic acid is in its neutral form to facilitate extraction into an organic solvent. Continuous extraction may be necessary for highly water-soluble products.

Troubleshooting_Workflow cluster_solutions Troubleshooting Steps Start Start: Picolinic Acid Ester Hydrolysis Check_Conversion Check Reaction Conversion (TLC, LC-MS, HPLC) Start->Check_Conversion Low_Conversion Low/No Conversion Check_Conversion->Low_Conversion < 10% Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction 10-90% Byproducts Byproduct Formation Check_Conversion->Byproducts Significant Byproducts Good_Conversion Good Conversion Check_Conversion->Good_Conversion > 90% Increase_Temp_Catalyst Increase Temperature/Catalyst Improve Solubility Low_Conversion->Increase_Temp_Catalyst Shift_Equilibrium Shift Equilibrium (excess H2O) Add Fresh Catalyst Incomplete_Reaction->Shift_Equilibrium Change_Solvent_Conditions Change Solvent Use Milder Conditions Byproducts->Change_Solvent_Conditions Workup Proceed to Workup and Isolation Good_Conversion->Workup

Experimental Protocols

Below are detailed, step-by-step methodologies for common picolinic acid ester hydrolysis procedures.

Protocol 1: Standard Basic Hydrolysis (Saponification)

This protocol is suitable for many common picolinic acid esters.

Materials:

  • Picolinic acid ester

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Solvent system: e.g., Tetrahydrofuran (THF)/Water or Methanol/Water[5][7]

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

  • Dissolution: Dissolve the picolinic acid ester in a suitable organic solvent (e.g., THF or methanol) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add an aqueous solution of NaOH or LiOH (typically 1.5 to 3 equivalents) to the ester solution. A common solvent ratio is 2:1 to 1:1 organic solvent to water.[12]

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS).[17][18]

  • Quenching and Acidification: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with dilute HCl (e.g., 1 M) to a pH of approximately 3-4 to protonate the carboxylate salt.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude picolinic acid.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Acid-Catalyzed Hydrolysis

This protocol is an alternative for substrates that are sensitive to basic conditions.

Materials:

  • Picolinic acid ester

  • Aqueous acid solution (e.g., 6 M HCl or H₂SO₄)

  • Co-solvent (optional, e.g., dioxane)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) for neutralization

  • Organic solvent for extraction

  • Anhydrous sodium sulfate or magnesium sulfate

Procedure:

  • Reaction Setup: Combine the picolinic acid ester and the aqueous acid solution in a round-bottom flask. A large excess of water is often used to drive the equilibrium.[7] A co-solvent like dioxane can be added to improve solubility.

  • Heating: Heat the reaction mixture under reflux and monitor the progress by TLC, LC-MS, or HPLC.

  • Neutralization: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of NaHCO₃ or Na₂CO₃ until the pH is approximately 7-8. Be cautious of CO₂ evolution.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent, filter, and remove the solvent under reduced pressure.

  • Purification: Purify the product as needed.

References

Technical Support Center: Synthesis of Aminopicolinic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of aminopicolinic acids. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Aminopicolinic acids are crucial building blocks in pharmaceuticals and agrochemicals, but their synthesis is often plagued by specific side reactions that can impact yield, purity, and scalability.[1]

This guide moves beyond simple protocols to provide in-depth, field-tested insights into why these side reactions occur and how to mitigate them effectively. We will explore the mechanistic underpinnings of common challenges and offer robust troubleshooting strategies to ensure the success of your synthetic endeavors.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific, frequently encountered problems during the synthesis of aminopicolinic acids. Each issue is presented in a question-and-answer format, detailing the probable cause and a step-by-step resolution protocol.

Issue 1: Significant Loss of Product and Gas Evolution Detected

Question: My reaction to synthesize a picolinic acid derivative is showing a consistently low yield, and I observe significant gas bubbling, especially at elevated temperatures. What is the likely cause and how can I prevent it?

Probable Cause: Thermal Decarboxylation

The most common culprit for this observation is the decarboxylation of the picolinic acid, a chemical reaction that removes the carboxyl group and releases carbon dioxide (CO₂).[2] Picolinic acids (with the carboxyl group at the 2-position) are uniquely susceptible to this side reaction due to the proximity of the ring nitrogen. Upon heating, the acid can spontaneously lose CO₂ to form a reactive ylide or carbene intermediate, often referred to as the "Hammick Intermediate".[2][3] This intermediate can then react with other components in the mixture or simply be protonated, leading to the formation of a substituted pyridine byproduct instead of your desired product.

The stability of the intermediate, facilitated by the adjacent nitrogen atom, makes this a low-energy pathway compared to the decarboxylation of its isomers, nicotinic and isonicotinic acid.[4] Both the neutral, zwitterionic form and the anionic form of picolinic acid can undergo decarboxylation, though often at different rates depending on the pH and solvent.[5][6]

Mechanism of Picolinic Acid Decarboxylation (Hammick Reaction)

G cluster_0 Picolinic Acid cluster_1 Transition State cluster_2 Intermediate Formation cluster_3 Side Product Formation Picolinic Picolinic Acid (or derivative) TS Heat (Δ) Picolinic->TS -CO₂ Intermediate Hammick Intermediate (Ylide/Carbene) TS->Intermediate CO2 CO₂ SideProduct Protonated Byproduct (e.g., Pyridine) Intermediate->SideProduct + H⁺

Caption: Decarboxylation pathway of picolinic acid via a Hammick intermediate.

Troubleshooting Protocol:

  • Temperature Control: This is the most critical parameter. Reduce the reaction temperature as much as possible. If the reaction requires heat, conduct a temperature screening study (e.g., 50°C, 70°C, 90°C) to find the lowest effective temperature that promotes the desired reaction without significant decarboxylation.

  • Solvent Selection: In some cases, the choice of solvent can influence the reaction yield. For instance, in the Hammick reaction, using a high-boiling, non-polar solvent like p-cymene has been shown to improve the yield of the desired carbinol product by favoring the reaction of the intermediate with a carbonyl compound over protonation.[3]

  • pH Management: The rate of decarboxylation is highly pH-dependent. The zwitterionic form often decarboxylates faster than the anionic form.[5][6] If your reaction conditions are acidic, consider if a buffered system or a milder pH range could be used without compromising the primary reaction.

  • Reaction Time: Minimize the reaction time at elevated temperatures. Monitor the reaction closely using TLC or LC-MS and quench it as soon as the starting material is consumed to prevent prolonged exposure of the product to decarboxylation-promoting conditions.

Issue 2: Unexpected Halogenated Byproduct Detected by Mass Spectrometry

Question: I am attempting to synthesize a picolinamide by first converting the picolinic acid to its acid chloride using thionyl chloride (SOCl₂). My final product is contaminated with a chlorinated version of my target molecule. Why is this happening?

Probable Cause: Electrophilic Aromatic Substitution (Halogenation)

The pyridine ring, while generally considered electron-deficient, can still undergo electrophilic substitution reactions under certain conditions. When using reagents like thionyl chloride or oxalyl chloride to activate the carboxylic acid, you are creating a harsh, acidic environment. The reaction of picolinic acid with SOCl₂ can lead to the in-situ formation of electrophilic chlorine species, which can then attack the pyridine ring, most commonly at the 4-position.[7][8] This results in an undesired chlorinated byproduct that can be difficult to separate from the desired amide.

Troubleshooting Workflow for Unwanted Halogenation

G Start Problem: Chlorinated Byproduct Detected Decision1 Is Acid Chloride Formation Necessary? Start->Decision1 Solution1 Use Alternative Coupling Reagents: - HATU, HOBt, EDCI - DCC, HBTU Decision1->Solution1 No Solution2 Modify Acid Chloride Protocol Decision1->Solution2 Yes Path1 No Path2 Yes End Purify & Analyze Product Solution1->End Step2a Lower Reaction Temperature (e.g., 0°C to RT) Solution2->Step2a Step2b Use Stoichiometric SOCl₂ (Avoid large excess) Step2a->Step2b Step2c Consider Alternative Chlorinating Agent (e.g., Oxalyl Chloride with catalytic DMF) Step2b->Step2c Step2c->End

Caption: Decision workflow for mitigating unwanted halogenation.

Troubleshooting Protocol:

  • Avoid Acid Chloride Formation: The most robust solution is to bypass the formation of the acid chloride altogether. Modern peptide coupling reagents are highly efficient for amide bond formation under milder conditions that do not promote ring halogenation.

    • Recommended Reagents: Use carbodiimide-based reagents like DCC or EDCI in combination with additives like HOBt or HATU.[7] These reagents activate the carboxylic acid in situ without generating harsh electrophilic species.

  • Modify Chlorination Conditions: If the acid chloride route is unavoidable, optimize the reaction conditions meticulously.

    • Temperature: Run the reaction at the lowest possible temperature (e.g., start at 0°C and allow it to slowly warm to room temperature).

    • Stoichiometry: Avoid using a large excess of the chlorinating agent. Use a stoichiometric amount (e.g., 1.1-1.2 equivalents) and monitor the conversion of the acid carefully.

  • Purification Strategy: If a small amount of the halogenated byproduct still forms, plan for a robust purification strategy. These byproducts often have different polarity and may be separable by column chromatography or recrystallization.[7]

Frequently Asked Questions (FAQs)

Q1: Why are protecting groups often necessary in aminopicolinic acid synthesis, and which ones should I choose?

The dual functionality of aminopicolinic acids (an acidic carboxyl group and a basic/nucleophilic amino group) presents a significant challenge.[1] One functional group can interfere with reactions targeting the other. Protecting groups are temporary modifications that mask a functional group's reactivity, allowing you to perform chemistry selectively elsewhere in the molecule.[9]

  • When to Protect the Amino Group: The amino group is nucleophilic and will react with electrophiles.[9] If you plan to perform reactions at the carboxyl group (e.g., esterification, acid chloride formation) or on the pyridine ring with electrophilic reagents, you must protect the amine. The most common protecting groups are carbamates like Boc (tert-butyloxycarbonyl) , which is stable to many conditions but easily removed with acid (e.g., TFA), and Cbz (benzyloxycarbonyl) , which is removed by catalytic hydrogenolysis.[10][11]

  • When to Protect the Carboxyl Group: The carboxyl group is acidic and can be deprotonated to form a carboxylate, which can interfere with base-catalyzed reactions. To perform reactions at the amino group (e.g., acylation, alkylation) or use organometallic reagents, you should protect the carboxylic acid, typically as an ester (e.g., methyl or ethyl ester ). These are generally stable and can be hydrolyzed back to the acid under acidic or basic conditions.[12]

The choice of protecting groups should follow an orthogonal strategy , meaning each group can be removed under conditions that do not affect the other, giving you complete control over your synthetic sequence.[9]

Q2: My synthesis involves reducing a nitropicolinic acid to an aminopicolinic acid. What are the common pitfalls?

The reduction of a nitro group is a standard transformation, but on a substituted pyridine ring, several issues can arise.

  • Incomplete Reduction: The reaction may stall at intermediate oxidation states (nitroso or hydroxylamine species), which can be reactive and lead to undesired side products.

    • Solution: Ensure sufficient equivalents of the reducing agent and adequate reaction time. Catalytic hydrogenation (e.g., H₂, Pd/C) is a very clean and effective method.[12] Monitoring by LC-MS is crucial to confirm full conversion to the amine.

  • Over-reduction/Ring Saturation: With powerful reducing agents or under harsh hydrogenation conditions (high pressure/temperature), the pyridine ring itself can be reduced to a piperidine.

    • Solution: Use milder, more selective conditions. Catalytic hydrogenation at moderate pressure (e.g., 50-60 psi) and room temperature is usually sufficient.[12] Chemical reducing agents like SnCl₂/HCl or Fe/NH₄Cl can also be effective and avoid ring saturation.

  • Dehalogenation: If your molecule contains halogen substituents (Cl, Br, I), these can be reductively cleaved during catalytic hydrogenation. This is a common side reaction when using Pd/C.[13]

    • Solution: If dehalogenation is a problem, switch to a chemical reducing agent (e.g., SnCl₂, Fe, Na₂S₂O₄) that will selectively reduce the nitro group without affecting the C-X bond.

Q3: How can I improve the regioselectivity of functionalizing the pyridine ring to introduce the amino group?

Achieving the desired substitution pattern on a pyridine ring is a classic challenge in heterocyclic chemistry.[14] The electronic nature of the ring often directs incoming electrophiles to the 3-position, while nucleophiles and radicals may favor the 2- or 4-positions.

MethodPosition DirectedMechanismKey Considerations
Nitration of Picolinic Acid N-Oxide 4-PositionElectrophilic Aromatic SubstitutionThe N-oxide group activates the 4-position towards electrophiles and can be removed during a subsequent reduction step.[12]
Minisci Reaction 2- or 4-PositionRadical SubstitutionInvolves the reaction of protonated pyridine with a radical source. Selectivity can sometimes be controlled by steric factors.[15]
Directed Ortho-Metalation (DoM) 3- or 5-PositionC-H ActivationRequires a directing group (e.g., an amide) to direct a strong base (like LDA) to deprotonate the adjacent C-H bond, which can then be trapped with an electrophile.
Nucleophilic Aromatic Substitution (SNAr) 2- or 4-PositionNucleophilic AttackRequires a good leaving group (like a halide) at the target position. An amino group can be introduced using ammonia or an equivalent.

For synthesizing 4-aminopicolinic acid, a reliable route involves the nitration of picolinic acid N-oxide, which strongly directs the nitro group to the 4-position. The subsequent reduction of both the nitro group and the N-oxide yields the desired product.[12]

References

Picolinic Acid HPLC Analysis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the HPLC separation of picolinic acid. As a small, polar, and ionizable molecule, picolinic acid (pyridine-2-carboxylic acid) presents unique challenges in liquid chromatography. This guide is designed for researchers, scientists, and drug development professionals to navigate these challenges, offering in-depth, field-proven insights to develop robust and reliable analytical methods. We will move from foundational questions to specific, hands-on troubleshooting of common experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered when first developing an HPLC method for picolinic acid.

Q1: What are the key physicochemical properties of picolinic acid that I need to consider for HPLC method development?

A1: Understanding the properties of picolinic acid is the foundation of a successful separation.

  • Polarity: Picolinic acid is a highly polar compound, making it poorly retained on traditional reversed-phase columns like C18 and C8 under standard conditions.[1]

  • Ionization (pKa): Picolinic acid has two pKa values, approximately 1.07 (for the pyridine nitrogen) and 5.4 (for the carboxylic acid group).[2][3] Its charge state is highly dependent on the mobile phase pH, which is the most critical parameter to control. Between a pH of ~2 and ~5, it exists primarily as a zwitterion. Above pH 5.4, it is anionic.

  • UV Absorbance: Picolinic acid has a UV chromophore due to its pyridine ring, with a maximum absorbance (λmax) around 264-265 nm.[4][5] This makes UV detection a straightforward choice.

  • Solubility: It is highly soluble in water (887 g/L at 20°C) and soluble in polar organic solvents like methanol but almost insoluble in non-polar solvents like ether and chloroform.[3][6][7]

Q2: My picolinic acid peak is eluting at or near the void volume on my C18 column. What is the primary cause and how can I increase retention?

A2: This is the most common issue in reversed-phase chromatography of picolinic acid. The cause is insufficient interaction between the polar/ionized analyte and the non-polar stationary phase. Here are the primary strategies to increase retention:

  • Mobile Phase pH Adjustment: The pH must be controlled with a suitable buffer. For a C18 column, lowering the mobile phase pH to ~2.5-3.0 using a phosphate or formate buffer will suppress the ionization of the carboxylic acid group, making the molecule less polar and increasing retention.[8][9]

  • Ion-Pair Chromatography (IPC): This is a highly effective technique.[10] Adding a positively charged ion-pair reagent, such as tetrabutylammonium hydrogen sulfate (TBAHS), to the mobile phase forms a neutral, hydrophobic ion pair with the anionic picolinic acid.[4][10] This new complex is well-retained on a C18 column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining highly polar compounds.[11][12] This technique uses a polar stationary phase (like silica, amine, or amide) with a mobile phase rich in organic solvent (typically >70% acetonitrile).[5][11] Here, water is the "strong" eluting solvent.

Q3: Which HPLC mode is best for picolinic acid analysis? Reversed-Phase, HILIC, or Ion-Exchange?

A3: The "best" mode depends on your sample matrix, required sensitivity, and available instrumentation.

Chromatography Mode Principle Advantages Disadvantages Best For
Reversed-Phase (with pH suppression) Partitions the analyte between a non-polar stationary phase and a polar mobile phase. Retention is increased by making the analyte more neutral.Ubiquitous columns (C18), simple mobile phases, good for MS compatibility (with volatile buffers like formic acid).Often provides only modest retention for picolinic acid. Can suffer from peak tailing.Simple, clean matrices where high retention is not critical.
Ion-Pair Reversed-Phase (IPC) Forms a neutral ion pair with the analyte, which is then retained by the non-polar stationary phase.[13]Excellent and highly adjustable retention on standard C18 columns.[4]Can require long equilibration times, may cause baseline noise, and ion-pair reagents are not ideal for mass spectrometry (MS) as they can cause ion suppression.Complex matrices (e.g., biological fluids) requiring high specificity and when using UV detection.[4]
HILIC Partitions the analyte between a polar stationary phase and a non-polar mobile phase via a water-enriched layer on the stationary phase surface.[12]Excellent retention for very polar compounds.[11] High organic mobile phases can enhance MS sensitivity.Can be sensitive to mobile phase water content and salt concentration. Longer equilibration times than RP.When reversed-phase methods fail to provide adequate retention or for LC-MS applications.
Mixed-Mode (Ion-Exchange/RP) Utilizes stationary phases with both ion-exchange and reversed-phase characteristics for tunable selectivity.[14]Offers unique selectivity that can be manipulated by both mobile phase pH and organic content.[14][15]Column selection is more specialized. Method development can be more complex.Separating picolinic acid from its isomers (e.g., nicotinic acid) or other closely related polar compounds.[14]

Part 2: Troubleshooting Guide

This section provides a systematic approach to resolving specific experimental problems in a question-and-answer format.

Problem 1: Poor Peak Shape (Tailing or Asymmetric Peak)

Q: My picolinic acid peak is tailing significantly. I've confirmed my mobile phase pH is correct. What are the next steps?

A: Peak tailing for an acidic analyte like picolinic acid is often caused by unwanted secondary interactions with the stationary phase or issues with the HPLC system itself.[16] Follow this logical flow to diagnose the root cause.

G start Peak Tailing Observed for Picolinic Acid check_all_peaks Q1: Are ALL peaks in the chromatogram tailing? start->check_all_peaks system_issue Indicates a SYSTEM problem, not a chemical one. check_all_peaks->system_issue yes_system analyte_issue Indicates an ANALYTE-SPECIFIC chemical interaction. check_all_peaks->analyte_issue no_analyte yes_system YES cause_frit Cause 1: Blocked column inlet frit or guard column. system_issue->cause_frit cause_deadvol Cause 2: Excessive extra-column volume (dead volume). system_issue->cause_deadvol sol_frit Solution: Reverse flush column to waste. Replace guard column. [26, 27] cause_frit->sol_frit sol_deadvol Solution: Check all fittings. Use shortest possible tubing with narrow ID. [25] cause_deadvol->sol_deadvol no_analyte NO cause_silanol Cause 1: Secondary interaction with acidic silanols on silica surface. [18] analyte_issue->cause_silanol cause_metal Cause 2: Chelation with trace metals in the stationary phase or system. [18] analyte_issue->cause_metal sol_silanol Solution A: Use a modern, high-purity, end-capped column. Solution B: Add a competing base (e.g., 5-10 mM triethylamine) to the mobile phase to block active sites. cause_silanol->sol_silanol sol_metal Solution: Add a small amount of a chelating agent like EDTA (~0.1 mM) to the mobile phase. cause_metal->sol_metal

Figure 1. Troubleshooting flowchart for peak tailing.

Explanation of Causality:

  • Systemic Tailing: If all peaks tail, the problem lies in a physical part of the system that affects every compound, such as a blockage distorting the flow path or dead volume causing band broadening.[17]

  • Analyte-Specific Tailing: If only the picolinic acid peak (or other polar, acidic peaks) tails, the issue is a specific chemical interaction.[16]

    • Silanol Interactions: Residual, un-capped silanol groups (Si-OH) on the surface of silica-based columns are acidic and can strongly interact with polar functional groups on analytes, causing a secondary retention mechanism that leads to tailing. Modern, fully end-capped columns minimize this, but adding a competing base can effectively block these sites.[16]

    • Metal Chelation: The arrangement of the nitrogen and carboxylic acid in picolinic acid makes it an excellent chelating agent for metals. Trace metal ions (like iron or nickel) in the silica matrix or leached from stainless steel frits and tubing can create active sites that chelate the analyte, causing tailing.[16]

Problem 2: Inconsistent Retention Times

Q: The retention time for my picolinic acid peak is drifting or jumping between injections. What should I check?

A: Unstable retention times point to a lack of equilibrium in the system or changes in the mobile phase composition.

  • Column Equilibration (Most Common Cause):

    • The Issue: HILIC and Ion-Pair Chromatography require significantly longer equilibration times than standard reversed-phase. If the column is not fully equilibrated with the mobile phase, retention times will drift (usually downwards) until equilibrium is reached.

    • The Protocol:

      • Always flush a new column with an appropriate solvent (e.g., isopropanol) before use.

      • For IPC or HILIC, equilibrate the column with the starting mobile phase for at least 20-30 column volumes. For a 4.6 x 150 mm column at 1 mL/min, this means equilibrating for 30-45 minutes.

      • After a gradient run, ensure the column is fully re-equilibrated to the initial conditions before the next injection. This may require a longer post-run time than you expect.

  • Mobile Phase pH and Buffer Instability:

    • The Issue: The retention of picolinic acid is extremely sensitive to pH. If the buffer capacity is insufficient or the mobile phase was prepared incorrectly, the pH can be inconsistent, leading to variable retention.[16]

    • The Protocol:

      • Verify Buffer Choice: Use a buffer within +/- 1 pH unit of its pKa for maximum buffering capacity. For example, a phosphate buffer is effective around pH 2.1 and 7.2, but weak around pH 4-5.[18] Formate buffers are good around pH 3.75.

      • Check Mobile Phase Preparation: Always measure pH after mixing aqueous and organic components, as the addition of organic solvent can alter the pH.

      • Ensure Freshness: Some mobile phases, especially those at low or high pH or containing additives like triethylamine, can degrade over time. Prepare fresh mobile phase daily.

  • Temperature Fluctuation:

    • The Issue: Chromatography is a temperature-dependent process. If the ambient laboratory temperature fluctuates or if the column is not thermostatted, retention times can drift.

    • The Protocol: Always use a column oven set to a stable temperature, typically 5-15°C above ambient (e.g., 30-40°C), to ensure reproducibility.

Problem 3: Low Sensitivity / Small Peak Area

Q: My picolinic acid peak is very small, and I need better sensitivity. How can I improve my detection?

A: Low sensitivity can be an issue with the detection wavelength, the mobile phase, or the injection itself.

  • Optimize Detection Wavelength:

    • The Issue: While the λmax is around 265 nm, the mobile phase composition can slightly alter this.[19] Furthermore, if your mobile phase contains additives that absorb at 265 nm, your baseline noise will be high, reducing the signal-to-noise ratio.

    • The Protocol:

      • Use your photodiode array (PDA) or UV detector to scan a standard of picolinic acid in your mobile phase to confirm the true λmax under your conditions.

      • Check the UV absorbance of your mobile phase blank. If it is high, consider using more UV-transparent buffers (e.g., phosphate or sulfate instead of TFA if possible) or a higher purity grade of solvent.[20]

  • Increase Signal with Advanced Detection:

    • The Issue: For trace-level analysis, UV detection may not be sufficient.

    • The Protocol:

      • Fluorescence Detection: Picolinic acid can form a fluorescent complex. A highly sensitive method involves post-column derivatization where the column effluent is mixed with a zinc acetate solution and irradiated with UV light, producing a fluorescent product that can be detected with high sensitivity (Ex: 336 nm, Em: 448 nm).[8][9][21]

      • Mass Spectrometry (LC-MS): This is the gold standard for sensitivity and specificity. HILIC is particularly well-suited for LC-MS as the high organic content of the mobile phase aids in efficient desolvation and ionization in the MS source.

  • Check Injection and Sample Solvent:

    • The Issue: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., injecting a sample in 100% methanol into a mobile phase with 5% methanol), the peak can be distorted and broadened, reducing its height. This is known as solvent mismatch.

    • The Protocol: Whenever possible, dissolve and inject your sample in the initial mobile phase. If this is not possible due to solubility constraints, inject the smallest possible volume to minimize the effect.

References

Technical Support Center: Scaling Up 4-(Hydroxymethyl)picolinic Acid Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 4-(hydroxymethyl)picolinic acid (4-HMPA). This guide is designed for researchers, process chemists, and drug development professionals to navigate the common challenges encountered when transitioning from bench-scale synthesis to larger-scale production. Our goal is to provide practical, experience-driven advice to ensure robust, reproducible, and efficient manufacturing of this key chemical intermediate.

This compound (CAS 923169-37-3) is a heterocyclic compound widely used in pharmaceutical research and organic synthesis as a versatile building block for advanced drug intermediates.[1][2] It is a white crystalline powder with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol .[1] Proper handling and storage in an inert atmosphere at 2–8 °C are crucial for maintaining its stability and purity.[1]

This document is structured as a series of frequently asked questions and detailed troubleshooting guides to directly address specific issues you may encounter during your scale-up campaigns.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary applications of this compound?

4-HMPA is a valuable building block in medicinal chemistry and materials science. Its bifunctional nature, containing both a carboxylic acid and a hydroxymethyl group on a pyridine ring, makes it an ideal starting point for creating more complex molecules.[1] It is frequently used in the synthesis of ligands for metal ion complexation and as an intermediate for active pharmaceutical ingredients (APIs).[2][3]

Q2: What is the most common synthetic route for 4-HMPA, and what are the typical starting materials?

While various synthetic routes exist for picolinic acid derivatives, a common and straightforward approach for 4-HMPA involves the selective oxidation of the methyl group of a precursor like 4-methylpicolinic acid or its ester. This method is analogous to the well-established laboratory oxidation of picolines using reagents like potassium permanganate (KMnO₄).[4][5] The challenge lies in controlling the oxidation to prevent the formation of the corresponding dicarboxylic acid.

Q3: What are the most critical challenges when scaling up 4-HMPA production from grams to kilograms?

Scaling up any chemical synthesis introduces complexities that are often not apparent at the bench scale.[6] For 4-HMPA, the key challenges are:

  • Exotherm Management: Oxidation reactions are often highly exothermic. What is easily managed in a small flask with an ice bath can become a serious safety hazard in a large reactor if heat cannot be dissipated effectively.[6]

  • Mixing and Reagent Addition: Ensuring homogenous mixing in a large volume is critical to avoid localized high concentrations of reagents, which can lead to side reactions and impurity formation. The rate of reagent addition becomes a crucial process parameter.

  • Workup and Product Isolation: Methods like filtration and extraction that are simple on a small scale can become time-consuming and lead to product loss at a larger scale.[7]

  • Purification Strategy: Reliance on column chromatography for purification is not economically viable or practical for large quantities. Developing a robust crystallization or precipitation method is essential for industrial production.[7]

Q4: How should I properly store bulk quantities of 4-HMPA?

For optimal stability, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C).[1] This prevents potential degradation from air, moisture, and elevated temperatures.

Part 2: Synthesis & Scale-Up Troubleshooting Guide

This section addresses specific problems encountered during the synthesis and purification of 4-HMPA in a question-and-answer format.

Issue 1: Low or Inconsistent Yield in the Oxidation Step

Q: My oxidation reaction of 4-methylpicolinic acid works well on a 5-gram scale, but the yield dropped significantly when I scaled up to 100 grams. What could be the cause?

This is a classic scale-up problem often rooted in heat and mass transfer limitations.

Possible Cause Explanation & Recommended Solution
Poor Temperature Control Causality: The surface-area-to-volume ratio decreases as you scale up, making heat dissipation less efficient.[6] An uncontrolled exotherm can lead to thermal degradation of the starting material and product, or promote side reactions like over-oxidation. Solution: Use a jacketed reactor with a reliable temperature control unit.Control the addition rate of the oxidizing agent to manage the rate of heat generation.Monitor the internal reaction temperature, not just the bath/jacket temperature.
Inefficient Mixing Causality: In a large vessel, inadequate stirring can create "hot spots" or areas of high reagent concentration. This can lead to the formation of impurities, such as the over-oxidized pyridine-2,4-dicarboxylic acid. Solution: Use an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous mixing.Visually confirm that solids are well-suspended and the mixture is homogenous.
Incomplete Reaction Causality: Larger reactions may require longer reaction times to reach completion due to slower heating and cooling cycles.[7] Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or HPLC). Do not rely solely on the time specified in the small-scale procedure.Continue the reaction until the starting material is consumed.

Below is a decision tree to help diagnose low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_purity Analyze Crude Product by HPLC/NMR start->check_purity impurity_profile New Impurities Present? check_purity->impurity_profile over_oxidation Over-oxidation Product Detected impurity_profile->over_oxidation Yes degradation Degradation Products Detected impurity_profile->degradation Yes incomplete High % of Starting Material Remains impurity_profile->incomplete No, mostly SM solution_over_oxidation Improve Mixing & Control Reagent Addition Rate over_oxidation->solution_over_oxidation solution_degradation Improve Temperature Control (Jacketed Reactor) degradation->solution_degradation solution_incomplete Increase Reaction Time & Monitor Progress incomplete->solution_incomplete

Caption: Troubleshooting workflow for low yield.

Issue 2: Challenges in Product Isolation and Purification

Q: After quenching my large-scale reaction, I'm struggling to isolate the product. The workup is messy, and my attempts at purification by column chromatography are impractical. How can I improve this?

Moving away from chromatography is the single most important step for scalable purification. The focus must shift to developing a robust crystallization procedure.

Possible Cause Explanation & Recommended Solution
Product Lost in Aqueous Layer Causality: 4-HMPA has some water solubility due to its polar functional groups. During aqueous workup, a significant portion of the product may remain in the aqueous phase.[8] Solution: pH Adjustment: Carefully adjust the pH of the aqueous solution to the isoelectric point of 4-HMPA to minimize its solubility and induce precipitation.Extraction: If the product remains soluble, perform multiple extractions with a suitable organic solvent. For large volumes, consider a continuous liquid-liquid extraction setup.
Formation of Tars/Oils Causality: Uncontrolled reaction conditions can lead to the formation of polymeric side products or "tars," which complicate isolation.[9] Solution: Revisit Reaction Conditions: Address the root cause by improving temperature control and mixing during the reaction.Anti-Solvent Precipitation: Dissolve the crude material in a minimal amount of a good solvent (e.g., methanol, water) and then slowly add an anti-solvent (e.g., acetone, acetonitrile) to selectively precipitate the desired product, leaving impurities in the solution.
Impracticality of Chromatography Causality: Flash chromatography is not a scalable purification method for bulk manufacturing due to high solvent consumption, time, and cost.[7] Solution: Develop a Recrystallization Protocol: This is the most critical step for scale-up. Screen a variety of solvents and solvent/anti-solvent systems to find conditions that provide high recovery and excellent purity. (See Protocol 3 below).Activated Carbon Treatment: If the product is colored, a hot filtration over a small amount of activated carbon can remove colored impurities before crystallization.

Part 3: Experimental Protocols

Protocol 1: Lab-Scale Synthesis via Permanganate Oxidation (Illustrative)

This protocol is for illustrative purposes and should be adapted and optimized based on laboratory findings.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 4-methylpicolinic acid (1.0 eq) in an appropriate volume of water.

  • Reaction: Cool the solution in an ice bath to 0-5 °C. Slowly add a solution of potassium permanganate (KMnO₄, ~2.0-3.0 eq) in water dropwise, ensuring the internal temperature does not exceed 10 °C.

  • Monitoring: Stir the reaction mixture at room temperature after the addition is complete. Monitor the disappearance of the purple permanganate color and the consumption of starting material by TLC or HPLC. The reaction typically takes several hours.

  • Workup: Once the reaction is complete, quench by adding a small amount of ethanol or sodium bisulfite to destroy any excess KMnO₄. Filter the mixture through a pad of celite to remove the manganese dioxide (MnO₂) precipitate. Wash the filter cake with hot water.

  • Isolation: Combine the filtrates and acidify carefully with concentrated HCl to a pH of ~3-4. The product, 4-HMPA, should precipitate as a white solid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Protocol 2: Scale-Up Workflow Diagram

The following diagram outlines the logical flow for scaling up the production process.

scale_up_workflow cluster_prep Phase 1: Preparation & Synthesis cluster_iso Phase 2: Isolation & Purification cluster_final Phase 3: Finishing & QC reagent_prep Raw Material QC & Staging synthesis Controlled Synthesis in Jacketed Reactor reagent_prep->synthesis monitoring In-Process Control (IPC) via HPLC/TLC synthesis->monitoring workup Quench & Filtration of MnO2 monitoring->workup precipitation pH Adjustment & Crude Precipitation workup->precipitation recrystallization Recrystallization from Optimized Solvent System precipitation->recrystallization drying Product Drying (Vacuum Oven) recrystallization->drying final_qc Final QC Analysis (Purity, Identity, Residual Solvents) drying->final_qc packaging Packaging under Inert Atmosphere final_qc->packaging

Caption: General workflow for scaling up 4-HMPA production.

Protocol 3: Purification by Recrystallization
  • Solvent Screening: In small vials, test the solubility of the crude 4-HMPA in various solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile) at room temperature and at reflux. A good single solvent for recrystallization will dissolve the compound when hot but not when cold.

  • Procedure: a. Place the crude 4-HMPA in an appropriately sized flask. b. Add the minimum amount of the chosen hot solvent to completely dissolve the solid. c. If the solution is colored, you may add a small amount of activated carbon and perform a hot filtration. d. Allow the solution to cool slowly to room temperature. Crystal formation should begin. e. Once at room temperature, cool the flask further in an ice bath for at least one hour to maximize crystal recovery.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified 4-HMPA in a vacuum oven at a suitable temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 4: Quality Control - Analytical Methods

Robust analytical methods are essential for ensuring batch-to-batch consistency.

Technique Purpose Typical Parameters
HPLC Purity assessment and impurity profiling.Column: C18 reversed-phase. Mobile Phase: Gradient of water with 0.1% formic acid and acetonitrile. Detection: UV at ~265 nm.[10]
¹H and ¹³C NMR Structural confirmation and identification of the final product.Solvent: DMSO-d₆ or D₂O with base.
LC-MS Identification of unknown impurities by mass.Coupled with the HPLC method; provides mass-to-charge ratio of eluted peaks.[11]
Karl Fischer Determination of water content.Crucial for a final product specification.

References

Technical Support Center: Managing Impurities in 4-(Hydroxymethyl)picolinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(hydroxymethyl)picolinic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and effectively manage impurities during the synthesis of this important pharmaceutical building block.[1][2] The control of impurities is a critical aspect of active pharmaceutical ingredient (API) manufacturing to ensure the safety, efficacy, and quality of the final drug product.[3][4][5]

This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly question-and-answer format. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity.

I. Overview of this compound Synthesis & Impurity Profile

This compound is a heterocyclic compound with applications in pharmaceutical research and as a building block for more complex drug intermediates.[1] Its synthesis, while achievable through various routes, can present challenges related to impurity formation. A comprehensive understanding of the reaction mechanism and potential side reactions is paramount for effective impurity control.

The overall quality of the final product is highly dependent on the purity of starting materials and the control of reaction conditions.[6] Impurities can arise from starting materials, intermediates, by-products, and degradation products.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may be encountered during the synthesis of this compound.

Question 1: I am observing a significant amount of an unknown impurity with a similar retention time to my product in the HPLC analysis. What could it be and how can I mitigate it?

Answer:

An impurity with a similar polarity to this compound could potentially be an isomer or a closely related analogue. One common culprit is the formation of isomeric impurities , where the hydroxymethyl group is at a different position on the pyridine ring.

Potential Cause:

  • Non-selective starting materials: If the synthesis starts from a substituted pyridine that is not selectively functionalized at the desired positions, a mixture of isomers can be carried through the synthetic sequence.

  • Side reactions during functionalization: Depending on the synthetic route, the introduction of the hydroxymethyl or carboxylic acid groups might not be completely regioselective, leading to the formation of isomers.

Troubleshooting Workflow:

Caption: Workflow for identifying and mitigating isomeric impurities.

Recommended Actions:

  • Impurity Characterization: Isolate the impurity using preparative HPLC and characterize its structure using techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

  • Starting Material Analysis: Carefully analyze the purity and isomeric composition of your starting pyridine derivative using HPLC and NMR.

  • Reaction Condition Optimization: If the impurity is formed during a reaction step, systematically optimize conditions such as temperature, reaction time, and stoichiometry of reagents to favor the formation of the desired product.[6]

  • Purification Strategy: Develop a robust purification method, such as recrystallization or column chromatography, to effectively remove the isomeric impurity. The choice of solvent system for purification is critical and should be optimized based on the solubility differences between the product and the impurity.

Question 2: My final product has a yellowish tint, and the purity by HPLC is lower than expected. What could be the cause?

Answer:

A yellowish discoloration often indicates the presence of oxidation or degradation products . The hydroxymethyl group in this compound is susceptible to oxidation, which can lead to the formation of the corresponding aldehyde or carboxylic acid.

Potential Causes:

  • Exposure to air/oxidants: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to oxidation.

  • Harsh reaction conditions: Overly aggressive oxidizing agents or high reaction temperatures can promote the formation of these impurities.

  • Instability during work-up or storage: The product may degrade if exposed to light, high temperatures, or non-inert atmospheres during isolation and storage.[7]

Troubleshooting Workflow:

Caption: Workflow for addressing product discoloration due to oxidation.

Recommended Actions:

  • Inert Atmosphere: Conduct reactions, work-up procedures, and storage under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Temperature Control: Maintain strict temperature control throughout the synthesis and purification process. Avoid excessive heating.

  • Antioxidant Addition: In some cases, the addition of a small amount of an antioxidant during work-up or storage may be beneficial, but this must be carefully evaluated to ensure it does not introduce a new impurity.

  • Purification: Utilize purification techniques like recrystallization from a suitable solvent to remove colored impurities. Activated carbon treatment can also be effective in removing colored bodies.

Question 3: I am detecting residual starting materials in my final product. How can I improve the conversion?

Answer:

Incomplete conversion is a common issue that can often be resolved by optimizing reaction parameters.

Potential Causes:

  • Insufficient reaction time or temperature: The reaction may not have proceeded to completion.

  • Inadequate mixing: Poor mixing can lead to localized concentration gradients and incomplete reactions, especially in heterogeneous reaction mixtures.

  • Catalyst deactivation: If a catalyst is used, it may have lost its activity over the course of the reaction.

  • Equilibrium limitations: The reaction may be reversible, reaching an equilibrium that leaves a certain amount of starting material unreacted.

Recommended Actions:

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique like HPLC or TLC to determine the point of maximum conversion.[6][8]

  • Optimize Reaction Parameters:

    • Temperature: Gradually increase the reaction temperature while monitoring for the formation of degradation products.

    • Time: Extend the reaction time.

    • Stoichiometry: Consider using a slight excess of one of the reagents to drive the reaction to completion.

  • Catalyst Evaluation: If a catalyst is used, ensure it is fresh and active. Consider increasing the catalyst loading or using a more active catalyst.

  • Work-up and Purification: A well-designed work-up procedure can help in removing unreacted starting materials. For instance, if the starting material has a different acidity or basicity than the product, an acid-base extraction can be employed.

III. Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods used for purity assessment of this compound?

A1: The most common and powerful technique for purity assessment is High-Performance Liquid Chromatography (HPLC) , often coupled with a UV detector.[6][9] For structural confirmation and identification of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[4][10] Thin-Layer Chromatography (TLC) can be a quick and useful tool for reaction monitoring.[8]

Q2: What are the regulatory guidelines for impurity levels in APIs?

A2: Regulatory agencies like the FDA and EMA follow the guidelines set by the International Council for Harmonisation (ICH). Specifically, ICH Q3A and Q3B provide guidance on reporting, identification, and qualification of impurities in new drug substances and products.[3] Generally, impurities present at a level of 0.1% or higher need to be identified and characterized.[6]

Q3: How can I control the formation of by-products from side reactions?

A3: Controlling by-products requires a deep understanding of the reaction mechanism. Key strategies include:

  • Optimizing reaction conditions: Fine-tuning temperature, pressure, pH, and solvent can significantly influence the selectivity of the desired reaction over side reactions.[6]

  • Order of reagent addition: The sequence in which reagents are added can be critical in minimizing unwanted side reactions.

  • Use of selective reagents: Employing reagents that are known to be highly selective for the desired transformation can prevent the formation of by-products.

Q4: What are the best practices for storing this compound to maintain its purity?

A4: To ensure long-term stability, this compound should be stored in a well-sealed container under an inert atmosphere (nitrogen or argon).[11] It should be kept in a cool, dry, and dark place to prevent degradation from heat, moisture, and light.[11]

IV. Data Summary and Experimental Protocols

Table 1: Common Impurities in this compound Synthesis
Impurity TypePotential StructureCommon CauseRecommended Analytical Technique
Isomeric ImpurityHydroxymethyl group at position 3, 5, or 6Non-selective starting material or side reactionHPLC, LC-MS, NMR
Oxidation Product4-Formylpicolinic acidExposure to air/oxidants, high temperatureHPLC, LC-MS
Over-oxidation ProductPyridine-2,4-dicarboxylic acidHarsh oxidation conditionsHPLC, LC-MS
Unreacted Starting Materiale.g., 4-Methyl-2-cyanopyridineIncomplete reactionHPLC, GC
Residual Solventse.g., Toluene, DMFInefficient dryingGas Chromatography (GC)
Protocol 1: General HPLC Method for Purity Analysis

This protocol provides a starting point for developing a specific HPLC method. Method optimization will be required based on the specific impurity profile.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-19 min: 95% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 265 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Protocol 2: Recrystallization for Purification
  • Dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., water, ethanol, or a mixture).

  • If colored impurities are present, add a small amount of activated carbon and heat for a short period.

  • Hot filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

V. Conclusion

The successful synthesis of high-purity this compound hinges on a proactive approach to impurity management.[5][7] By understanding the potential sources of impurities and implementing robust analytical and purification strategies, researchers and drug development professionals can ensure the quality and consistency of this critical pharmaceutical intermediate. This guide provides a foundation for troubleshooting common issues, but it is essential to apply these principles with a thorough understanding of the specific synthetic route being employed.

VI. References

  • The Critical Role of Impurity Control in API & Drug Product Manufacturing | FB Pharmtech. (URL: 3)

  • The control of API impurities - A critical issue to the pharmaceutical industry. (URL: 4)

  • Mastering API Synthesis: Route Selection & Impurity Control - At Tianming Pharmaceutical. (URL: 6)

  • How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (URL: 7)

  • Control of Pharmaceutical Impurities in Pharmaceutical Drug Products - Veeprho. (URL: 5)

  • Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - PubMed Central. (URL: 10)

  • Picolinic acid - Wikipedia. (URL: 12)

  • This compound | 923169-37-3 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid - PubMed Central. (URL: 13)

  • 923169-37-3|this compound|BLD Pharm. (URL: 11)

  • Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - NIH. (URL: 9)

  • 4 Hydroxymethyl Picolinic Acid Powder at best price in Isnapur - IndiaMART. (URL: 1)

  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (URL: 8)

  • 923169-37-3 (this compound) Manufacturers - Srini Chem. (URL: 2)

References

Validation & Comparative

A Comparative Guide to the Mass Spectrometric Analysis of 4-(Hydroxymethyl)picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical analysis of the mass spectrometric behavior of 4-(hydroxymethyl)picolinic acid (4-HMPA), a key building block in pharmaceutical and agrochemical synthesis.[1] By examining its predicted fragmentation patterns and comparing them to structurally related compounds, this document offers researchers a robust framework for method development, identification, and quantification.

Introduction: The Analytical Significance of this compound

This compound is a pyridinecarboxylic acid derivative characterized by a pyridine ring substituted with a carboxylic acid at position 2 and a hydroxymethyl group at position 4. Its molecular formula is C7H7NO3 with a molecular weight of 153.14 g/mol .[2] Its utility as a synthetic intermediate necessitates reliable analytical methods for its characterization and quality control.[1]

Furthermore, its parent compound, picolinic acid, is a well-established matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, particularly for the analysis of nucleic acids.[3] Understanding the mass spectrometric characteristics of 4-HMPA is therefore crucial not only for its direct analysis but also for exploring its potential as a functional alternative to other picolinic acid-based reagents and matrices. This guide will delve into the expected data from both liquid and gas chromatography-mass spectrometry, providing detailed experimental protocols and a comparative analysis with relevant alternatives.

Foundational Mass Spectrometry Techniques

To fully appreciate the data presented, a brief overview of the primary ionization techniques discussed is warranted:

  • Electrospray Ionization (ESI): A "soft" ionization technique commonly coupled with Liquid Chromatography (LC). It generates ions directly from a solution, typically by protonating ([M+H]+) or deprotonating ([M-H]-) the analyte. This method is ideal for polar, thermally labile molecules like 4-HMPA, and it generally produces minimal fragmentation in the initial ionization stage, making it excellent for determining molecular weight. Tandem mass spectrometry (MS/MS) is then used to induce and analyze fragmentation for structural elucidation.

  • Electron Ionization (EI): A "hard" ionization technique typically used with Gas Chromatography (GC). High-energy electrons bombard the analyte in the gas phase, causing ionization and extensive, reproducible fragmentation.[4] This creates a characteristic "fingerprint" spectrum that is highly useful for structural identification and library matching. Due to the low volatility of 4-HMPA, derivatization is required to convert it into a more volatile form suitable for GC analysis.[5]

Mass Spectrometric Profile of this compound

While a publicly available, peer-reviewed mass spectrum for 4-HMPA is not readily found, its behavior can be reliably predicted based on fundamental chemical principles and data from analogous structures.

PropertyValueSource
Chemical Formula C7H7NO3
Molecular Weight 153.14 g/mol
CAS Number 923169-37-3[2]
Predicted [M+H]+ (ESI) m/z 154.050N/A
Predicted [M-H]- (ESI) m/z 152.035N/A
Nominal M+• (EI) m/z 153N/A
Predicted ESI-MS/MS Fragmentation

In tandem mass spectrometry (MS/MS), the protonated molecular ion ([M+H]+ at m/z 154) is expected to undergo fragmentation through several key pathways involving its functional groups:

  • Loss of Water (H2O): The hydroxymethyl group can easily lose a molecule of water, resulting in a prominent fragment ion at m/z 136 . This is a very common fragmentation pathway for molecules containing alcohol moieties.

  • Loss of Formic Acid (CH2O2): A concerted loss of the carboxylic acid group as formic acid can lead to a fragment at m/z 108 .

  • Decarboxylation (CO2): Loss of carbon dioxide from the carboxyl group, often accompanied by the loss of H2 from the hydroxymethyl group, can also occur.

G M_H [M+H]+ m/z 154.05 frag1 [M+H - H2O]+ m/z 136.04 M_H->frag1 - H2O frag2 [M+H - HCOOH]+ m/z 108.06 M_H->frag2 - HCOOH frag3 [M+H - H2O - CO]+ m/z 108.04 frag1->frag3 - CO

Predicted EI-MS Fragmentation (Post-Derivatization)

For GC-MS analysis, 4-HMPA would first be derivatized, for example, by converting the active hydrogens on the carboxyl and hydroxyl groups to trimethylsilyl (TMS) esters/ethers.[6][7] The resulting di-TMS derivative would have a significantly higher molecular weight.

However, considering the hypothetical fragmentation of the underivatized molecule in an EI source reveals the influence of high-energy ionization:

  • Molecular Ion (M+•): A peak at m/z 153 corresponding to the intact molecule radical cation.

  • Loss of Hydroxyl Radical (•OH): Cleavage of the C-O bond in the carboxylic acid group results in a fragment at m/z 136 .

  • Loss of Carboxyl Radical (•COOH): Cleavage of the bond between the pyridine ring and the carboxyl group yields a fragment at m/z 108 .

  • Loss of Hydroxymethyl Radical (•CH2OH): Cleavage of the bond between the ring and the hydroxymethyl group produces a fragment at m/z 122 .

Comparative Analysis with Alternative Compounds

Comparing 4-HMPA with structurally similar molecules provides critical context for interpreting its mass spectrum.

Comparison with Picolinic Acid

Picolinic acid (Pyridine-2-carboxylic acid) is the parent compound of 4-HMPA, lacking the 4-(hydroxymethyl) substituent. Its mass spectrometric behavior provides a direct baseline for identifying fragments unique to the hydroxymethyl group.

AnalyteMolecular Ion (m/z)Key Fragment Ions (m/z) and Neutral LossesIonization
This compound 154 [M+H]+136 (-H2O), 108 (-HCOOH)ESI
Picolinic Acid 124 [M+H]+78 (-HCOOH)ESI
This compound 153 [M]+•136 (-•OH), 108 (-•COOH), 122 (-•CH2OH)EI
Picolinic Acid (TMS derivative) 195 [M]+•180 (-CH3), 79 (Pyridine fragment)EI[6][7]

The key differentiator is the facile loss of water (18 Da) from 4-HMPA in ESI-MS/MS, a pathway unavailable to picolinic acid. This specific neutral loss is a strong diagnostic marker for the presence of the hydroxymethyl group.

Comparison with Alternative MALDI Matrices

Picolinic acid is a known MALDI matrix.[3] For applications like MALDI imaging, researchers often compare matrices to optimize performance for specific analytes, such as lipids.[8][9][10][11] Common alternatives include 2,5-dihydroxybenzoic acid (DHB) and α-cyano-4-hydroxycinnamic acid (CHCA).

MatrixTypical AnalytesKey Characteristics
4-HMPA (Hypothesized) Peptides, Nucleic AcidsIncreased polarity from the -CH2OH group might improve co-crystallization with highly polar analytes. Potential for slightly softer ionization compared to picolinic acid.
Picolinic Acid Oligonucleotides, ProteinsEffective for nucleic acids; can be superior to 3-hydroxypicolinic acid.[3]
2,5-DHB Peptides, Proteins, LipidsProvides high sensitivity and is tolerant of salts. Often used in lipid analysis with MALDI-2 post-ionization.[11]
CHCA Peptides, Proteins (<30 kDa)Forms homogenous, fine crystals. Good for achieving high resolution.

The introduction of the hydroxymethyl group to the picolinic acid structure increases its polarity. This could potentially alter its crystallization properties and its interaction with analytes, making it a candidate for specialized MALDI applications where analyte compatibility is key. Empirical testing would be required to validate its performance against established matrices.

Validated Experimental Protocols

The following protocols provide a starting point for the reliable mass spectrometric analysis of 4-HMPA in a research setting.

Protocol 1: LC-MS/MS Analysis

This method is ideal for quantifying 4-HMPA in solution and for detailed structural confirmation via MS/MS.

1. Sample and Standard Preparation: a. Prepare a 1 mg/mL stock solution of 4-HMPA in methanol. b. Create a dilution series (e.g., 1 ng/mL to 1000 ng/mL) in a 50:50 mixture of water and acetonitrile with 0.1% formic acid for calibration. c. If analyzing complex samples, use a stable isotope-labeled internal standard if available.

2. Liquid Chromatography Parameters:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
  • Mobile Phase A: Water + 0.1% Formic Acid.
  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
  • Flow Rate: 0.3 mL/min.
  • Injection Volume: 5 µL.

3. Mass Spectrometry Parameters (ESI Positive Mode):

  • Ion Source: Electrospray Ionization (ESI).
  • Polarity: Positive.
  • Scan Mode: Selected Reaction Monitoring (SRM) or Product Ion Scan.
  • Precursor Ion (Q1): m/z 154.1.
  • Product Ions (Q3 for SRM): m/z 136.1 (primary), m/z 108.1 (secondary).
  • Spray Voltage: ~4000 V.
  • Capillary Temperature: 325 °C.
  • Collision Gas: Argon at 1.5 mTorr.
  • Collision Energy: Optimize empirically, starting around 15-20 eV.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Prepare Standards & Samples prep2 Add Internal Standard prep1->prep2 lc LC Separation (C18 Column) prep2->lc esi ESI Source (Ionization) lc->esi ms1 Q1: Isolate Precursor Ion (m/z 154) esi->ms1 cid Q2: Collision-Induced Dissociation (CID) ms1->cid ms2 Q3: Scan Product Ions cid->ms2 process Integrate Peaks & Construct Calibration Curve ms2->process quant Quantify Analyte process->quant

Protocol 2: GC-MS Analysis with TMS Derivatization

This method provides a classic "fingerprint" spectrum for library matching and confirmation of identity.

1. Derivatization: a. Place 10-50 µg of a dried, pure sample of 4-HMPA into a 2 mL GC vial. b. Add 50 µL of N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and 50 µL of pyridine (as a catalyst). c. Cap the vial tightly and heat at 70 °C for 60 minutes. d. Cool to room temperature before injection.

2. Gas Chromatography Parameters:

  • Column: DB-5ms or similar non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector Temperature: 250 °C.
  • Oven Program: Hold at 100 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.
  • Injection Mode: Splitless (1 µL injection).

3. Mass Spectrometry Parameters (EI Mode):

  • Ion Source: Electron Ionization (EI).
  • Ionization Energy: 70 eV.
  • Source Temperature: 230 °C.
  • Scan Range: m/z 40-550.
  • Solvent Delay: 4 minutes.

Conclusion

This compound presents a distinct mass spectrometric profile that is readily distinguishable from its parent compound, picolinic acid. The most diagnostically significant feature in ESI-MS/MS is the facile neutral loss of water (18 Da) from the protonated molecule, directly indicating the presence of the hydroxymethyl group. For GC-MS, derivatization is essential, and the resulting spectrum will be characteristic of the silylated derivative. By employing the detailed protocols provided, researchers can confidently identify, quantify, and characterize 4-HMPA, supporting its application in drug development and chemical synthesis. Furthermore, its structural similarity to picolinic acid suggests it may be a candidate for development as a specialized MALDI matrix, warranting further empirical investigation.

References

A Researcher's Guide to the Certificate of Analysis for 4-(Hydroxymethyl)picolinic Acid: Ensuring Quality and Comparability in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-purity chemical reagents is the foundation of reproducible and reliable experimental outcomes. The Certificate of Analysis (CofA) is a critical document that provides a detailed quality assessment of a specific batch of a compound. This guide offers an in-depth comparison of the analytical data for 4-(hydroxymethyl)picolinic acid, a versatile building block in the synthesis of pharmaceuticals and agrochemicals.[1] We will dissect a typical CofA, compare hypothetical batches to illustrate the significance of key parameters, and provide the experimental basis for the analytical techniques employed.

Introduction to this compound

This compound (CAS No: 923169-37-3) is a heterocyclic compound featuring a pyridine ring scaffold with both a carboxylic acid and a hydroxymethyl group.[2][3] This bifunctional nature makes it a valuable intermediate in organic synthesis, enabling the construction of complex molecular architectures with potential therapeutic applications. Its molecular formula is C₇H₇NO₃ and it has a molecular weight of 153.14 g/mol .[3]

Chemical Structure of this compound

cluster_0 HPLC System Solvent Mobile Phase (e.g., Acetonitrile/Water) Pump Pump Solvent->Pump Injector Autosampler/ Manual Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Data Data Acquisition (Chromatogram) Detector->Data

References

A Comparative Guide to the Reactivity of 4-(Hydroxymethyl)picolinic Acid and Picolinic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Picolinic acid, a pyridine-2-carboxylic acid, is a well-established molecule in coordination chemistry and biology, known for its role as a bidentate chelating agent and its involvement in various physiological processes.[1][2] Its derivative, 4-(hydroxymethyl)picolinic acid, introduces a hydroxymethyl group at the 4-position of the pyridine ring, a modification that significantly alters the molecule's electronic properties and, consequently, its reactivity.[3] This guide provides a detailed comparison of the reactivity of these two compounds, supported by scientific principles and experimental insights, to aid researchers in selecting the appropriate molecule for their specific applications, from organic synthesis to the development of novel therapeutic agents.

Molecular Structures and Physicochemical Properties

A foundational understanding of the structural and electronic differences between picolinic acid and this compound is crucial for predicting their reactivity.

PropertyPicolinic AcidThis compound
Chemical Formula C₆H₅NO₂[1]C₇H₇NO₃[3]
Molecular Weight 123.11 g/mol [1]153.14 g/mol [3]
Appearance White to off-white crystalline solid[1]White crystalline powder[3]
Melting Point 136-142 °C[1]Not specified
Solubility in Water High (approx. 960 mg/mL at 20 °C)[1]Not specified
pKa (acidic) 0.99[4]Not specified

Picolinic Acid: The structure consists of a pyridine ring with a carboxylic acid group at the 2-position.[2] The nitrogen atom and the carboxylic acid group are positioned to act as a bidentate chelating agent for various metal ions.[2]

This compound: This derivative features an additional hydroxymethyl (-CH₂OH) group at the 4-position of the pyridine ring.[3] This group introduces a new reactive site and influences the electronic distribution within the pyridine ring.

Comparative Reactivity Analysis

The introduction of the hydroxymethyl group in this compound has a profound impact on its reactivity compared to the parent picolinic acid. This difference is primarily attributed to electronic and steric effects.

Electronic Effects

The hydroxymethyl group is generally considered to be a weak electron-donating group through inductive effects. This donation of electron density to the pyridine ring can influence the reactivity of both the carboxylic acid and the pyridine nitrogen.

  • Nucleophilicity of the Pyridine Nitrogen: The increased electron density on the pyridine ring should enhance the nucleophilicity of the nitrogen atom in this compound compared to picolinic acid. This would make it more reactive towards electrophiles.

The following diagram illustrates the inductive effect of the hydroxymethyl group:

G cluster_0 This compound HO-CH2 HO-CH2 Pyridine Ring Pyridine Ring HO-CH2->Pyridine Ring Electron-donating inductive effect (+I) COOH COOH Pyridine Ring->COOH Increased electron density N N Pyridine Ring->N Increased nucleophilicity

Caption: Inductive effect of the hydroxymethyl group.

Reactivity of the Carboxylic Acid Group

The primary reactions of the carboxylic acid group involve nucleophilic acyl substitution, such as esterification and amide bond formation.

  • Esterification and Amide Formation: The reactivity of the carboxylic acid towards nucleophiles is influenced by the electrophilicity of the carbonyl carbon. The electron-donating hydroxymethyl group in this compound slightly reduces the electrophilicity of the carbonyl carbon compared to picolinic acid. Therefore, picolinic acid is expected to be slightly more reactive in esterification and amide bond formation reactions under identical conditions. However, this electronic difference is generally small and can often be overcome by appropriate choice of coupling agents and reaction conditions.

Reactivity of the Pyridine Ring

The pyridine ring can undergo various reactions, including electrophilic and nucleophilic aromatic substitution.

  • Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. The electron-donating hydroxymethyl group in this compound would slightly activate the ring towards electrophiles compared to picolinic acid.

  • Nucleophilic Aromatic Substitution: Conversely, the increased electron density on the pyridine ring of this compound would make it less susceptible to nucleophilic attack compared to picolinic acid. Studies on other picoline derivatives have shown that electron-withdrawing groups activate the ring towards nucleophilic attack.[5]

Reactivity of the Hydroxymethyl Group

The most significant difference in reactivity is the presence of the hydroxymethyl group in this compound, which provides an additional site for chemical modification.

  • Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, leading to the formation of 4-formylpicolinic acid or pyridine-2,4-dicarboxylic acid, respectively. This opens up a wide range of synthetic possibilities not available with picolinic acid.

  • Esterification/Etherification: The hydroxyl group can undergo esterification with carboxylic acids or etherification with alkyl halides.

  • Substitution: The hydroxyl group can be converted to a better leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions.

Coordination Chemistry

Both picolinic acid and its derivatives are extensively used as ligands in coordination chemistry.[6] The picolinic acid moiety acts as a bidentate N,O-donor. The hydroxymethyl group in this compound can potentially act as an additional donor atom, leading to different coordination modes and complex stabilities.

While direct comparative studies on the coordination chemistry of these two specific ligands are not abundant, the electronic modifications on the pyridine ring can influence the metal-ligand bond strength.[7] The increased electron density on the nitrogen atom of this compound could lead to stronger coordination with certain metal ions.

Experimental Protocols

To empirically compare the reactivity, the following experimental protocols can be employed.

Protocol 1: Comparative Esterification Rate

This experiment aims to compare the rate of Fischer esterification of both acids.

Materials:

  • Picolinic acid

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of picolinic acid and this compound in 10 mL of anhydrous methanol.

  • Carefully add a catalytic amount (e.g., 0.1 mL) of concentrated sulfuric acid to each flask.

  • Reflux both reaction mixtures for a set period (e.g., 4 hours).

  • At regular intervals (e.g., every hour), take a small aliquot from each reaction mixture.

  • Quench the aliquot with saturated sodium bicarbonate solution and extract with dichloromethane.

  • Dry the organic layer with anhydrous magnesium sulfate.

  • Analyze the samples by GC-MS to determine the conversion to the corresponding methyl ester.

  • Plot the percentage conversion against time for both reactions to compare their rates.

G cluster_workflow Comparative Esterification Workflow A Dissolve Acid in Methanol B Add Sulfuric Acid Catalyst A->B C Reflux Reaction Mixture B->C D Sample at Intervals C->D E Quench and Extract D->E F Analyze by GC-MS E->F G Plot Conversion vs. Time F->G

Caption: Workflow for comparing esterification rates.

Protocol 2: Oxidation of the Hydroxymethyl Group

This protocol demonstrates a reaction unique to this compound.

Materials:

  • This compound

  • Manganese dioxide (activated)

  • Dichloromethane

  • Celite

  • Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

  • Dissolve this compound (1 mmol) in 20 mL of dichloromethane in a round-bottom flask.

  • Add an excess of activated manganese dioxide (e.g., 10 mmol).

  • Stir the mixture vigorously at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide.

  • Wash the Celite pad with dichloromethane.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Analyze the resulting product (4-formylpicolinic acid) by NMR spectroscopy to confirm its structure.

Conclusion

The presence of a hydroxymethyl group at the 4-position significantly differentiates the reactivity of this compound from that of picolinic acid. While picolinic acid may exhibit slightly higher reactivity in reactions involving the carboxylic acid group due to electronic effects, this compound offers greater synthetic versatility through the reactivity of its hydroxymethyl group. The choice between these two molecules will ultimately depend on the specific synthetic goal or biological application. For applications requiring a simple bidentate chelating agent, picolinic acid remains a robust choice. However, for the synthesis of more complex molecules or for applications where the hydroxymethyl group can be leveraged for further functionalization or to modulate biological activity, this compound presents a more versatile platform.

References

A Senior Application Scientist's Guide to the Chelating Properties of Picolinic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and the broader scientific community, understanding the nuances of metal chelation is paramount. Picolinic acid, a bidentate chelating agent, and its derivatives represent a class of compounds with significant biological and therapeutic implications, largely governed by their ability to bind essential and toxic metal ions.[1][2] This guide provides an in-depth comparison of the chelating properties of picolinic acid and its key analogs, offering both theoretical insights and practical experimental methodologies.

The Fundamental Principles of Picolinic Acid Chelation

Picolinic acid (pyridine-2-carboxylic acid) is a simple yet effective chelator. Its ability to form stable complexes with metal ions stems from the presence of a nitrogen atom in the pyridine ring and a proximal carboxylic acid group.[3] This N,O-bidentate coordination forms a stable five-membered ring with the metal ion, a thermodynamically favorable arrangement.[1] The strength and selectivity of this chelation can be significantly modulated by structural modifications to the picolinic acid scaffold, leading to a diverse family of analogs with tailored properties.

The stability of these metal complexes is quantified by the stability constant (log K), with a higher value indicating a stronger metal-ligand bond.[4] Understanding how structural changes influence these stability constants is crucial for designing chelators with specific metal ion affinities and selectivities.

A Comparative Analysis of Picolinic Acid Analogs

The chelating efficacy of picolinic acid analogs is a function of both electronic and steric factors. Here, we compare several key analogs to the parent picolinic acid, focusing on their interaction with biologically relevant transition metals such as iron (Fe), copper (Cu), and zinc (Zn).

Key Picolinic Acid Analogs Under Review:
  • Picolinic Acid: The foundational bidentate chelator.

  • Dipicolinic Acid (DPA): A tridentate analog with two carboxylic acid groups, generally forming more stable complexes than picolinic acid.[5]

  • 6-Methylpicolinic Acid: An analog with a methyl group adjacent to the nitrogen atom, introducing steric hindrance that can affect complex formation.

  • Picolinic Acid N-oxide: Modification of the pyridine nitrogen to an N-oxide group alters the electronic properties and coordination behavior of the ligand.

  • Fusaric Acid (5-butylpicolinic acid): A fungal metabolite with a butyl group at the 5-position, influencing its lipophilicity and biological activity.[6]

dot graph ChelationAnalogs { layout=neato; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

Picolinic_Acid [label="Picolinic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Dipicolinic_Acid [label="Dipicolinic Acid\n(Tridentate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "6-Methylpicolinic_Acid" [label="6-Methylpicolinic Acid\n(Steric Hindrance)", fillcolor="#FBBC05", fontcolor="#202124"]; "Picolinic_Acid_N-oxide" [label="Picolinic Acid N-oxide\n(Electronic Modification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Fusaric_Acid [label="Fusaric Acid\n(Lipophilic Moiety)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Picolinic_Acid -- Dipicolinic_Acid [label="Increased Denticity"]; Picolinic_Acid -- "6-Methylpicolinic_Acid" [label="Steric Hindrance"]; Picolinic_Acid -- "Picolinic_Acid_N-oxide" [label="Electronic Effect"]; Picolinic_Acid -- Fusaric_Acid [label="Lipophilicity"]; } dot Caption: Structural relationships of key picolinic acid analogs.

Quantitative Comparison of Stability Constants (log K)

The following table summarizes the available stability constant data for the 1:1 complexes of picolinic acid and its analogs with key transition metal ions. It is important to note that these values are compiled from various sources and may have been determined under slightly different experimental conditions.

LigandMetal Ionlog K₁Reference
Picolinic Acid Cu(II)~8.5[7]
Co(II)~6.5[8]
Fe(II)~5.5[8]
Zn(II)~6.0[9]
Dipicolinic Acid Cu(II)>10[5]
Co(II)~8.0[10]
Ni(II)~8.5[10]
Zn(II)~7.5[10]
6-Methylpicolinic Acid Cu(II)Lower than Picolinic Acid[1]
Ni(II)Lower than Picolinic Acid[1]
4-Amino-Picolinic Acid N-oxide Cu(II)~4.5[11]
Ni(II)~3.5[11]
Co(II)~3.0[11]
Zn(II)~3.2[11]
Fusaric Acid Fe(II)/Fe(III)Implied strong chelation[12]
Cu(II)Implied strong chelation[12]
Zn(II)Implied strong chelation[12]
Structure-Chelating Property Relationships:
  • Denticity: The addition of a second carboxylate group in dipicolinic acid makes it a tridentate ligand, leading to the formation of two five-membered chelate rings. This results in a significant increase in the stability of its metal complexes compared to the bidentate picolinic acid.[5]

  • Steric Hindrance: The presence of a methyl group at the 6-position in 6-methylpicolinic acid introduces steric hindrance near the nitrogen donor atom. This can impede the approach of a metal ion and generally leads to the formation of less stable complexes compared to picolinic acid.[1]

  • Electronic Effects: The N-oxide group in picolinic acid N-oxide is a weaker electron donor than the pyridine nitrogen. This modification alters the electronic properties of the ligand, which can influence its binding affinity for different metal ions.[13]

Experimental Protocols for Assessing Chelating Properties

To empirically determine and compare the chelating properties of picolinic acid analogs, two primary techniques are widely employed: potentiometric titration and UV-Vis spectrophotometry.

Potentiometric Titration

Principle: This technique is a gold standard for determining stability constants. It involves monitoring the change in pH of a solution containing the ligand and a metal ion as a standard solution of a strong base (e.g., NaOH) is added. The resulting titration curve provides information about the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Titrations are often performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of metal hydroxides and the oxidation of metal ions, particularly Fe(II).

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.1 M KNO₃ or NaClO₄) is crucial to ensure that the activity coefficients of the ions in solution remain constant, allowing for the accurate determination of concentration-based stability constants.

  • Electrode Calibration: Precise calibration of the pH electrode with standard buffer solutions is essential for accurate pH measurements, which are the foundation of the calculations.

PotentiometricTitrationWorkflow cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis Ligand Picolinic Acid Analog Solution Mix Mix Ligand and Metal Solution in a Titration Vessel Ligand->Mix Metal Metal Salt Solution Metal->Mix Titrate Titrate with NaOH while monitoring pH Mix->Titrate Titrant Standardized NaOH Solution Titrant->Titrate Plot Plot pH vs. Volume of NaOH Titrate->Plot Calculate Calculate Stability Constants using specialized software Plot->Calculate

Detailed Step-by-Step Methodology:

  • Solution Preparation:

    • Prepare a stock solution of the picolinic acid analog in deionized water.

    • Prepare a stock solution of the metal salt (e.g., Cu(NO₃)₂, ZnCl₂, FeCl₃) in deionized water. The concentration should be accurately known.

    • Prepare a standardized solution of carbonate-free NaOH (~0.1 M).

    • Prepare a solution of a background electrolyte (e.g., 0.1 M KNO₃) to maintain constant ionic strength.

  • Titration Setup:

    • Calibrate a pH meter with standard buffers.

    • Place a known volume of a solution containing the ligand, the metal ion, and the background electrolyte into a thermostated titration vessel.

    • Purge the solution with an inert gas for about 15-20 minutes to remove dissolved CO₂ and O₂.

  • Titration Procedure:

    • Add the standardized NaOH solution in small, precise increments using a calibrated burette.

    • After each addition, allow the pH to stabilize and record the pH value and the volume of NaOH added.

    • Continue the titration until the pH has risen significantly, indicating the completion of the complexation and deprotonation reactions.

  • Data Analysis:

    • Plot the pH values against the volume of NaOH added to obtain the titration curve.

    • Use specialized software (e.g., HYPERQUAD) to analyze the titration data and calculate the protonation constants of the ligand and the stability constants of the metal-ligand complexes.

UV-Vis Spectrophotometry

Principle: This method is based on the principle that the formation of a metal-ligand complex often results in a change in the solution's absorbance spectrum. By monitoring these changes as the ratio of metal to ligand is varied, one can determine the stoichiometry and stability constant of the complex.

Causality Behind Experimental Choices:

  • Wavelength Selection: The wavelength for monitoring the reaction is chosen where the metal-ligand complex has a significant absorbance, and the free ligand and metal ion have minimal absorbance, to maximize the signal-to-noise ratio.

  • Job's Method (Continuous Variation): This method is used to determine the stoichiometry of the complex. The total molar concentration of the metal and ligand is kept constant, while their mole fractions are varied. A plot of absorbance versus the mole fraction of the ligand will show a maximum at the mole fraction corresponding to the stoichiometry of the complex.

  • Mole-Ratio Method: In this method, the concentration of the metal ion is kept constant while the concentration of the ligand is varied. A plot of absorbance versus the molar ratio of ligand to metal will show a break at the point corresponding to the stoichiometry of the complex.

UVSpecWorkflow cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_data Data Analysis Series Prepare a series of solutions with varying metal-to-ligand ratios Measure Measure the absorbance of each solution at a specific wavelength Series->Measure Plotting Plot Absorbance vs. Mole Ratio (Job's Plot or Mole-Ratio Plot) Measure->Plotting Determine Determine Stoichiometry and Calculate Stability Constant Plotting->Determine

Detailed Step-by-Step Methodology (Job's Method):

  • Solution Preparation:

    • Prepare equimolar stock solutions of the picolinic acid analog and the metal salt.

    • Prepare a series of solutions where the total concentration of metal and ligand is constant, but the mole fraction of the ligand varies from 0 to 1.

  • Spectrophotometric Measurement:

    • Record the UV-Vis spectrum of each solution to identify the wavelength of maximum absorbance (λ_max) for the metal-ligand complex.

    • Measure the absorbance of each solution at this λ_max.

  • Data Analysis:

    • Plot the absorbance versus the mole fraction of the ligand.

    • The mole fraction at which the maximum absorbance is observed corresponds to the stoichiometry of the complex.

    • The stability constant can be calculated from the absorbance data using appropriate equations.

Conclusion and Future Directions

The chelating properties of picolinic acid and its analogs are a rich area of study with significant implications for drug development, nutrition, and toxicology. This guide has provided a comparative overview of several key analogs, highlighting the structural features that govern their metal-binding affinities. The detailed experimental protocols for potentiometric titration and UV-Vis spectrophotometry offer a practical framework for researchers to quantitatively assess these properties.

Future research should focus on expanding the library of characterized picolinic acid analogs and obtaining a more comprehensive and directly comparable dataset of stability constants for a wider range of metal ions. Computational modeling, in conjunction with experimental data, will be invaluable in predicting the chelating properties of novel analogs and in designing next-generation chelators with enhanced selectivity and efficacy for specific therapeutic applications.

References

A Comparative Guide to the Synthetic Routes of 4-(hydroxymethyl)picolinic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(hydroxymethyl)picolinic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring both a carboxylic acid and a hydroxymethyl group on a pyridine ring, makes it a valuable building block for the synthesis of a variety of complex molecules with potential therapeutic applications. The strategic placement of these functional groups allows for diverse chemical modifications, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides an in-depth comparison of three plausible synthetic routes to this compound, offering a critical evaluation of their respective merits and challenges, supported by detailed experimental protocols.

Comparative Analysis of Synthetic Strategies

The synthesis of this compound can be approached from several distinct starting materials. Here, we evaluate three logical and chemically sound routes, each with its own set of advantages and disadvantages in terms of starting material availability, reaction efficiency, and scalability.

Table 1: Overview of Synthetic Routes for this compound

RouteStarting MaterialKey TransformationsTheoretical YieldPurityKey AdvantagesKey Challenges
A 4-Methylpicolinic acidEsterification, Methyl Group Oxidation, HydrolysisModerateGood to ExcellentReadily available starting material.Requires protection/deprotection steps; potential for over-oxidation.
B Pyridine-2,4-dicarboxylic acidDiesterification, Selective Ester Reduction, (Optional) HydrolysisModerate to HighGoodConvergent synthesis.Selective reduction of one of two ester groups can be challenging.
C 4-Cyanopicolinic acidEsterification, Cyano Group Reduction, HydrolysisModerateGoodUtilizes a different functional group interconversion.Selective reduction of the cyano group in the presence of an ester.

Route A: Oxidation of 4-Methylpicolinic Acid

This route commences with the commercially available 4-methylpicolinic acid. The core of this strategy involves the oxidation of the methyl group at the 4-position to a hydroxymethyl group. A critical consideration is the presence of the carboxylic acid at the 2-position, which is also susceptible to oxidation under harsh conditions. Therefore, a protection strategy is paramount for the success of this route.

Logical Workflow for Route A

Route A A 4-Methylpicolinic acid B Methyl 4-methylpicolinate A->B Esterification (Protection) C Methyl 4-(hydroxymethyl)picolinate B->C Selective Oxidation of Methyl Group D This compound C->D Hydrolysis (Deprotection)

Caption: Synthetic pathway for Route A.

Experimental Protocol for Route A

Step 1: Esterification of 4-Methylpicolinic Acid

The carboxylic acid is first protected as a methyl ester to prevent unwanted side reactions during the subsequent oxidation step. A standard Fischer esterification is a reliable method.[1][2]

  • Materials: 4-Methylpicolinic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure:

    • Suspend 4-methylpicolinic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

    • Carefully add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise while cooling the mixture in an ice bath.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 4-methylpicolinate.

Step 2: Oxidation of Methyl 4-methylpicolinate

The selective oxidation of the 4-methyl group to a hydroxymethyl group is the most critical step. Various oxidizing agents can be employed, with careful control of reaction conditions to avoid over-oxidation to the aldehyde or carboxylic acid.[3][4][5][6]

  • Materials: Methyl 4-methylpicolinate, Selenium dioxide (SeO₂), Dioxane, Water.

  • Procedure:

    • Dissolve methyl 4-methylpicolinate (1 equivalent) in a mixture of dioxane and water.

    • Add selenium dioxide (1.1 equivalents) to the solution.

    • Heat the reaction mixture to reflux for 12-24 hours, monitoring by TLC.

    • Cool the reaction mixture and filter to remove the selenium byproduct.

    • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford methyl 4-(hydroxymethyl)picolinate.

Step 3: Hydrolysis of Methyl 4-(hydroxymethyl)picolinate

The final step is the deprotection of the carboxylic acid via hydrolysis of the methyl ester.[7][8][9]

  • Materials: Methyl 4-(hydroxymethyl)picolinate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.

  • Procedure:

    • Dissolve methyl 4-(hydroxymethyl)picolinate (1 equivalent) in a mixture of THF and water.

    • Add lithium hydroxide (1.5-2.0 equivalents) and stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with dilute hydrochloric acid.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Route B: Selective Reduction of Pyridine-2,4-dicarboxylate

This approach begins with pyridine-2,4-dicarboxylic acid and involves the selective reduction of one of the two carboxylic acid functionalities after their conversion to esters. The key challenge lies in achieving regioselectivity in the reduction step.

Logical Workflow for Route B

Route B A Pyridine-2,4- dicarboxylic acid B Dimethyl pyridine-2,4- dicarboxylate A->B Diesterification C Methyl 4-(hydroxymethyl) -picolinate B->C Selective Reduction of 4-Ester Group D This compound C->D Hydrolysis

Caption: Synthetic pathway for Route B.

Experimental Protocol for Route B

Step 1: Diesterification of Pyridine-2,4-dicarboxylic acid

Both carboxylic acid groups are converted to methyl esters.

  • Materials: Pyridine-2,4-dicarboxylic acid, Methanol (anhydrous), Thionyl chloride (SOCl₂).

  • Procedure:

    • Suspend pyridine-2,4-dicarboxylic acid (1 equivalent) in anhydrous methanol (10-20 volumes).

    • Cool the suspension in an ice bath and add thionyl chloride (2.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.

    • Cool the reaction and remove the solvent under reduced pressure.

    • Neutralize the residue with a saturated aqueous solution of sodium bicarbonate and extract the product with ethyl acetate.

    • Dry the organic layer, filter, and concentrate to give dimethyl pyridine-2,4-dicarboxylate.[10]

Step 2: Selective Reduction of Dimethyl pyridine-2,4-dicarboxylate

This is the pivotal step requiring a reducing agent that can selectively reduce the ester at the 4-position. Diisobutylaluminium hydride (DIBAL-H) has been shown to be effective in the selective mono-reduction of similar dicarboxylates.[11]

  • Materials: Dimethyl pyridine-2,4-dicarboxylate, Diisobutylaluminium hydride (DIBAL-H) in an inert solvent (e.g., toluene), Anhydrous Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve dimethyl pyridine-2,4-dicarboxylate (1 equivalent) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Slowly add a solution of DIBAL-H (1.0-1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

    • Stir the reaction at -78 °C for 2-3 hours.

    • Quench the reaction by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate).

    • Allow the mixture to warm to room temperature and stir until two clear layers form.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography to isolate methyl 4-(hydroxymethyl)picolinate.

Step 3: Hydrolysis of Methyl 4-(hydroxymethyl)picolinate

This step is identical to Step 3 in Route A.

Route C: Reduction of 4-Cyanopicolinic Acid Derivative

This route offers an alternative functional group interconversion, starting from 4-cyanopicolinic acid. The cyano group can be reduced to a hydroxymethyl group. Similar to Route A, protection of the carboxylic acid is necessary.

Logical Workflow for Route C

Route C A 4-Cyanopicolinic acid B Methyl 4-cyanopicolinate A->B Esterification C Methyl 4-(hydroxymethyl)picolinate B->C Cyano Group Reduction D This compound C->D Hydrolysis

Caption: Synthetic pathway for Route C.

Experimental Protocol for Route C

Step 1: Esterification of 4-Cyanopicolinic Acid

This step is analogous to the esterification in Route A and B.

  • Materials: 4-Cyanopicolinic acid, Methanol (anhydrous), Sulfuric acid (concentrated).

  • Procedure: Follow the procedure outlined in Route A, Step 1, using 4-cyanopicolinic acid as the starting material.

Step 2: Reduction of Methyl 4-cyanopicolinate

The selective reduction of the cyano group to a hydroxymethyl group in the presence of an ester can be achieved in a two-step process: reduction to the aldehyde followed by reduction to the alcohol, or more directly. A common method involves initial reduction to the aldehyde with DIBAL-H, followed by in-situ or subsequent reduction to the alcohol.

  • Materials: Methyl 4-cyanopicolinate, Diisobutylaluminium hydride (DIBAL-H) in an inert solvent, Anhydrous THF, Sodium borohydride (NaBH₄), Methanol.

  • Procedure:

    • Dissolve methyl 4-cyanopicolinate (1 equivalent) in anhydrous THF under an inert atmosphere and cool to -78 °C.

    • Slowly add a solution of DIBAL-H (1.1 equivalents) and stir for 2-3 hours at -78 °C.

    • Quench the reaction carefully with methanol.

    • Without isolating the intermediate aldehyde, add sodium borohydride (1.5 equivalents) in portions at 0 °C.

    • Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

    • Work up the reaction by adding a saturated aqueous solution of Rochelle's salt and extract the product with ethyl acetate.

    • Dry, filter, and concentrate the organic layers. Purify by column chromatography to obtain methyl 4-(hydroxymethyl)picolinate.

Step 3: Hydrolysis of Methyl 4-(hydroxymethyl)picolinate

This step is identical to Step 3 in Route A and B.

Conclusion and Recommendations

All three presented routes offer viable pathways to this compound.

  • Route A is attractive due to the straightforward nature of the starting material. However, the oxidation step requires careful control to maximize yield and minimize byproducts.

  • Route B presents a more convergent approach. The success of this route hinges on the efficiency and selectivity of the mono-reduction of the diester, which can be sensitive to reaction conditions.

  • Route C provides a valuable alternative, particularly if 4-cyanopicolinic acid is readily accessible. The two-step reduction of the cyano group requires careful execution.

For laboratory-scale synthesis, Route A may be the most practical starting point due to the commercial availability of 4-methylpicolinic acid and the well-established nature of the individual transformations. For larger-scale production, Route B could be more efficient if the selective reduction can be optimized to be high-yielding and reproducible. The choice of the optimal route will ultimately depend on the specific resources, expertise, and scale of the intended synthesis.

References

Safety Operating Guide

Navigating the Disposal of 4-(Hydroxymethyl)picolinic Acid: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. The responsible disposal of laboratory reagents is a critical component of ensuring a safe working environment and maintaining environmental stewardship. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 4-(Hydroxymethyl)picolinic acid, grounding procedural advice in the principles of chemical safety and regulatory compliance.

Hazard Assessment and Waste Identification: The "Why" Behind the Procedure

Before any disposal protocol can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This compound, while a valuable building block in pharmaceutical and chemical synthesis, is classified as a hazardous substance. Its hazard profile, extrapolated from Safety Data Sheets (SDS) of the compound and its isomers, necessitates careful handling throughout its lifecycle.

Key Hazard Information:

Hazard StatementClassificationImplication for Handling and Disposal
H302: Harmful if swallowedAcute Toxicity, OralIndicates that ingestion can cause significant health effects. Waste must be securely contained to prevent accidental ingestion by personnel or release into the environment where it could be ingested by wildlife.
H315: Causes skin irritationSkin Corrosion/IrritationDirect contact can cause skin irritation. This necessitates the use of appropriate personal protective equipment (PPE) during handling and disposal to prevent skin exposure. Contaminated PPE must also be disposed of as hazardous waste.
H319: Causes serious eye irritationSerious Eye Damage/Eye IrritationThe compound can cause significant eye irritation upon contact. Safety goggles or a face shield are mandatory during handling and disposal procedures.
H335: May cause respiratory irritationSpecific Target Organ ToxicityInhalation of dust or aerosols can irritate the respiratory tract. All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

This data is synthesized from the available safety information for this compound and its isomers.[1][2]

Based on these hazards, any waste containing this compound, including the pure compound, solutions, contaminated labware (e.g., weigh boats, spatulas, pipette tips), and contaminated PPE, must be classified and managed as hazardous chemical waste .[3] This classification is the foundational step that dictates all subsequent disposal procedures, bringing the process under the purview of regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe and compliant disposal of this compound. This workflow is designed to be a self-validating system, ensuring that each step logically follows from the principles of chemical safety and regulatory compliance.

Step 1: Waste Segregation and Collection

The principle of waste segregation is fundamental to preventing dangerous chemical reactions within a waste container.[6][7][8][9] this compound, being a carboxylic acid, should not be mixed with bases, strong oxidizing agents, or other incompatible chemicals.[10]

  • Solid Waste:

    • Collect unused this compound powder, contaminated weigh boats, and other solid labware in a dedicated hazardous waste container.

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, sealable lid.[11]

    • Do not mix with other waste streams unless their compatibility has been verified.[6][7][8][9][12]

  • Liquid Waste:

    • For solutions containing this compound, use a dedicated, leak-proof liquid hazardous waste container.

    • Ensure the pH of the solution is neutral before adding it to a container with other aqueous waste, if permitted by your institution's waste management plan. However, the most cautious approach is to maintain a separate waste stream.

    • Never pour solutions of this compound down the drain.

  • Contaminated PPE:

    • Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag or container.

Step 2: Labeling

Proper labeling is a critical regulatory requirement that ensures the safe handling and disposal of hazardous waste by all personnel, from the researcher to the disposal technician.[13]

  • Clearly label all waste containers with the words "Hazardous Waste ".

  • List the full chemical name: "This compound " and its CAS number: 923169-37-3 .

  • Indicate the approximate concentration and quantity of the waste.

  • Include the date when the waste was first added to the container.

  • Ensure the appropriate hazard pictograms (e.g., GHS07 for irritant/harmful) are visible on the label.

Step 3: Storage

Waste accumulation areas must be managed to prevent spills, releases, and exposure.

  • Store sealed hazardous waste containers in a designated, well-ventilated, and secure waste accumulation area.[11]

  • This area should be away from general laboratory traffic and incompatible materials.

  • Follow your institution's guidelines for satellite accumulation areas, which allow for the temporary storage of hazardous waste at or near the point of generation.[14][15]

Step 4: Spill Management

In the event of a spill, a prompt and appropriate response is crucial to mitigate hazards.

  • Evacuate the immediate area if the spill is large or in a poorly ventilated space.

  • Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Carefully collect the absorbed material into a labeled hazardous waste container.

  • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) followed by soap and water.

  • Collect all cleaning materials as hazardous waste.

Step 5: Final Disposal

The final step in the disposal process is the transfer of the hazardous waste to a licensed disposal facility.

  • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[16][17][18][19]

  • These contractors are equipped to transport and dispose of hazardous waste in accordance with all local, state, and federal regulations.[3][20][21]

  • The ultimate disposal method will be determined by the contractor and may include incineration at a permitted facility, which is a common method for organic chemical waste.[3]

Visualizing the Disposal Workflow

The following diagram illustrates the key decision points and procedural flow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Handling cluster_collection Collection & Storage cluster_disposal Final Disposition Start Waste Generation (Unused chemical, contaminated items) Assess Hazard Assessment: - Harmful (H302) - Skin/Eye Irritant (H315, H319) - Respiratory Irritant (H335) Start->Assess Classify Classify as Hazardous Waste Assess->Classify Segregate Segregate Waste Streams (Solid, Liquid, PPE) Classify->Segregate Containerize Use Compatible & Labeled Containers Segregate->Containerize Store Store in Designated Satellite Accumulation Area Containerize->Store ContactEHS Contact EHS or Licensed Waste Contractor Store->ContactEHS Transport Transport via Licensed Hauler ContactEHS->Transport Dispose Final Disposal at Permitted Facility (e.g., Incineration) Transport->Dispose Spill Spill Occurs SpillResponse Spill Response Protocol: 1. Evacuate & Secure 2. Wear PPE 3. Contain & Absorb 4. Collect as Hazardous Waste Spill->SpillResponse SpillResponse->Containerize Add to waste stream

Caption: Logical flow for the safe disposal of this compound.

Conclusion: A Culture of Safety

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental responsibility. By understanding the inherent hazards of the compound and adhering to a structured, compliant disposal workflow, researchers can mitigate risks and ensure that their scientific pursuits do not come at the cost of safety or environmental integrity. This guide serves as a foundational document, but it is incumbent upon every laboratory professional to be familiar with their institution's specific policies and all applicable local, state, and federal regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(Hydroxymethyl)picolinic acid
Reactant of Route 2
4-(Hydroxymethyl)picolinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.